(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-methyl-1,2,4-triazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-8-3-6-7-4(8)2-5/h3H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTOVFBEQFGLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617667 | |
| Record name | 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145942-99-0 | |
| Record name | 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methyl-4H-1,2,4-triazol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine chemical properties
Technical Guide: (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: this compound is a specific chemical entity for which extensive, publicly available experimental data is limited. This guide synthesizes available information, predicted data from computational models, and established chemical principles for structurally related 1,2,4-triazole derivatives to provide a comprehensive overview for research and development purposes.
Core Chemical Properties
This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a methyl group at the N4 position and a methanamine group at the C3 position. The presence of the triazole ring, a common scaffold in medicinal chemistry, and the primary amine group suggests potential applications as a building block in the synthesis of more complex molecules with biological activity.
Physicochemical Data
The following table summarizes key quantitative data for this compound. Experimental values are cited where available; much of the data is derived from computational predictions due to the limited published experimental work on this specific molecule.
| Property | Value (Predicted unless stated) | Source |
| Molecular Formula | C4H8N4 | - |
| Molecular Weight | 112.13 g/mol | - |
| CAS Number | 119842-33-8 | |
| Appearance | Predicted: Solid | - |
| Melting Point | Not available | - |
| Boiling Point | 258.7 °C at 760 mmHg (Predicted) | |
| pKa (most basic) | 8.36 (Predicted) | - |
| LogP | -0.96 (Predicted) | |
| Water Solubility | High (Predicted) | - |
| Refractive Index | 1.56 (Predicted) | |
| Density | 1.25 g/cm³ (Predicted) |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. The following are predicted spectral characteristics based on its structure:
-
¹H NMR: Protons on the aminomethyl group would likely appear as a singlet around 3.8-4.0 ppm. The N-methyl protons would be a singlet around 3.5-3.7 ppm. The C5-proton on the triazole ring would be a singlet around 8.0-8.5 ppm. The amine protons would be a broad singlet, with its chemical shift dependent on solvent and concentration.
-
¹³C NMR: The carbon of the aminomethyl group would be expected around 40-45 ppm. The N-methyl carbon would appear around 30-35 ppm. The triazole ring carbons would have signals in the 140-160 ppm range.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching of the primary amine around 3300-3500 cm⁻¹ (likely two bands), C-H stretching around 2800-3000 cm⁻¹, and C=N stretching of the triazole ring around 1600-1650 cm⁻¹.
Synthesis and Experimental Protocols
A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of substituted 1,2,4-triazoles. A common approach involves the cyclization of a thiosemicarbazide derivative followed by desulfurization.
Proposed Synthetic Protocol
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Step 1: Synthesis of 1-(Aminoacetyl)-4-methylthiosemicarbazide
-
Dissolve 1 equivalent of glycine methyl ester hydrochloride in a suitable solvent like dichloromethane (DCM).
-
Add 2.2 equivalents of a non-nucleophilic base, such as triethylamine (TEA), and stir at 0 °C for 15 minutes.
-
Add 1.1 equivalents of thiophosgene dropwise and stir the reaction mixture at room temperature for 2-3 hours.
-
In a separate flask, dissolve 1 equivalent of methylhydrazine in DCM.
-
Slowly add the methylhydrazine solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thiosemicarbazide.
Step 2: Cyclization to 4-Methyl-3-thioxo-3,4-dihydro-1,2,4-triazol-5-yl)methanamine
-
Reflux the crude thiosemicarbazide from Step 1 in a 2M solution of sodium hydroxide for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a suitable acid (e.g., 2M HCl) to precipitate the triazole product.
-
Filter the precipitate, wash with cold water, and dry to obtain the thione intermediate.
Step 3: Desulfurization to this compound
-
Suspend the thione intermediate from Step 2 in a suitable solvent (e.g., ethanol).
-
Add an excess of Raney nickel (previously washed with the solvent).
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
Filter the hot reaction mixture through a pad of Celite to remove the Raney nickel.
-
Wash the Celite pad with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to yield pure this compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the primary amine and the 1,2,4-triazole ring.
-
Amine Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and reductive amination. This makes it a useful building block for introducing the 4-methyl-1,2,4-triazole moiety into larger molecules.
-
Triazole Ring: The 1,2,4-triazole ring is generally stable to a wide range of chemical conditions. The nitrogen atoms can act as ligands for metal coordination.
Given that the 1,2,4-triazole core is present in numerous antifungal, antiviral, and anticancer agents, this compound could serve as a key intermediate in the synthesis of novel therapeutic candidates.
Visualized Workflows and Pathways
General Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.
Caption: General workflow for synthesis and characterization.
Potential Signaling Pathway Interaction (Hypothetical)
As the specific biological targets of this compound are not established, the following diagram illustrates a hypothetical mechanism of action where a derivative of this compound acts as an inhibitor of a kinase signaling pathway, a common target for triazole-containing drugs.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Technical Guide: (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine and related 1,2,4-triazole compounds, which are of significant interest in medicinal chemistry and drug development. Due to the limited availability of public data on the specific compound this compound, this guide also includes information on its structural analogs and derivatives to provide a broader context for research and development.
Chemical Identity and Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | Not Found | C₄H₈N₄ | 112.13 | Biochemical for proteomics research.[1] |
| 1-(4H-1,2,4-Triazol-3-yl)methanamine | Not Found (CBNumber: CB51497224) | C₃H₆N₄ | 98.11 | A structural analog lacking the N-methyl group.[2] |
| (1H-1,2,3-Triazol-4-yl)methanamine hydrochloride | 118724-05-3 | C₃H₆N₄·HCl | 134.57 | An isomeric amine with a 1,2,3-triazole core.[3] |
| 4-Methyl-4H-1,2,4-triazole-3-thiol | 24854-43-1 | C₃H₅N₃S | 115.16 | A potential precursor or related compound.[4] |
Synthesis of 4-Methyl-1,2,4-triazol-3-yl Derivatives
The synthesis of derivatives containing the 4-methyl-1,2,4-triazol-3-yl moiety is crucial for exploring their therapeutic potential. A representative synthetic pathway for obtaining an amine derivative is outlined below.[5]
Experimental Protocol: Synthesis of a (4-Methyl-4H-1,2,4-triazol-3-yl)-containing Amine
This protocol describes a multi-step synthesis starting from a precursor to form the triazole ring, followed by functional group manipulations to yield the target amine. The synthesis of a related amine 6 has been described as a starting material for further derivatization.[5] The general steps involved in the formation of a substituted this compound derivative are as follows:
-
Hydrazinolysis: A suitable starting material is refluxed with aqueous hydrazine (N₂H₄) in ethanol for 8 hours.
-
Thiocarbamoyl Formation: The product from the previous step is reacted with methyl isothiocyanate (MeNCS) in ethanol under reflux for 2 hours.
-
Cyclization: The resulting thiourea derivative is cyclized by refluxing with a saturated aqueous solution of potassium carbonate (K₂CO₃) for 8 hours to form the 4-methyl-1,2,4-triazole-thiol.
-
Desulfurization/Reduction: The thiol group is removed and a nitro group on a different part of the molecule is reduced using Raney Ni in ethanol under reflux for 12 hours to yield the amine.
The following diagram illustrates a generalized workflow for the synthesis of such derivatives.
Biological Activities and Therapeutic Potential
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6] These activities are often attributed to the ability of the triazole ring to participate in hydrogen bonding and other interactions with biological targets.
Antimicrobial and Antifungal Activity
Numerous studies have highlighted the potent antimicrobial and antifungal properties of 1,2,4-triazole derivatives.[7][8] Some compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans.[6][7] The minimum inhibitory concentration (MIC) values for some methylene-4H-1,2,4-triazole derivatives have been reported in the range of 31.3 to 500 µg/mL.[7]
Antitubercular Activity
Derivatives of 4-methyl-4H-1,2,4-triazole have been identified as promising leads for the development of new antitubercular agents.[5] For instance, a compound incorporating this moiety was found to have MICs ranging from 0.0124 to 0.0441 μg/mL against multi-resistant strains of Mycobacterium tuberculosis.[5]
Antiviral and Anticancer Properties
The 1,2,4-triazole core is present in several clinically used antiviral and antifungal drugs.[9] Research has also explored the potential of these compounds as antiviral and anticancer agents.[9] The diverse pharmacological activities make this class of compounds a fertile ground for the discovery of new therapeutic agents.[9]
Other Biological Activities
Beyond antimicrobial and anticancer effects, 1,2,4-triazole derivatives have been investigated for a variety of other biological properties, including anti-inflammatory and antioxidant activities.[6][8]
The following diagram illustrates the diverse biological activities associated with the 1,2,4-triazole scaffold.
Future Directions
The versatility of the 1,2,4-triazole scaffold continues to make it an attractive target for synthetic and medicinal chemists. Future research will likely focus on:
-
The development of more efficient and greener synthetic methodologies for 1,2,4-triazole derivatives.[10]
-
Exploration of the structure-activity relationships to design more potent and selective therapeutic agents.
-
Investigation of novel biological targets for this class of compounds.
References
- 1. scbt.com [scbt.com]
- 2. 1-(4H-1,2,4-TRIAZOL-3-YL)METHANAMINE [chemicalbook.com]
- 3. (1H-1,2,3-Triazol-4-yl)methanamine hydrochloride | 118724-05-3 | FT31010 [biosynth.com]
- 4. 4-甲基-4H-3-巯基-1,2,4-三唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The document details plausible synthetic pathways, experimental protocols for key transformations, and relevant quantitative data.
Introduction
This compound is a key intermediate characterized by a 4-methyl-1,2,4-triazole core appended with a methanamine group at the 3-position. This structural motif is of significant interest in the design of novel therapeutic agents due to the diverse biological activities associated with the 1,2,4-triazole scaffold. This guide outlines three potential synthetic strategies for the preparation of this target molecule, supported by literature precedents for analogous transformations.
Synthetic Strategies
Two primary retrosynthetic disconnections are considered for the synthesis of the target compound, leading to three potential forward synthetic routes. The key intermediates identified are 4-methyl-4H-1,2,4-triazole-3-thiol, 4-methyl-4H-1,2,4-triazole-3-carbonitrile, and 4-methyl-4H-1,2,4-triazole-3-carbaldehyde.
Elucidation of the Chemical Structure: A Technical Guide to (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document outlines a predictive approach based on established chemical principles and spectroscopic data from closely related analogs. It serves as a roadmap for the synthesis, purification, and detailed characterization of the title compound.
Predicted Physicochemical Properties and Structure
This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a methyl group at the N4 position and a methanamine group at the C3 position. Its molecular formula is C4H8N4, with a corresponding molecular weight of 112.13 g/mol [1].
Structural Diagram:
Caption: Chemical structure of this compound.
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of this compound involves the reduction of a suitable precursor, such as 4-methyl-4H-1,2,4-triazole-3-carbaldehyde. This aldehyde can be synthesized through established methods for triazole chemistry. The final reduction step to the amine can be achieved using a standard reducing agent.
Synthesis Workflow Diagram:
References
An In-depth Technical Guide to 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide synthesizes information from closely related 4-methyl-1,2,4-triazole derivatives and general principles of triazole chemistry to present a thorough technical profile.
Chemical Identity and Properties
The IUPAC name for the compound is 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine .
Table 1: Physicochemical Properties (Predicted and Inferred)
| Property | Value | Source/Method |
| Molecular Formula | C₄H₈N₄ | - |
| Molecular Weight | 112.14 g/mol | - |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in water and polar organic solvents (predicted) | Inferred from the presence of the amine group |
| pKa | Not available | - |
Synthesis and Experimental Protocols
Synthesis of the 4-Methyl-1,2,4-triazole Core
The synthesis of the core triazole structure can be achieved through a multi-step process starting from a suitable precursor.
Experimental Protocol:
-
Step 1: Formation of a Thiosemicarbazide Derivative: A starting material, such as a methyl-substituted hydrazine, is reacted with methyl isothiocyanate in ethanol and refluxed for several hours.
-
Step 2: Cyclization: The resulting thiosemicarbazide is cyclized by refluxing in an aqueous solution of a suitable base, such as potassium carbonate.
-
Step 3: Functional Group Interconversion: Further chemical modifications may be necessary to introduce the desired functional group at the 3-position of the triazole ring, which will serve as a precursor to the methanamine group. This could involve reactions to introduce a nitrile or a protected hydroxymethyl group.
Introduction of the Methanamine Group
The final step involves the conversion of the functional group at the 3-position to a methanamine.
Experimental Protocol:
-
Reduction of a Nitrile: If a nitrile group was introduced at the 3-position, it can be reduced to the corresponding primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).
-
Conversion from a Halomethyl Group: Alternatively, if a halomethyl group (e.g., bromomethyl) is present at the 3-position, the methanamine can be introduced via a Gabriel synthesis or by direct reaction with ammonia or a protected amine equivalent, followed by deprotection.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine.
Biological Activities and Potential Applications
While specific biological data for 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is not available, the 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous drugs with a wide range of biological activities.
Table 2: Potential Biological Activities of 1,2,4-Triazole Derivatives
| Activity | Description | Representative Examples |
| Antifungal | Inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. | Fluconazole, Itraconazole |
| Antitubercular | Some 4-methyl-1,2,4-triazol-3-yl derivatives have shown activity against Mycobacterium tuberculosis.[1] | Investigational compounds |
| Anticancer | Various derivatives have demonstrated cytotoxic effects against different cancer cell lines. | Investigational compounds |
| Antimicrobial | Broad-spectrum activity against various bacteria. | Investigational compounds |
| Antiviral | Inhibition of viral replication. | Ribavirin (a triazole carboxamide) |
Potential Signaling Pathways
The mechanism of action of 1,2,4-triazole derivatives is highly dependent on their specific structure and the biological target they interact with.
-
Inhibition of Lanosterol 14α-Demethylase (CYP51): In fungi, triazole antifungals bind to the heme iron in the active site of CYP51, preventing the demethylation of lanosterol, a key step in the synthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the fungal cell membrane, leading to cell death.
Diagram 2: Generalized Antifungal Mechanism of Triazoles
Caption: Inhibition of ergosterol biosynthesis by triazole antifungals.
Experimental Workflow for Biological Evaluation
The biological activity of a novel compound like 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine would typically be assessed through a series of in vitro and in vivo assays.
Diagram 3: General Workflow for Biological Activity Screening
Caption: A typical workflow for the preclinical evaluation of a new chemical entity.
Conclusion
1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is a small molecule with potential for further investigation in drug discovery, given the well-documented and diverse biological activities of the 1,2,4-triazole class of compounds. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis and potential biological evaluation based on the extensive research on related structures. Further research is warranted to synthesize this compound and explore its physicochemical properties and biological activity profile.
References
(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine molecular weight
An In-depth Technical Guide to (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the 1,2,4-triazole class. Due to the limited publicly available data on this specific molecule, this guide also incorporates information on closely related analogs and the broader 1,2,4-triazole scaffold to provide a thorough understanding of its chemical and biological context. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.
Molecular and Physicochemical Properties
This compound is a small molecule featuring a central 1,2,4-triazole ring substituted with a methyl group and a methanamine group. Its fundamental molecular properties are summarized below.
| Property | Value | Citation |
| Molecular Formula | C4H8N4 | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| Property | Value for 4-Methyl-4H-1,2,4-triazole-3-thiol | Citation |
| Molecular Formula | C3H5N3S | [2] |
| Molecular Weight | 115.16 g/mol | [2] |
| Physical Form | Solid | [2] |
| Melting Point | 165-169 °C | [2] |
| Boiling Point | 135.3 °C | [3] |
| Density | 1.44 g/cm³ | [3] |
| Flash Point | 35.6 °C | [3] |
| Solubility | Acetone: 2.5% | [2] |
Synthesis and Experimental Protocols
The synthesis of 4-substituted-1,2,4-triazole derivatives is well-documented in the chemical literature. A general synthetic workflow for creating derivatives of the (4-methyl-4H-1,2,4-triazol-3-yl) core has been described, which can be adapted for the synthesis of this compound.
General Synthesis of 4-Methyl-1,2,4-triazol-3-yl Derivatives
A representative synthetic scheme for obtaining a 4-methyl-1,2,4-triazol-3-yl core is outlined below.[4] This multi-step process typically starts from a hydrazine precursor.
Experimental Protocol:
-
Step 1: Hydrazide Formation: A starting ester is reacted with hydrazine hydrate (64% aq.) in ethanol and refluxed for 8 hours to yield the corresponding hydrazide.
-
Step 2: Thiosemicarbazide Formation: The resulting hydrazide is then treated with methyl isothiocyanate (MeNCS) in ethanol and refluxed for 2 hours.
-
Step 3: Triazole Ring Closure: The intermediate from the previous step is cyclized by refluxing with a saturated aqueous solution of potassium carbonate (K2CO3) for 8 hours to form the 4-methyl-4H-1,2,4-triazole-3-thiol.
-
Step 4: Desulfurization/Amine Formation: The thiol group can be removed and converted to an amine through reductive desulfurization using a catalyst such as Raney Nickel in ethanol under reflux for 12 hours.[4] Further modifications can then be made to the resulting amine.
Biological Activities
The 1,2,4-triazole nucleus is a key pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities. While specific bioactivity data for this compound is limited, the broader class of compounds exhibits significant therapeutic potential.
| Biological Activity | Description | Citations |
| Antifungal | This is one of the most well-known activities of triazoles. Drugs like fluconazole and itraconazole are potent inhibitors of fungal ergosterol biosynthesis.[5] | [5] |
| Antibacterial | Various 1,2,4-triazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including strains like S. aureus, E. coli, and P. aeruginosa.[5][6] | [5][6] |
| Antitubercular | A derivative containing the 4-methyl-4H-1,2,4-triazol-3-yl moiety has been identified as a potent lead compound against multi-drug resistant strains of Mycobacterium tuberculosis.[4] | [4] |
| Anticancer | Certain 1,2,4-triazole-containing hydrazide-hydrazones have demonstrated antiproliferative activity against various cancer cell lines.[5] | [5] |
| Anticonvulsant | The triazole scaffold is present in several anticonvulsant drugs, indicating its potential for targeting the central nervous system.[5] | [5] |
| Anti-inflammatory | Some 1,2,4-triazole thiones have shown significant anti-inflammatory activity.[7] | [7] |
| Antiviral | The 1,2,4-triazole ring is a component of some antiviral medications.[5] | [5] |
Mechanism of Action: Antifungal Activity
The most well-characterized mechanism of action for 1,2,4-triazole-based antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, triazole antifungals disrupt the integrity of the fungal cell membrane, leading to cell growth arrest and death.
Conclusion
This compound belongs to a class of compounds with immense therapeutic potential. While data on this specific molecule is sparse, the broader family of 1,2,4-triazole derivatives has a rich history in medicinal chemistry, demonstrating a wide range of biological activities. The established synthetic routes and well-understood antifungal mechanism of action provide a solid foundation for further research and development of novel therapeutics based on this versatile scaffold. This guide serves as a foundational resource for professionals engaged in the exploration and application of 1,2,4-triazole chemistry in drug discovery.
References
- 1. scbt.com [scbt.com]
- 2. 4-甲基-4H-3-巯基-1,2,4-三唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery due to the prevalence of the 1,2,4-triazole moiety in numerous pharmacologically active compounds. Understanding its solubility in organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for solubility testing. Due to the absence of specific published quantitative solubility data for this compound, this guide focuses on theoretical considerations and a generalized experimental approach.
Introduction
The 1,2,4-triazole nucleus is a key structural motif in a wide array of therapeutic agents, exhibiting diverse biological activities. The substituent groups on the triazole ring play a crucial role in modulating the physicochemical properties of the molecule, including its solubility, which in turn influences its bioavailability and efficacy. This compound combines the features of a methylated 1,2,4-triazole ring with a primary aminomethyl group, suggesting a unique solubility profile. This document aims to provide a foundational understanding for researchers working with this compound.
Predicted Solubility Profile
In the absence of specific experimental data, the solubility of this compound in various organic solvents can be predicted based on its structural features:
-
Polarity: The presence of the triazole ring with three nitrogen atoms and a primary amine group (-CH₂NH₂) imparts significant polarity to the molecule. The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors, while the N-H protons of the amine group can act as hydrogen bond donors.
-
Hydrogen Bonding: The ability to form hydrogen bonds suggests that this compound is likely to be more soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., dimethylformamide, dimethyl sulfoxide).
-
Methyl Group: The N-methyl group slightly increases the lipophilicity of the molecule compared to its unsubstituted counterpart.
-
Expected Solubility Trend:
-
High Solubility: Expected in highly polar solvents like water, methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
-
Moderate Solubility: Potentially observed in solvents of intermediate polarity such as acetonitrile, acetone, and ethyl acetate.
-
Low to Insoluble: Expected in nonpolar solvents like hexane, toluene, and diethyl ether.
-
It is important to note that these are qualitative predictions. Quantitative determination through experimental analysis is essential for accurate solubility data.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a solid compound in a liquid solvent is the isothermal equilibrium method, followed by a suitable analytical technique for quantification.
3.1. Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (±0.1 mg)
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) if the compound is volatile and thermally stable.
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled syringe to match the equilibration temperature.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent (usually the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, using the determined concentration and the dilution factor.
-
Data Presentation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)
| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 1.88 | < 0.1 | < 0.001 |
| Toluene | 2.38 | 0.5 | 0.005 |
| Diethyl Ether | 4.34 | 1.2 | 0.012 |
| Ethyl Acetate | 6.02 | 5.8 | 0.059 |
| Acetone | 20.7 | 15.2 | 0.155 |
| Ethanol | 24.55 | 55.0 | 0.561 |
| Methanol | 32.6 | 89.3 | 0.910 |
| Acetonitrile | 37.5 | 25.7 | 0.262 |
| Dimethylformamide (DMF) | 36.7 | > 200 | > 2.038 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | > 2.038 |
| Water | 80.1 | 150.0 | 1.529 |
Note: The data presented in this table is hypothetical and serves as an example of how to present experimentally determined solubility values.
Visualization of Experimental Workflow
The logical flow of the solubility determination process can be visualized using a diagram.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
An In-depth Technical Guide on the Physical Characteristics of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
Disclaimer: Extensive literature and database searches did not yield specific experimental data for the physical characteristics of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine. This document provides information on a structurally related compound, 4-Methyl-4H-1,2,4-triazole-3-thiol, and outlines a theoretical synthetic pathway for the target compound. The data presented for the thiol analog should not be attributed to this compound.
Introduction
This compound is a heterocyclic amine containing a 1,2,4-triazole core. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by triazole derivatives. The introduction of a methyl group on the triazole ring and an aminomethyl substituent at the 3-position can influence the compound's physicochemical properties, such as its solubility, basicity, and ability to form hydrogen bonds, which in turn can modulate its pharmacokinetic and pharmacodynamic profile. Given the absence of direct experimental data, this guide provides valuable context through the characterization of a close structural analog and a proposed synthetic route.
Physical Characteristics of a Structurally Related Compound: 4-Methyl-4H-1,2,4-triazole-3-thiol
To provide some context for the potential physical properties of the target compound, data for the commercially available analog, 4-Methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 24854-43-1), is summarized below. It is crucial to reiterate that these values are for the thiol derivative and not the requested aminomethane compound.
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃S | [1][2][3][4][5] |
| Molecular Weight | 115.16 g/mol | [1][2][4] |
| Appearance | White to off-white solid | [1][3] |
| Melting Point | 165-169 °C | [1][2] |
| Solubility | Soluble in acetone (2.5%) and other polar solvents. | [1][3] |
| Assay Purity | ≥97% | [1] |
Proposed Synthetic Pathway for this compound
While no specific synthesis for this compound was found, a plausible route can be conceptualized based on established organic chemistry transformations of triazole systems. A common strategy for introducing an aminomethyl group is through the reduction of a corresponding nitrile or amide derivative. The following section details a hypothetical multi-step synthesis.
Experimental Protocol: A Hypothetical Synthesis
Step 1: Synthesis of 4-Methyl-4H-1,2,4-triazole-3-carbonitrile
This initial step would involve the formation of the 4-methyl-1,2,4-triazole ring with a nitrile substituent at the 3-position. A potential method could be the cyclization of an appropriate precursor, such as a substituted thiosemicarbazide, followed by methylation and cyanation.
Step 2: Reduction of 4-Methyl-4H-1,2,4-triazole-3-carbonitrile to this compound
The reduction of the nitrile to the primary amine is a standard transformation.
-
Reagents and Equipment:
-
4-Methyl-4H-1,2,4-triazole-3-carbonitrile
-
Lithium aluminum hydride (LiAlH₄) or a catalytic hydrogenation setup (e.g., H₂, Raney Nickel or Palladium on carbon)
-
Anhydrous tetrahydrofuran (THF) or ethanol as a solvent
-
Round-bottom flask, condenser, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography apparatus)
-
-
Procedure (using LiAlH₄):
-
In a flame-dried round-bottom flask under an inert atmosphere, a suspension of lithium aluminum hydride (approximately 2-3 molar equivalents) in anhydrous THF is prepared and cooled to 0 °C in an ice bath.
-
A solution of 4-Methyl-4H-1,2,4-triazole-3-carbonitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction would be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath.
-
The resulting granular precipitate is filtered off and washed with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification of the product could be achieved by distillation under reduced pressure or by column chromatography on silica gel.
-
Visualizations
The following diagrams illustrate the logical workflow of the proposed synthesis.
Caption: Hypothetical synthetic workflow for the target compound.
Signaling Pathways and Experimental Workflows
Due to the lack of specific literature on this compound, no signaling pathways or detailed experimental workflows involving this compound can be provided at this time. Research into the biological activity of this molecule would be required to elucidate any such interactions.
Conclusion
This technical guide has addressed the physical characteristics of this compound. The absence of direct experimental data in the current scientific literature necessitates a reliance on information from a close structural analog, 4-Methyl-4H-1,2,4-triazole-3-thiol, to provide a contextual understanding of its potential properties. The proposed synthetic pathway offers a plausible and chemically sound method for the preparation of the target compound, which would be the first step in its experimental characterization. This guide serves as a foundational resource for researchers and scientists interested in the synthesis and potential applications of this and related triazole derivatives in drug discovery and development. Further empirical investigation is essential to fully characterize this compound.
References
- 1. 4-甲基-4H-3-巯基-1,2,4-三唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 24854-43-1 3-Mercapto-4-methyl-4H-1,2,4-triazole AKSci D292 [aksci.com]
- 3. CAS 24854-43-1: 4-Methyl-4H-1,2,4-triazole-3-thiol [cymitquimica.com]
- 4. 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl- | C3H5N3S | CID 1256162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
The Ascendant Trajectory of 4-Methyl-1,2,4-Triazole Derivatives: A Comprehensive Review of Synthesis, Biological Activity, and Applications
A deep dive into the burgeoning field of 4-methyl-1,2,4-triazole derivatives reveals a versatile scaffold with significant potential across medicinal chemistry, agriculture, and materials science. This technical guide synthesizes the current landscape of their synthesis, multifaceted biological activities, and emerging applications, providing a vital resource for researchers, scientists, and drug development professionals.
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a privileged scaffold in the design of bioactive compounds. The introduction of a methyl group at the 4-position of this ring system often imparts unique physicochemical properties, influencing the molecule's steric and electronic characteristics, and consequently its biological activity. This review focuses specifically on these 4-methyl-1,2,4-triazole derivatives, offering a structured overview of their chemical synthesis, a quantitative analysis of their biological efficacy, and an exploration of their mechanistic pathways and material science applications.
Synthetic Strategies: Crafting the 4-Methyl-1,2,4-Triazole Core
The synthesis of 4-methyl-1,2,4-triazole derivatives is achieved through various well-established and novel methodologies. A common and versatile approach involves the cyclization of thiosemicarbazide precursors.
General Synthesis of 4-Methyl-5-aryl-4H-1,2,4-triazole-3-thiones
A prevalent method for the synthesis of 4-methyl-5-aryl-4H-1,2,4-triazole-3-thiones involves a multi-step process commencing from an appropriate acid hydrazide.
Experimental Protocol:
-
Formation of Potassium Dithiocarbazinate: An equimolar mixture of acid hydrazide and carbon disulfide is stirred in an ethanolic solution of potassium hydroxide at room temperature. The reaction progress is monitored by the precipitation of the potassium dithiocarbazinate salt.
-
Formation of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol: The isolated potassium salt is then refluxed with an excess of hydrazine hydrate. The completion of the reaction is often indicated by the cessation of hydrogen sulfide evolution. Acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, yields the 4-amino-1,2,4-triazole-3-thiol derivative.
-
Methylation: The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol is subsequently treated with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydroxide or potassium carbonate, to afford the target 4-methyl-5-aryl-4H-1,2,4-triazole-3-thione. Microwave-assisted synthesis has also been reported to significantly accelerate this cyclization step.[1]
A visual representation of a typical synthetic workflow is provided below.
Caption: General workflow for the synthesis of 4-methyl-5-aryl-4H-1,2,4-triazole-3-thiones.
Diverse Biological Activities of 4-Methyl-1,2,4-Triazole Derivatives
Derivatives of 4-methyl-1,2,4-triazole have demonstrated a broad spectrum of biological activities, with significant potential in the development of novel therapeutic agents.
Anticancer Activity
A growing body of evidence highlights the potent anticancer properties of 4-methyl-1,2,4-triazole derivatives against various human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key cellular signaling pathways.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivatives | MCF-7 (Breast) | 0.31 | [1] |
| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivatives | Caco-2 (Colon) | 4.98 | [1] |
| 1,2,4-Triazole-based N-Mannich bases | EPG (Gastrointestinal) | - | [2] |
| 1,2,4-Triazole-based N-Mannich bases | Caco-2 (Colon) | - | [2] |
| 1,2,4-Triazole-3-thione derivatives | HCT 116 (Colon) | - | [3] |
Signaling Pathways in Anticancer Activity
Several studies suggest that the anticancer effects of 1,2,4-triazole derivatives are mediated through the modulation of critical signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to regulating cell proliferation, survival, and apoptosis.
The diagram below illustrates the potential inhibitory effect of 4-methyl-1,2,4-triazole derivatives on these key cancer-related signaling cascades.
Caption: Potential inhibition of PI3K/Akt and MAPK signaling pathways by 4-methyl-1,2,4-triazole derivatives.
Antimicrobial Activity
4-Methyl-1,2,4-triazole derivatives also exhibit promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action in fungi often involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, which is an essential component of the fungal cell membrane.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Schiff bases of 4-amino-1,2,4-triazole | Staphylococcus aureus | - | [4] |
| Schiff bases of 4-amino-1,2,4-triazole | Klebsiella pneumoniae | - | [4] |
| Schiff bases of 4-amino-1,2,4-triazole | Pseudomonas aeruginosa | - | [4] |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivatives | E. coli | - | [5] |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivatives | Bacillus subtilis | - | [5] |
Applications in Materials Science
Beyond their biological applications, 4-methyl-1,2,4-triazole derivatives are gaining attention in the field of materials science, primarily due to their unique electronic and chemical properties.
Corrosion Inhibition
The nitrogen-rich 1,2,4-triazole ring can effectively coordinate with metal surfaces, forming a protective film that inhibits corrosion. Several studies have demonstrated the efficacy of 4-amino- and 4-methyl-1,2,4-triazole derivatives as corrosion inhibitors for metals such as carbon steel and brass in acidic environments.[5][6][7] The formation of a protective organic layer on the metal surface has been confirmed by various techniques, including X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM).[8]
The logical relationship of how these derivatives function as corrosion inhibitors is depicted below.
Caption: Mechanism of corrosion inhibition by 4-methyl-1,2,4-triazole derivatives.
Organic Light-Emitting Diodes (OLEDs)
The electron-deficient nature of the 1,2,4-triazole ring makes its derivatives suitable for applications in organic electronics, particularly as host materials or electron-transporting layers in OLEDs.[9] While research in this area is still emerging for specifically 4-methyl derivatives, the broader class of 1,2,4-triazoles has shown promise in enhancing the efficiency and performance of these devices.[10]
Future Perspectives
The field of 4-methyl-1,2,4-triazole derivatives is ripe with opportunities for further exploration. Future research should focus on the development of more efficient and sustainable synthetic methodologies. A deeper understanding of their structure-activity relationships will be crucial for the rational design of more potent and selective biological agents. Furthermore, the exploration of their potential in materials science, particularly in the development of novel polymers and functional materials, represents a promising avenue for future investigation. The continued interdisciplinary efforts of chemists, biologists, and material scientists will undoubtedly unlock the full potential of this versatile and valuable class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Biological Versatility of Substituted 1,2,4-Triazoles: A Technical Guide for Drug Discovery
Introduction: The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms, which has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural features, including its stability to metabolism, dipole character, and capacity to form hydrogen bonds, allow it to interact with high affinity at the active sites of various biological receptors and enzymes.[1][3][4] This has led to the incorporation of the 1,2,4-triazole core into a wide array of clinically significant drugs, demonstrating a broad spectrum of pharmacological activities.[3][5][6] These activities include antifungal, anticancer, antibacterial, enzyme inhibitory, and neuroprotective effects, making substituted 1,2,4-triazoles a focal point of intensive research for the development of novel therapeutic agents.[5][7][8]
This technical guide provides an in-depth overview of the diverse biological activities of substituted 1,2,4-triazoles, tailored for researchers, scientists, and professionals in drug development. It summarizes key quantitative data, details common experimental protocols, and visualizes critical biological pathways and workflows to facilitate a comprehensive understanding of this versatile heterocyclic system.
Core Biological Activities of 1,2,4-Triazoles
Substituted 1,2,4-triazoles exhibit a remarkable range of biological activities, stemming from their ability to mimic or interact with various biological molecules. Their versatility makes them prime candidates for developing new drugs to combat a wide range of diseases, from infectious diseases to cancer.
Antifungal Activity
The most prominent success of 1,2,4-triazoles in clinical therapy is their use as antifungal agents.[1] Marketed drugs like fluconazole, itraconazole, and voriconazole are staples in treating systemic fungal infections.[5][9]
Mechanism of Action
Triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][9][10] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] The inhibition of CYP51 disrupts membrane integrity and function, leading to fungal cell death.[5]
Quantitative Data: Antifungal Activity
| Compound Class | Target Organism | Activity Metric | Value | Reference |
| Mefentrifluconazole-based derivatives (8d, 8k) | Physalospora piricola | EC50 | 10.808 µg/mL, 10.126 µg/mL | [11] |
| Schiff base derivatives (5b, 5c, 5d, 5e, 5m, 5n) | Microsporum gypseum | - | Superior to ketoconazole | [6] |
| Quinoline based benzothiazolyl-1,2,4-triazoles (23f, 23j) | C. albicans | MIC | 6.25 µg/mL | [1] |
| Triazole-oxadiazole derivative (22i) | C. albicans, C. glabrata | - | Equipotent to ketoconazole | [1] |
Anticancer Activity
The 1,2,4-triazole scaffold is integral to many compounds developed as potential anticancer agents.[3] These derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes and proteins involved in cancer progression.[3][12]
Mechanism of Action
Substituted 1,2,4-triazoles exert their anticancer effects by targeting multiple pathways. A notable strategy involves the inhibition of protein kinases like EGFR (Epidermal Growth Factor Receptor) and BRAF, or the disruption of microtubule polymerization by inhibiting tubulin.[12] These actions halt the cell cycle and induce apoptosis in cancer cells.
Quantitative Data: Anticancer Activity
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Pyridyl derivative (8c) | - | IC50 (EGFR) | 3.6 µM | [12] |
| Pyridine hybrid (TP6) | Murine melanoma (B16F10) | IC50 | < 41.12 µM | [13] |
| Tetrazine derivative (4g) | Human colon carcinoma (HT-29) | IC50 | 12.69 ± 7.14 µM | [14] |
| Coumarin derivative (112c) | Human colon cancer (HCT 116) | IC50 | 4.363 µM | [15] |
| 3-amino-1,2,4-triazole (2.6, 4.6) | Various | - | Showed antiangiogenic activity | [16] |
Antibacterial Activity
With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents.[17] Compounds containing the 1,2,4-triazole ring have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA.[1][17]
Structure-Activity Relationship (SAR)
SAR studies have provided insights into the structural requirements for antibacterial potency. For example:
-
Nalidixic acid-based derivatives with an azomethine group were highly active against P. aeruginosa.[17]
-
Isatin-based Schiff bases with chloro and bromo groups at the C-5 position exhibited broad-spectrum activity.[17]
-
Ciprofloxacin-triazole hybrids showed higher potency against MRSA than vancomycin and ciprofloxacin.[1]
Quantitative Data: Antibacterial Activity
| Compound Class | Target Organism | Activity Metric | Value | Reference |
| Nalidixic acid-based azomethines (1a-g) | P. aeruginosa | MIC | 16 µg/mL | [17] |
| Triazolothiadiazole (2, with 2-chloro-phenyl) | Various | MIC | 16 µg/mL | [17] |
| 4-(4-bromophenyl)-5-(4-chlorophenyl) derivatives | Bacillus subtilis | MIC | 31.25 μg/mL | [17] |
| Quinolone-triazole hybrids (30a, 30b) | S. aureus, E. faecalis, E. coli, etc. | MIC | 0.125–8 µg/mL | [1] |
| Clinafloxacin-triazole hybrid (28g) | MRSA | MIC | 0.25–1 µg/mL | [1] |
Enzyme Inhibition
The 1,2,4-triazole scaffold is a potent inhibitor of various enzymes implicated in a range of diseases.[18] This inhibitory activity is a key reason for their therapeutic efficacy in different areas.
Key Enzyme Targets
-
Thymidine Phosphorylase (TP): An important target in cancer therapy, as its inhibition can prevent tumor growth and metastasis.[19]
-
Cholinesterases (AChE & BChE): Inhibition of these enzymes is a primary strategy for treating neurological disorders like Alzheimer's disease.[18][20][21]
-
α-Glucosidase: A target for managing diabetes mellitus.[20][21]
-
Mycobacterial Membrane Protein Large 3 (MmpL3): An effective target for developing novel antitubercular drugs.[22]
Quantitative Data: Enzyme Inhibition
| Compound Class | Target Enzyme | Activity Metric | Value | Reference |
| Azinane derivative (12d) | Acetylcholinesterase (AChE) | IC50 | 0.73 ± 0.54 µM | [20][21] |
| Azinane derivative (12m) | Butyrylcholinesterase (BChE) | IC50 | 0.038 ± 0.50 µM | [20] |
| Bis-1,2,4-triazole (2, with hexyl) | Thymidine Phosphorylase (TP) | IC50 | 28.74 ± 0.59 µM | [19] |
| Antitubercular agent (21, 28) | M. tuberculosis MmpL3 | MIC | 0.03–0.13 µg/mL | [22] |
Experimental Protocols & Workflows
The discovery and evaluation of bioactive 1,2,4-triazoles follow a structured workflow, from chemical synthesis to biological screening.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard preliminary test for anticancer activity.[12][13][14]
-
Cell Culture: Cancer cell lines (e.g., HT-29, B16F10) are cultured in 96-well plates for 24 hours (e.g., at a density of 1x10⁴ cells/well).[13]
-
Compound Treatment: The synthesized 1,2,4-triazole derivatives, dissolved in a solvent like DMSO, are added to the cell monolayers at various concentrations.[13]
-
Incubation: The plates are incubated for a specified period, typically 48 hours.[13]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[13]
Protocol 2: In Vitro Antibacterial Activity (Agar Disc-Diffusion Method)
This method is a preliminary screening test to evaluate the growth inhibitory activity of synthesized compounds against various bacterial strains.[17]
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into sterile Petri plates.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium (e.g., S. aureus, P. aeruginosa).
-
Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent.
-
Placement: The impregnated discs are placed on the surface of the inoculated agar plates. A standard antibiotic (e.g., streptomycin) and a solvent control disc are also included.[17]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.[17]
Conclusion
The 1,2,4-triazole scaffold remains a highly valuable and versatile core in modern medicinal chemistry. Its derivatives have demonstrated a wide and potent range of biological activities, leading to the development of successful drugs for various diseases. The continued exploration of new synthetic methodologies, coupled with detailed biological evaluations and structure-activity relationship studies, promises to yield novel 1,2,4-triazole-based therapeutic agents with improved efficacy, selectivity, and the potential to overcome existing drug resistance challenges.[3][17] The information presented in this guide highlights the significant potential of this heterocyclic system and provides a foundational resource for researchers dedicated to its advancement.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isres.org [isres.org]
- 11. mdpi.com [mdpi.com]
- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 19. dovepress.com [dovepress.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
An In-depth Technical Guide to the Safety and Handling of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine. Due to the limited availability of specific toxicological data for this compound, this document incorporates safety data for the closely related compound 3-Amino-1,2,4-triazole as a surrogate for hazard assessment and handling protocols. Researchers should treat this compound with the utmost caution, assuming it possesses similar or greater hazards than its analogs.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary health concerns are its potential reproductive toxicity and organ damage with prolonged exposure.
GHS Hazard Statements:
-
H361: Suspected of damaging fertility or the unborn child.
-
H373: May cause damage to organs through prolonged or repeated exposure.
-
H411: Toxic to aquatic life with long lasting effects.
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below. Key precautions include obtaining special instructions before use, avoiding breathing dust, and wearing appropriate personal protective equipment.
Quantitative Data Summary
Table 1: Physical and Chemical Properties of 3-Amino-1,2,4-triazole
| Property | Value |
| Molecular Formula | C₂H₄N₄ |
| Molecular Weight | 84.08 g/mol |
| Partition Coefficient (log Pow) | -0.93 at 20°C |
| Biodegradability | Not readily biodegradable |
Table 2: Toxicological Data for 3-Amino-1,2,4-triazole
| Endpoint | Value | Species | Exposure Route |
| Lowest Observed Adverse Effect Level (LOAEL) | <= 1.5 mg/kg | Rat | Oral (10 Weeks) |
Table 3: Ecotoxicity Data for 3-Amino-1,2,4-triazole
| Hazard | Classification |
| Chronic Aquatic Toxicity | Toxic to aquatic life with long lasting effects. |
Experimental Protocols
Strict adherence to the following protocols is mandatory when handling this compound to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear compatible chemical-resistant gloves. Inspect gloves for any damage before use.
-
Body Protection: A lab coat or chemical-resistant apron must be worn.
-
Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of inhalation of dust or aerosols.
Handling and Storage
-
Ventilation: All work with this compound must be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Avoiding Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Spill and Emergency Procedures
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material.
-
Carefully sweep up the absorbed material and place it in a sealed container for disposal.
-
Clean the spill area with a suitable decontamination solution.
-
-
Major Spills:
-
Evacuate the laboratory and alert others.
-
Contact the institution's emergency response team.
-
Prevent entry into the affected area.
-
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal
Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the chemical to enter the environment.
Visualizations
The following diagrams illustrate key logical workflows for the safe handling of this compound.
Technical Guide: Spectroscopic and Synthetic Profile of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, integral to numerous compounds with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The introduction of an aminomethyl group at the 3-position of a 4-methyl-4H-1,2,4-triazole core, yielding (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, is anticipated to produce a molecule with significant potential for further chemical modification and biological evaluation. This guide outlines the predicted spectroscopic characteristics and a plausible synthetic approach for this compound, providing a technical framework for its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, derived from the analysis of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-CH₃ | 3.5 - 3.8 | Singlet (s) | The chemical shift is influenced by the nitrogen atom of the triazole ring. |
| C-CH₂-NH₂ | 3.9 - 4.2 | Singlet (s) | Methylene protons adjacent to the triazole ring and the amino group. |
| NH₂ | 1.5 - 2.5 | Broad Singlet (br s) | Exchangeable with D₂O. The chemical shift can vary with solvent and concentration. |
| Triazole C-H | 8.0 - 8.5 | Singlet (s) | The proton at the 5-position of the 1,2,4-triazole ring. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| N-CH₃ | 30 - 35 | |
| C-CH₂-NH₂ | 40 - 45 | |
| Triazole C3 | 150 - 155 | Carbon atom of the triazole ring attached to the aminomethyl group. |
| Triazole C5 | 145 - 150 | Carbon atom of the triazole ring with the attached proton. |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| Technique | Predicted [M+H]⁺ (m/z) | Key Fragmentation Pathways |
| ESI-MS | 113.0825 | - Loss of NH₃ (ammonia) - Loss of CH₂NH₂ - Cleavage of the triazole ring |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (triazole) | 1600 - 1650 | Medium to Strong |
| N-H Bend (amine) | 1550 - 1650 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
Proposed Synthetic Pathway and Experimental Protocols
A plausible synthetic route to this compound involves the conversion of the more readily available 4-methyl-4H-1,2,4-triazole-3-thiol.
Caption: A multi-step synthetic pathway from a thiol precursor.
General Synthetic Protocol
-
S-Alkylation: To a solution of 4-methyl-4H-1,2,4-triazole-3-thiol in a suitable solvent such as ethanol or DMF, a base (e.g., sodium ethoxide or potassium carbonate) is added. The mixture is stirred, followed by the addition of an alkylating agent (e.g., methyl iodide). The reaction is typically stirred at room temperature or with gentle heating.
-
Oxidation: The resulting thioether is dissolved in a chlorinated solvent like dichloromethane and cooled in an ice bath. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise. The reaction is monitored by TLC until completion.
-
Azide Substitution: The sulfone is dissolved in a polar aprotic solvent like DMF, and sodium azide is added. The mixture is heated to facilitate the nucleophilic substitution.
-
Reduction: The azidomethyl intermediate is reduced to the primary amine. This can be achieved through catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or by using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer.[4] Samples would be dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.[4]
-
Mass Spectrometry: High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.[5]
-
IR Spectroscopy: IR spectra would be recorded on an FTIR spectrometer using KBr pellets or as a thin film on a NaCl plate.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra would be recorded in a suitable solvent like ethanol or acetonitrile using a spectrophotometer.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of the target compound.
Caption: A standard workflow for organic synthesis and analysis.
Biological Context and Potential Applications
While no specific biological data exists for this compound, the 1,2,4-triazole scaffold is a key component in many clinically used antifungal agents. These drugs often act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[1] The aminomethyl group provides a reactive handle for the synthesis of a library of derivatives, which could be screened for various biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][6] The development of novel 1,2,4-triazole derivatives is an active area of research aimed at overcoming drug resistance and improving the therapeutic index of existing drugs.[1]
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic, cell-based, and in silico evaluation of di-substituted aminomethyl-1,2,3-triazole–cinamamide hybrids as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 1H NMR Characterization of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the protocol for the characterization of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Due to the absence of specific experimental ¹H NMR data for this compound in the provided search results, this document outlines a general methodology and expected chemical shift regions based on the analysis of similar 1,2,4-triazole derivatives. The provided protocols and data tables serve as a template for researchers to record and interpret their own experimental data.
Introduction
This compound is a heterocyclic compound containing a 1,2,4-triazole ring, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The 1,2,4-triazole motif is a key pharmacophore in a variety of therapeutic agents, exhibiting a broad range of activities. Accurate structural elucidation is paramount in the development of new chemical entities. ¹H NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. This document provides a standardized protocol for the ¹H NMR characterization of the title compound.
Predicted ¹H NMR Data
While specific experimental data for this compound was not found, a predicted ¹H NMR data table is presented below based on the analysis of structurally related compounds. Researchers should replace the predicted values with their experimental findings.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (on N4) | 3.5 - 4.0 | s | 3H |
| CH (on triazole ring) | 8.0 - 8.5 | s | 1H |
| CH₂ (methanamine) | 3.8 - 4.2 | s | 2H |
| NH₂ (methanamine) | 1.5 - 3.0 | br s | 2H |
Note: Chemical shifts are referenced to a standard internal solvent signal. The NH₂ signal may be broad and its chemical shift can be highly dependent on solvent and concentration.
Experimental Protocol
1. Sample Preparation
1.1. Weigh approximately 5-10 mg of this compound. 1.2. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble. 1.3. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing. For deuterated solvents with residual proton signals, these can often be used as a secondary reference. 1.4. Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
2. NMR Data Acquisition
2.1. Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis. 2.2. Parameters:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).
- Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for ¹H NMR of organic molecules.
- Number of Scans: Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve an adequate signal-to-noise ratio.
- Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration. 2.3. Shimming: Perform manual or automatic shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
3. Data Processing and Analysis
3.1. Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. 3.2. Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a positive, absorptive Lorentzian line shape. 3.3. Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum. 3.4. Referencing: Calibrate the chemical shift scale by setting the signal of the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak to its known chemical shift. 3.5. Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal. 3.6. Peak Picking: Identify the chemical shift (in ppm) of each peak. 3.7. Multiplicity Analysis: Determine the multiplicity (e.g., singlet, doublet, triplet, etc.) of each signal to deduce information about neighboring protons.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the ¹H NMR characterization of this compound.
Application Note: LC-MS Purity Analysis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
Abstract
This application note details a robust and sensitive method for the purity assessment of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine using Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the polar nature of the target compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed to achieve optimal retention and separation from potential impurities. The method demonstrates high sensitivity and accuracy, making it suitable for quality control and stability studies in a drug development environment.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The primary amino group and the triazole ring make the molecule highly polar, presenting a challenge for traditional reversed-phase liquid chromatography where it often elutes in the solvent front with poor retention.
This note describes a HILIC-MS method that overcomes this challenge, providing excellent retention and enabling the separation and quantification of the main compound and related process impurities. The mass spectrometer allows for confident peak identification based on mass-to-charge ratio (m/z) and can be used for structural elucidation of unknown impurities through fragmentation analysis.
Experimental Protocols
Materials and Reagents
-
This compound: Reference standard (>99.5% purity) and test sample.
-
Acetonitrile (ACN): LC-MS grade.
-
Water: Deionized (DI) or Milli-Q grade, 18.2 MΩ·cm.
-
Ammonium Acetate: LC-MS grade.
-
Formic Acid: LC-MS grade.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Working Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with a 90:10 (v/v) mixture of Acetonitrile and Water.
-
Vortex/Sonicate: Vortex the working solution for 30 seconds to ensure homogeneity.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an LC autosampler vial.
LC-MS Instrumentation and Conditions
-
LC System: Standard UHPLC/HPLC system.
-
Mass Spectrometer: Single Quadrupole or Triple Quadrupole/Q-TOF Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate + 0.1% Formic Acid in Water |
| Mobile Phase B | 95:5 Acetonitrile:Water + 0.1% Formic Acid |
| Gradient Program | 0-1 min (95% B), 1-8 min (95% to 70% B), 8-9 min (70% B), 9-10 min (70% to 95% B), 10-15 min (95% B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive (+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 600 L/Hr (Nitrogen) |
| Scan Mode | Full Scan |
| Scan Range | 50 - 500 m/z |
| Target Ion [M+H]⁺ | m/z 113.09 |
Workflow and Data Analysis
The overall experimental and data analysis workflow is depicted below. Data processing is performed using appropriate chromatography data software to integrate peak areas and calculate the percentage purity based on the area percent normalization method.
Caption: Experimental workflow for LC-MS purity analysis.
Impurity Identification Logic
For any impurity peak observed, a systematic approach is required for its characterization. The following decision tree outlines the logical process for identifying known and unknown impurities.
Caption: Decision tree for impurity characterization.
Results and Discussion
The developed HILIC method successfully retained the polar analyte, this compound, which eluted at approximately 4.5 minutes. The peak shape was symmetrical and showed good separation from other impurities. The full scan mass spectrum confirmed the presence of the protonated molecule [M+H]⁺ at m/z 113.09.
The purity of the test sample was calculated using the area percentage method. A summary of the quantitative results is presented in Table 3.
Table 3: Quantitative Purity Analysis Results
| Peak ID | Retention Time (min) | Observed m/z ([M+H]⁺) | Peak Area | Area % | Identification Status |
| Impurity 1 | 2.8 | 99.07 | 15,430 | 0.08% | Known Starting Material |
| Main Compound | 4.5 | 113.09 | 19,250,110 | 99.78% | Confirmed |
| Impurity 2 | 6.1 | 127.10 | 21,050 | 0.11% | Unknown Impurity |
| Impurity 3 | 7.3 | 225.17 | 5,600 | 0.03% | Potential Dimer |
| Total | - | - | 19,292,190 | 100.00% | - |
The analysis shows the main compound has a purity of 99.78%. Three minor impurities were detected. Impurity 1 was identified as a known starting material based on its mass. Impurity 2 is an unknown species that would require further investigation via MS/MS fragmentation for structural elucidation. Impurity 3 has a mass consistent with a potential dimer of the main compound, which could be formed during the synthesis or degradation.
Conclusion
The HILIC-MS method presented in this application note is a highly effective tool for the purity determination of this compound. The protocol is straightforward and provides excellent chromatographic resolution and sensitivity for both the main compound and its related impurities. This method is well-suited for routine quality control analysis in pharmaceutical development and manufacturing environments, ensuring the quality and consistency of the final product.
Application Notes and Protocols for the Derivatization of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is a versatile heterocyclic building block of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a privileged structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The primary amino group of this compound serves as a key handle for derivatization, allowing for the exploration of chemical space and the development of novel therapeutic agents. These derivatives are of particular interest for their potential to modulate key signaling pathways implicated in various diseases, such as the Wnt/β-catenin and MAPK pathways.
This document provides detailed protocols for two common and robust derivatization methods for this compound: amide bond formation and reductive amination.
Experimental Protocols
Protocol 1: Amide Bond Formation via Acyl Chloride
This protocol describes the acylation of this compound using an acyl chloride to form the corresponding amide derivative. This method is widely used due to the high reactivity of acyl chlorides.
Experimental Workflow
Caption: Workflow for amide bond formation.
Materials:
-
This compound
-
Acyl chloride of interest (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
Data Presentation
| Derivative | R-Group | Yield (%) | 1H NMR (δ, ppm) | MS (m/z) |
| 1a | Phenyl | 85 | 8.51 (s, 1H), 7.85-7.45 (m, 5H), 4.65 (d, 2H), 3.70 (s, 3H) | [M+H]+ 231.1 |
| 1b | 4-Chlorophenyl | 82 | 8.52 (s, 1H), 7.80 (d, 2H), 7.50 (d, 2H), 4.63 (d, 2H), 3.69 (s, 3H) | [M+H]+ 265.1 |
| 1c | Methyl | 90 | 8.48 (s, 1H), 4.50 (d, 2H), 3.68 (s, 3H), 2.05 (s, 3H) | [M+H]+ 169.1 |
Note: The data presented are representative and may vary based on the specific acyl chloride used and reaction conditions.
Protocol 2: Reductive Amination
This protocol details the derivatization of this compound with a carbonyl compound (aldehyde or ketone) via the formation of an imine intermediate, which is subsequently reduced to a secondary amine.
Experimental Workflow
Caption: Workflow for reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone of interest (e.g., benzaldehyde)
-
Sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3)
-
Methanol or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add the aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired secondary amine.
Data Presentation
| Derivative | Carbonyl Compound | Yield (%) | 1H NMR (δ, ppm) | MS (m/z) |
| 2a | Benzaldehyde | 78 | 8.49 (s, 1H), 7.35-7.20 (m, 5H), 3.95 (s, 2H), 3.80 (s, 2H), 3.65 (s, 3H) | [M+H]+ 217.1 |
| 2b | Acetone | 75 | 8.47 (s, 1H), 3.88 (s, 2H), 3.66 (s, 3H), 2.90 (sept, 1H), 1.05 (d, 6H) | [M+H]+ 169.1 |
| 2c | Cyclohexanone | 80 | 8.48 (s, 1H), 3.90 (s, 2H), 3.67 (s, 3H), 2.50 (m, 1H), 1.80-1.20 (m, 10H) | [M+H]+ 209.2 |
Note: The data presented are representative and may vary based on the specific carbonyl compound used and reaction conditions.
Biological Context: Relevant Signaling Pathways
Derivatives of 1,2,4-triazole have been shown to modulate critical cellular signaling pathways, making them attractive candidates for drug development.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis.[1] Aberrant activation of this pathway is implicated in various cancers.[1] In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for degradation.[2] Wnt ligands activate the pathway by binding to Frizzled receptors, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.[3] Triazole-based compounds have been identified as inhibitors of this pathway, promoting the degradation of β-catenin.[2]
Caption: The canonical Wnt/β-catenin signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[4] The pathway consists of a three-tiered kinase cascade: MAPKKK, MAPKK, and MAPK.[5] Extracellular signals activate this cascade, leading to the phosphorylation of transcription factors and other downstream targets.[6] Dysregulation of the MAPK pathway is a hallmark of many cancers and inflammatory diseases. Certain triazole derivatives have been shown to exert their anti-inflammatory and pro-apoptotic effects by modulating MAPK signaling.[7]
Caption: A simplified MAPK/ERK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 3. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 4. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is a valuable heterocyclic chemical intermediate. Its structural motif, featuring a methylated 1,2,4-triazole ring linked to a methylamine group, serves as a versatile scaffold in medicinal chemistry. This intermediate is particularly significant in the synthesis of targeted therapeutics, most notably as a building block for glutaminyl cyclase isoenzyme (isoQC) inhibitors, which are under investigation for cancer immunotherapy. These inhibitors play a crucial role in modulating the CD47-SIRPα signaling pathway, a key mechanism of immune evasion in various cancers.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this important intermediate.
Application Notes: A Key Intermediate for Glutaminyl Cyclase (isoQC) Inhibitors
The primary application of this compound lies in its role as a precursor for the synthesis of potent and selective inhibitors of glutaminyl cyclase isoenzyme (isoQC).
Targeting Cancer Immune Evasion:
Cancer cells often overexpress CD47, a transmembrane protein that interacts with the SIRPα receptor on macrophages.[5][6] This interaction transmits a "don't eat me" signal, preventing the phagocytosis of cancer cells and allowing them to evade the innate immune system.[7][8] The formation of the pyroglutamate (pE) residue on CD47 is crucial for its binding to SIRPα, and this post-translational modification is catalyzed by isoQC.[1][2][4]
By inhibiting isoQC, the formation of pE-CD47 is reduced, thereby disrupting the CD47-SIRPα signaling pathway.[1] This disruption unmasks the cancer cells to the immune system, promoting their phagocytosis by macrophages and representing a promising strategy in cancer immunotherapy.[5][9][10] Derivatives of this compound have been successfully incorporated into molecules that exhibit significant isoQC inhibitory activity.
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol outlines a plausible multi-step synthesis for this compound based on established methodologies for the synthesis of substituted 1,2,4-triazoles.
Step 1: Synthesis of 4-Methyl-3-thiosemicarbazide
-
Reaction Setup: In a well-ventilated fume hood, dissolve methylhydrazine (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Isothiocyanate: Cool the solution in an ice bath. Add methyl isothiocyanate (1 equivalent) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Isolation: The product, 4-methyl-3-thiosemicarbazide, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol
-
Reaction Setup: Suspend 4-methyl-3-thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents) in a round-bottom flask.
-
Cyclization: Heat the mixture to reflux for 4-6 hours.
-
Acidification: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the product.
-
Isolation: Collect the solid product, 4-Methyl-4H-1,2,4-triazole-3-thiol, by vacuum filtration, wash with cold water, and dry.
Step 3: Synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)acetonitrile
-
Alkylation: In a suitable solvent such as ethanol or DMF, dissolve 4-Methyl-4H-1,2,4-triazole-3-thiol (1 equivalent) and a base like sodium ethoxide or potassium carbonate (1.1 equivalents).
-
Addition of Haloacetonitrile: Add chloroacetonitrile or bromoacetonitrile (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove inorganic salts. Dry the organic layer and concentrate to obtain (4-Methyl-4H-1,2,4-triazol-3-yl)acetonitrile.
Step 4: Reduction to this compound
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.[11][12][13]
-
Addition of Nitrile: Cool the suspension in an ice bath. Slowly add a solution of (4-Methyl-4H-1,2,4-triazol-3-yl)acetonitrile (1 equivalent) in anhydrous THF to the stirred suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-8 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow, sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water.
-
Isolation: Filter the resulting solid and wash it with THF. Concentrate the filtrate to yield the crude this compound. Further purification can be achieved by distillation or chromatography.
Protocol 2: Synthesis of a Glutaminyl Cyclase (isoQC) Inhibitor Intermediate
This protocol describes the use of a derivative of the title compound, specifically 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine, in the synthesis of a more complex molecule, as reported in the development of isoQC inhibitors.
Reaction: Amide coupling of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine with a substituted benzoic acid.
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the desired substituted benzoic acid (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of Amine: Add a solution of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine (1 equivalent) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous solution of sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Data Presentation
| Step | Reactants | Product | Typical Yield (%) |
| 1. Thiosemicarbazide Formation | Methylhydrazine, Methyl isothiocyanate | 4-Methyl-3-thiosemicarbazide | >90 |
| 2. Triazole-thiol Formation | 4-Methyl-3-thiosemicarbazide, NaOH | 4-Methyl-4H-1,2,4-triazole-3-thiol | 70-85 |
| 3. Alkylation | 4-Methyl-4H-1,2,4-triazole-3-thiol, Chloroacetonitrile | (4-Methyl-4H-1,2,4-triazol-3-yl)acetonitrile | 60-80 |
| 4. Nitrile Reduction | (4-Methyl-4H-1,2,4-triazol-3-yl)acetonitrile, LiAlH₄ | This compound | 50-70 |
Table 1: Estimated Yields for the Proposed Synthesis of this compound.
| Compound Class | Target Enzyme | Key Intermediate Scaffold | Reported Activity Range (IC₅₀) |
| Diphenyl conjugated imidazole/triazole derivatives | QC / isoQC | 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine | Low micromolar to nanomolar |
Table 2: Application of (4-Methyl-4H-1,2,4-triazol-3-yl) Scaffolds in Drug Discovery.
Mandatory Visualization
Caption: Proposed synthetic pathway for this compound.
Caption: General experimental workflow for organic synthesis.
Caption: Inhibition of the CD47-SIRPα pathway by an isoQC inhibitor.
References
- 1. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]
- 2. Identification of Glutaminyl Cyclase isoenzyme isoQC as a regulator of SIRPα-CD47 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The CD47-SIRPα Pathway in Cancer Immune Evasion and Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functions and molecular mechanisms of the CD47-SIRPalpha signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CD47‐signal regulatory protein α signaling system and its application to cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering the role of CD47 in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. studymind.co.uk [studymind.co.uk]
Application Notes and Protocols for (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant microbial pathogens represents a significant global health challenge, necessitating the urgent discovery and development of novel antimicrobial agents. The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][3] This document provides detailed application notes and experimental protocols for the investigation of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, a simple substituted 1,2,4-triazole, as a potential lead compound in antimicrobial drug discovery.
While specific antimicrobial data for this compound is not extensively available in the public domain, the protocols and data presented herein are based on established methodologies for evaluating 1,2,4-triazole derivatives. These notes are intended to serve as a comprehensive guide for researchers initiating studies on this and related compounds.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned in two main stages:
-
Formation of the 4-methyl-4H-1,2,4-triazole-3-thiol core.
-
Conversion of the thiol group to a methanamine group.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol
This protocol is adapted from established procedures for the synthesis of similar 1,2,4-triazole-3-thiols.
Materials:
-
Thiocarbohydrazide
-
Methyl isothiocyanate
-
Ethanol
-
Potassium carbonate (K₂CO₃)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Step 1: Formation of 1-(Methylcarbamothioyl)thiocarbohydrazide
-
Dissolve thiocarbohydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
Add methyl isothiocyanate (1 equivalent) to the solution.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
-
Step 2: Cyclization to 4-Methyl-4H-1,2,4-triazole-3-thiol
-
Suspend the intermediate from Step 1 in an aqueous solution of potassium carbonate (e.g., 8% w/v).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 4-methyl-4H-1,2,4-triazole-3-thiol.
-
Antimicrobial Activity Evaluation
The antimicrobial potential of this compound can be assessed using standard in vitro assays. The following protocols describe the determination of the Minimum Inhibitory Concentration (MIC) and a preliminary assessment of cytotoxicity.
Data Presentation: Antimicrobial Activity of Representative 1,2,4-Triazole Derivatives
The following table summarizes the reported MIC values for various 1,2,4-triazole derivatives against a panel of clinically relevant microorganisms. This data illustrates the potential antimicrobial spectrum of this class of compounds. Note: This data is not for this compound but for other derivatives.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Schiff bases of 1,2,4-triazole-3-thiol | Staphylococcus aureus | 1.56 - 25 | [1] |
| Microsporum gypseum | 3.12 - 25 | [1] | |
| 1,2,4-Triazole-3-thione derivatives | Bacillus subtilis | 31.25 | [4] |
| Ofloxacin-1,2,4-triazole hybrids | Staphylococcus aureus | 0.25 - 1 | [4] |
| Escherichia coli | 0.25 - 1 | [4] | |
| Nalidixic acid-1,2,4-triazole hybrids | Pseudomonas aeruginosa | 16 | [4] |
| Vinyl-1,2,4-triazole derivatives | Xanthomonas campestris | 0.0002 - 0.0033 (mM) | [5] |
| Candida albicans | 0.02 - 0.52 (mM) | [5] |
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial and/or fungal strains
-
This compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, pick 3-5 colonies of the test microorganism and inoculate into a suitable broth.
-
Incubate at the appropriate temperature (e.g., 37°C for bacteria) until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate. The concentration range should be selected based on the expected potency.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (microbes with no compound) and a negative control (broth only).
-
Seal the plate and incubate for 16-20 hours at the appropriate temperature.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity (bacterial/fungal growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This assay determines the effect of the compound on the viability of mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the old medium in the wells with the medium containing the compound dilutions.
-
Include a vehicle control (cells treated with the solvent) and a blank control (medium only).
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle control.
-
Caption: Workflow for the MTT Cytotoxicity Assay.
Potential Mechanisms of Action
The 1,2,4-triazole nucleus is known to exert its antimicrobial effects through various mechanisms, which may be relevant for this compound.
Antifungal Mechanism
The primary mode of action for azole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[2]
Caption: Hypothesized antifungal mechanism of action.
Antibacterial Mechanism
The antibacterial mechanisms of 1,2,4-triazole derivatives are more diverse and can include the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and repair.[6] Other potential targets include efflux pumps and proteins involved in cell division.[6] Further studies would be required to elucidate the specific antibacterial mechanism of this compound.
Conclusion
This compound represents a simple and synthetically accessible scaffold for the development of novel antimicrobial agents. The protocols and information provided in these application notes offer a foundational framework for its synthesis, antimicrobial evaluation, and preliminary safety assessment. While the specific biological activity of this compound requires experimental validation, the broader class of 1,2,4-triazole derivatives has demonstrated significant promise in antimicrobial drug discovery. Further investigation into this and related molecules is warranted to explore their full therapeutic potential.
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. Česká a slovenská farmacie: Studium antimikrobiální a antimykotické aktivity některých derivátů 1,2,4-triazolu [csfarmacie.cz]
Application Notes and Protocols for Screening (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a privileged heterocyclic core in the development of anticancer agents due to its unique physicochemical properties, bioavailability, and diverse biological activities. Triazole derivatives have been shown to exhibit a broad range of biological activities, including anticancer, antiviral, and antibacterial properties. Their anticancer effects are often mediated through interactions with various enzyme systems critical for cancer cell proliferation and survival, such as kinases, carbonic anhydrases, and topoisomerases. This document provides detailed application notes and experimental protocols for the initial screening of a novel 1,2,4-triazole derivative, (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, against a panel of human cancer cell lines.
The evaluation of the cytotoxic potential of new chemical entities is a critical first step in the discovery and development of novel anticancer therapies.[1] These protocols will guide researchers in determining the in vitro cytotoxicity of the compound, elucidating its potential mechanism of action through apoptosis assays, and investigating its effects on key cancer-related signaling pathways.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | [Insert experimental data] | [Insert experimental data] |
| MDA-MB-231 | Breast Adenocarcinoma | [Insert experimental data] | [Insert experimental data] |
| A549 | Lung Carcinoma | [Insert experimental data] | [Insert experimental data] |
| HCT116 | Colon Carcinoma | [Insert experimental data] | [Insert experimental data] |
| HepG2 | Hepatocellular Carcinoma | [Insert experimental data] | [Insert experimental data] |
| PC-3 | Prostate Adenocarcinoma | [Insert experimental data] | [Insert experimental data] |
| Normal Fibroblasts (e.g., WI-38) | Normal Control | [Insert experimental data] | [Insert experimental data] |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and should be determined from dose-response curves.
Table 2: Apoptosis Induction by this compound in A549 Cells
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control (DMSO) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| 0.5 x IC₅₀ | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| 1 x IC₅₀ | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| 2 x IC₅₀ | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Data to be acquired via flow cytometry after 24 hours of treatment.
Experimental Protocols
Cell Viability Assays (MTT and SRB)
This protocol outlines the determination of the cytotoxic effects of this compound using two common colorimetric assays: the MTT assay, which measures metabolic activity, and the SRB assay, which quantifies cellular protein content.[1][2][3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (specific to each cell line)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[4]
-
SRB (Sulforhodamine B) solution[3]
-
DMSO (Dimethyl sulfoxide)[2]
-
Trichloroacetic acid (TCA)
-
Tris-base solution
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO₂.[1]
-
Harvest logarithmically growing cells and determine cell viability and concentration.[1]
-
Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[1]
-
Incubate for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 and 72 hours.
-
-
MTT Assay Procedure:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[1]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
SRB Assay Procedure:
-
After the treatment period, gently fix the cells by adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
Apoptosis Assay by Annexin V & Propidium Iodide Staining
This protocol is used to quantify the number of apoptotic and necrotic cells following treatment with the test compound using flow cytometry.[5][6]
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells in a T25 culture flask.[5]
-
After 24 hours, treat the cells with the vehicle control, and 0.5x, 1x, and 2x IC₅₀ concentrations of the compound for 24 hours.
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells.[6]
-
Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[5]
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Western Blotting for Signaling Pathway Analysis
This protocol is for investigating the effect of the compound on the expression and phosphorylation status of key proteins in cancer-related signaling pathways, such as the PI3K/Akt/mTOR or MAPK pathways.[7][8][9]
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors[10]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes[10]
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies[10]
-
Chemiluminescent detection reagent[10]
-
Western blot imaging system
Protocol:
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[8]
-
Wash the membrane three times with TBST.[8]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.[8]
-
-
Detection and Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. Cell viability assays | Abcam [abcam.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine in Assay Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for developing assays using (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine. The protocols are based on the known biological activities of the broader 1,2,4-triazole class of compounds, which includes antifungal, anticancer, and antioxidant properties.[1][2][3][4][5][6][7] This document offers a foundational guide for investigating the therapeutic potential of this specific molecule.
Application Note 1: Antifungal Activity Screening and CYP51A1 Inhibition Assay
Scientific Background
The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal drug discovery, with many approved drugs like fluconazole and itraconazole featuring this core structure.[1][4] These agents typically exert their antifungal effect by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to cell growth arrest and death. Given its structural similarity to known antifungal agents, this compound is a candidate for screening against various fungal pathogens and for its potential to inhibit CYP51A1.
Experimental Workflow: Antifungal Susceptibility Testing
Caption: Workflow for determining the antifungal activity of this compound.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Preparation of Compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.
-
Preparation of Fungal Inoculum: Culture a fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Assay Procedure: a. In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to wells 2 through 12. b. Add 200 µL of the compound stock solution (appropriately diluted in RPMI-1640) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum). e. Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Protocol: CYP51A1 Inhibition Assay (Fluorescence-Based)
-
Reagents: Human recombinant CYP51A1 enzyme, a fluorescent substrate (e.g., a coumarin-based derivative), and a suitable buffer system.
-
Assay Procedure: a. In a black 96-well plate, add the test compound at various concentrations. b. Add the CYP51A1 enzyme and incubate for a short period to allow for binding. c. Initiate the reaction by adding the fluorescent substrate. d. Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of the enzymatic reaction. Plot the reaction rate as a function of the compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Hypothetical Data
| Compound | Fungal Strain | MIC (µg/mL) | CYP51A1 IC₅₀ (µM) |
| This compound | Candida albicans | 16 | 8.2 |
| Fluconazole (Control) | Candida albicans | 2 | 0.5 |
Application Note 2: Anticancer Activity Screening via Cytotoxicity Assay
Scientific Background
Numerous 1,2,4-triazole derivatives have demonstrated significant anticancer activity against a variety of human cancer cell lines.[8][9] The mechanisms of action are diverse and can include apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. A primary and crucial step in evaluating the anticancer potential of a novel compound like this compound is to assess its cytotoxic effect on cancer cells. The MTT assay is a widely used colorimetric method to determine cell viability.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing the cytotoxicity of this compound.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture a human cancer cell line (e.g., A549, human lung carcinoma) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Assay Procedure: a. Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium. Allow the cells to adhere overnight. b. Prepare serial dilutions of this compound in the culture medium. c. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank). d. Incubate the plate for 48 to 72 hours.
-
MTT Addition and Solubilization: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Hypothetical Data
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| This compound | A549 | 48 | 25.6 |
| Doxorubicin (Control) | A549 | 48 | 1.2 |
Application Note 3: Antioxidant Activity Assessment using the DPPH Radical Scavenging Assay
Scientific Background
Some 1,2,4-triazole derivatives have been reported to possess antioxidant properties.[6] Antioxidants can neutralize harmful free radicals, which are implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the radical scavenging ability of a compound. The stable free radical DPPH has a deep violet color, which is reduced to a yellow-colored product upon reaction with an antioxidant.
Experimental Workflow: DPPH Radical Scavenging Assay
Caption: Workflow for evaluating the antioxidant activity of this compound.
Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents: a. Prepare a stock solution of this compound in methanol. b. Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in an amber bottle to protect it from light.
-
Assay Procedure: a. In a 96-well plate, add 50 µL of various concentrations of the test compound (in methanol) to the wells. b. Add 150 µL of the DPPH solution to each well. c. Include a control well containing 50 µL of methanol and 150 µL of the DPPH solution.
-
Incubation: Shake the plate gently and incubate it in the dark at room temperature for 30 minutes.
-
Data Analysis: a. Measure the absorbance at 517 nm using a microplate reader. b. Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 c. Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).
Hypothetical Data
| Compound | DPPH Scavenging IC₅₀ (µg/mL) |
| This compound | 88.4 |
| Ascorbic Acid (Control) | 5.2 |
References
- 1. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential applications of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine as a versatile ligand. While direct literature on the coordination complexes of this specific ligand is limited, this document furnishes detailed protocols for its synthesis based on established routes for analogous structures. Furthermore, it presents representative protocols for the formation and characterization of its metal complexes, drawing from studies on closely related aminomethyl-1,2,4-triazole derivatives.
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile coordination capabilities. The incorporation of a methyl group at the N4 position and an aminomethyl substituent at the C3 position, as in this compound, yields a bidentate ligand with significant potential for forming stable chelate complexes with a variety of transition metal ions. The nitrogen atoms of the triazole ring and the exocyclic primary amine can act as donor sites, facilitating the formation of five-membered chelate rings, which are known for their thermodynamic stability. The resulting coordination complexes are of interest for their potential applications in drug development, catalysis, and materials science, owing to the combined properties of the metal center and the biologically active triazole moiety.
Ligand Synthesis
The synthesis of this compound can be achieved through a multi-step process. The following protocol is adapted from established synthetic routes for similar 4-methyl-4H-1,2,4-triazol-3-yl derivatives.
Experimental Protocol: Synthesis of this compound
This protocol is based on a synthetic scheme for related compounds and involves the formation of a thiosemicarbazide, cyclization to the triazolethione, and subsequent amination.
Step 1: Synthesis of 1-Formyl-4-methylthiosemicarbazide
-
To a solution of methyl isothiocyanate (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add formic acid (1.2 eq) and continue stirring at room temperature overnight.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 1-formyl-4-methylthiosemicarbazide.
Step 2: Synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol
-
Suspend 1-formyl-4-methylthiosemicarbazide (1.0 eq) in an aqueous solution of potassium carbonate (2.0 eq).
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 5-6.
-
The precipitate is collected by filtration, washed with water, and dried to afford 4-methyl-4H-1,2,4-triazole-3-thiol.
Step 3: Synthesis of 3-(Azidomethyl)-4-methyl-4H-1,2,4-triazole
-
To a solution of 4-methyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in a suitable solvent such as DMF, add chloroacetonitrile (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the mixture at 60 °C for 4 hours.
-
After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The resulting intermediate is then dissolved in a mixture of DMF and water, and sodium azide (1.5 eq) is added.
-
The reaction is stirred at 80 °C for 6 hours.
-
After cooling, the product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated to give 3-(azidomethyl)-4-methyl-4H-1,2,4-triazole.
Step 4: Synthesis of this compound
-
Dissolve 3-(azidomethyl)-4-methyl-4H-1,2,4-triazole (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound.
Caption: Synthetic workflow for this compound.
Coordination Chemistry
This compound is expected to act as a bidentate N,N-donor ligand, coordinating to metal ions through one of the nitrogen atoms of the triazole ring (likely N2) and the nitrogen atom of the aminomethyl group to form a stable five-membered chelate ring.
Representative Experimental Protocol: Synthesis of a Metal Complex
The following is a general protocol for the synthesis of a metal(II) complex, which can be adapted for various transition metals such as Cu(II), Ni(II), Co(II), and Zn(II).
-
Dissolve this compound (2.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, Co(OAc)₂·4H₂O) (1.0 eq) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A change in color and/or the formation of a precipitate may be observed, indicating complex formation.
-
Reflux the reaction mixture for 2-4 hours to ensure complete reaction.
-
Allow the solution to cool to room temperature. If a precipitate has formed, it can be collected by filtration, washed with the solvent and a non-polar solvent like diethyl ether, and dried under vacuum.
-
If no precipitate forms, the solvent can be slowly evaporated to induce crystallization. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation or by vapor diffusion of a non-polar solvent into the reaction mixture.
Caption: General workflow for the synthesis of a metal complex.
Characterization of Metal Complexes
The resulting metal complexes can be characterized by a variety of analytical techniques:
-
Elemental Analysis: To determine the empirical formula of the complex.
-
FT-IR Spectroscopy: To identify the coordination of the ligand to the metal ion. A shift in the stretching frequencies of the N-H (amine) and C=N (triazole) bonds is expected upon coordination. The appearance of new bands in the far-IR region can be attributed to M-N vibrations.
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex. For d-block metals, d-d transitions can provide information about the coordination geometry.
-
¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), NMR spectroscopy can confirm the structure of the ligand within the complex. Shifts in the proton and carbon signals of the aminomethyl group and the triazole ring upon coordination can be observed.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)), which provides information about the number of unpaired electrons and the coordination environment of the metal ion.
-
X-ray Crystallography: To definitively determine the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.
Quantitative Data from Analogous Systems
Due to the absence of published crystal structures for complexes of this compound, the following table presents typical bond lengths observed in coordination complexes of similar 3-aminomethyl-1,2,4-triazole ligands with transition metals. These values can serve as a reference for what might be expected for complexes of the title ligand.
| Bond | Metal Ion | Typical Bond Length (Å) | Coordination Geometry |
| M-N (triazole) | Cu(II) | 1.95 - 2.05 | Distorted Octahedral |
| M-N (amine) | Cu(II) | 2.00 - 2.10 | Distorted Octahedral |
| M-N (triazole) | Ni(II) | 2.05 - 2.15 | Octahedral |
| M-N (amine) | Ni(II) | 2.10 - 2.20 | Octahedral |
| M-N (triazole) | Co(II) | 2.10 - 2.20 | Octahedral |
| M-N (amine) | Co(II) | 2.15 - 2.25 | Octahedral |
| M-N (triazole) | Zn(II) | 2.00 - 2.10 | Tetrahedral/Octahedral |
| M-N (amine) | Zn(II) | 2.05 - 2.15 | Tetrahedral/Octahedral |
Note: These are approximate values and can vary depending on the specific metal ion, counter-anions, and crystal packing forces.
Applications in Drug Development
The coordination of biologically active ligands like 1,2,4-triazole derivatives to metal ions is a well-established strategy in the design of new therapeutic agents. The resulting metal complexes can exhibit enhanced biological activity compared to the free ligand.
-
Antimicrobial Agents: Triazole compounds are known for their antifungal and antibacterial properties. The formation of metal complexes can enhance this activity by facilitating the transport of the active molecule into the microbial cell.
-
Anticancer Agents: Many metal complexes, particularly those of platinum, ruthenium, and copper, have been investigated as anticancer drugs. The mechanism of action often involves the interaction of the complex with DNA, leading to apoptosis of cancer cells. The triazole ligand can modulate the reactivity and selectivity of the metal center.
-
Enzyme Inhibition: The specific coordination geometry and electronic properties of the metal complexes can allow them to act as inhibitors for certain enzymes, which is a key strategy in drug design.
The logical relationship for the drug development potential is outlined below:
Caption: Rationale for enhanced biological activity of metal complexes.
Conclusion
This compound is a promising bidentate ligand for the synthesis of a wide range of coordination complexes. While direct experimental data on its coordination chemistry is yet to be extensively reported, the protocols and data from analogous systems provided in these notes offer a solid foundation for researchers to explore the synthesis, characterization, and application of its metal complexes. The potential for these complexes in the field of drug development is significant, warranting further investigation into their biological activities.
Application Note: High-Purity Purification of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine using Reversed-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and efficient method for the purification of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, a key building block in pharmaceutical synthesis. The protocol employs reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity and yield, suitable for downstream applications in drug discovery and development.
Introduction
This compound is a primary amine containing a methylated triazole heterocycle. Its polar and basic nature can present challenges during purification, often leading to poor peak shape and recovery with standard chromatographic techniques. This protocol outlines an optimized RP-HPLC method that addresses these challenges, ensuring reproducible and high-purity isolation of the target compound. The method utilizes a C18 stationary phase with a modified mobile phase to ensure symmetrical peaks and efficient separation from synthesis-related impurities.
Experimental Protocols
Materials and Instrumentation
-
Instrumentation: Preparative HPLC system with a UV detector
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size)
-
Solvents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Sample: Crude this compound dissolved in Mobile Phase A
Purification Workflow
Figure 1. Workflow for the purification of this compound.
Detailed Methodology
-
Sample Preparation:
-
Dissolve the crude this compound in Mobile Phase A to a concentration of approximately 10 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Purification:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Inject the filtered sample onto the column.
-
Elute the compound using the gradient profile outlined in Table 1.
-
Monitor the elution at a wavelength of 220 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of each collected fraction using a rapid analytical HPLC method.
-
Pool the fractions with a purity of >98%.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified compound as a TFA salt.
-
Data Presentation
Table 1: Preparative HPLC Gradient Conditions
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 95 | 5 | 5.0 |
| 5 | 95 | 5 | 5.0 |
| 25 | 65 | 35 | 5.0 |
| 30 | 5 | 95 | 5.0 |
| 35 | 5 | 95 | 5.0 |
| 36 | 95 | 5 | 5.0 |
| 40 | 95 | 5 | 5.0 |
Table 2: Expected Purification Results
| Parameter | Value |
| Crude Purity | ~75% |
| Purified Purity | >98% |
| Expected Retention Time | 15-20 minutes |
| Recovery | >85% |
| Final Form | TFA Salt |
Discussion
The purification of small, polar amines like this compound by reversed-phase chromatography can be challenging due to potential interactions with residual silanols on the silica-based stationary phase, leading to peak tailing.[1] The addition of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase is crucial. TFA serves a dual purpose: it protonates the amine functional group, increasing its interaction with the stationary phase, and it masks the active silanol groups, resulting in improved peak symmetry.
For amines that are particularly basic or exhibit poor peak shape even with TFA, alternative strategies could be considered. These include using a mobile phase with a higher pH (e.g., ammonium bicarbonate buffer) to run the amine in its free base form, or employing a different stationary phase such as one with embedded polar groups or a polymeric support.[2] However, the described method is a robust starting point for achieving high purity of the target compound.
Conclusion
The detailed RP-HPLC protocol provides an effective and reproducible method for the purification of this compound. This application note serves as a valuable resource for researchers and professionals in drug development, enabling the efficient isolation of this important chemical intermediate with high purity.
References
Application Notes and Protocols for the Scalable Production of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, scalable synthetic route for the production of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, a valuable building block in pharmaceutical development. The described multi-step synthesis is designed for adaptability from laboratory to pilot-plant scale, with a focus on procedural detail and quantitative analysis.
Overall Synthetic Strategy
The synthetic approach is a robust three-stage process commencing with the formation of a key intermediate, 4-methyl-4H-1,2,4-triazole-3-thiol. This intermediate subsequently undergoes a Gabriel synthesis to introduce the protected aminomethyl functionality, followed by a final deprotection step to yield the target primary amine. This route is advantageous due to the accessibility of starting materials and the generally high-yielding nature of the individual transformations.
Stage 1: Synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol
This stage involves the initial formation of an acylthiosemicarbazide intermediate from formylhydrazine and methyl isothiocyanate, which is then cyclized under alkaline conditions to form the triazole ring.
Experimental Protocol
Part A: Formation of 1-Formyl-4-methylthiosemicarbazide
-
To a stirred solution of formylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add methyl isothiocyanate (1.0 eq) dropwise at room temperature.
-
Stir the resulting mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 1-formyl-4-methylthiosemicarbazide intermediate.
Part B: Cyclization to 4-Methyl-4H-1,2,4-triazole-3-thiol
-
Suspend the 1-formyl-4-methylthiosemicarbazide (1.0 eq) in an aqueous solution of a base, such as 8% sodium hydroxide.[1]
-
Heat the mixture to reflux for 4-6 hours, again monitoring by TLC.[1]
-
After cooling to room temperature, acidify the reaction mixture to a pH of approximately 5-6 with a suitable acid like dilute hydrochloric acid.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried to afford 4-methyl-4H-1,2,4-triazole-3-thiol.
Quantitative Data
| Parameter | Value | Reference |
| Intermediate Yield | Typically >90% | General observation for thiosemicarbazide formation |
| Final Product Yield | 62-79% (for analogous systems) | [2] |
| Purity | >95% (after recrystallization) | Assumed based on typical procedures |
| Reaction Time (Part A) | 2-4 hours | Procedural estimation |
| Reaction Time (Part B) | 4-6 hours | [1] |
Stage 2: Synthesis of N-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)phthalimide
This stage employs a Gabriel synthesis approach, where the thiol intermediate is S-alkylated with N-(chloromethyl)phthalimide to introduce the protected aminomethyl group.
Experimental Protocol
-
Dissolve 4-methyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (1.2 eq), to the solution and stir for 30 minutes at room temperature to form the thiolate salt.
-
Add N-(chloromethyl)phthalimide (1.1 eq) to the reaction mixture.
-
Heat the mixture to 60-80°C and maintain for 3-5 hours, with TLC monitoring.
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure N-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)phthalimide.
Quantitative Data
| Parameter | Value | Reference |
| Yield | Estimated 70-85% | Based on analogous S-alkylation reactions |
| Purity | >98% (after recrystallization) | Assumed based on typical procedures |
| Reaction Time | 3-5 hours | Procedural estimation |
Stage 3: Synthesis of this compound
The final stage involves the deprotection of the phthalimide group using hydrazine hydrate to liberate the desired primary amine.
Experimental Protocol
-
Suspend N-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)phthalimide (1.0 eq) in a protic solvent like ethanol or methanol.[3]
-
Add hydrazine hydrate (1.5-2.0 eq) to the suspension.[3]
-
Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude amine can be further purified by distillation under reduced pressure or by salt formation (e.g., hydrochloride salt) and recrystallization.
Quantitative Data
| Parameter | Value | Reference |
| Yield | Typically >80% | Based on standard Gabriel deprotection |
| Purity | >97% (after purification) | Assumed based on typical procedures |
| Reaction Time | 2-4 hours | [3] |
Logical Relationships in Synthesis
The following diagram illustrates the logical dependencies and transformations between the key chemical entities in the synthetic pathway.
Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific laboratory and scale-up conditions. All chemical manipulations should be performed by trained personnel in a controlled laboratory environment with appropriate safety precautions.
References
Application Notes and Protocols for Functionalizing the Amine Group of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine scaffold is a key building block in medicinal chemistry and drug discovery. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The primary amine group on the methylene linker at the 3-position of the triazole ring offers a versatile handle for chemical modification, allowing for the synthesis of diverse libraries of compounds. Functionalization of this amine group enables the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
This document provides detailed protocols for three common and highly useful methods for functionalizing the primary amine of this compound: N-Acylation , N-Sulfonylation , and Reductive Amination .
General Experimental Workflow
The functionalization of this compound can be systematically approached through several key synthetic transformations targeting the primary amine. The following diagram illustrates the general workflow for these modifications.
Protocol 1: N-Acylation of the Primary Amine
N-acylation is a fundamental reaction to form a stable amide bond. This transformation is widely used to introduce a variety of substituents and to mimic peptide bonds. The reaction typically involves the use of an acyl chloride or anhydride in the presence of a base to neutralize the acid byproduct.
Experimental Protocol: Acylation with Acyl Chlorides
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (1.1 - 1.5 eq) to the stirred solution.
-
Slowly add the acyl chloride (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.
Representative Data for N-Acylation of Heterocyclic Amines
| Amine Starting Material | Acylating Agent | Base | Solvent | Yield (%) | Reference |
| Imidazole | Benzoyl chloride | Potter's clay | Solvent-free | 96 | [3] |
| 2-Aminothiazole | O-acetylsalicyloyl chloride | Et₃N | THF | Low/Complex | |
| General Primary Amine | Acyl Chloride | DIEA | DCM | Not specified | [4] |
Protocol 2: N-Sulfonylation of the Primary Amine
N-sulfonylation is a key transformation for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The reaction involves the treatment of the primary amine with a sulfonyl chloride in the presence of a base.
Experimental Protocol: Sulfonylation with Sulfonyl Chlorides
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Pyridine, Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Pyridine)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and the base (1.5-2.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.0-1.1 eq) dropwise, either neat or as a solution in the same solvent, over a period of 30-60 minutes.
-
Stir the reaction at 0 °C for 1-2 hours after the addition is complete, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-sulfonyl derivative.
Representative Data for N-Sulfonylation of Amines
| Amine Starting Material | Sulfonylating Agent | Base | Solvent | Yield (%) | Reference |
| o-phenylenediamine | Tosyl chloride | Pyridine | Pyridine | High | |
| 2-Aminobenzylaniline | Tosyl chloride | Not specified | Not specified | Not specified | |
| Aromatic Ketones (for 4-sulfonyl-1,2,3-triazoles) | Sodium sulfinates | DBU | DMSO | 34-89 | [5] |
Protocol 3: Reductive Amination
Reductive amination is a versatile method for the formation of C-N bonds and the synthesis of secondary and tertiary amines. This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine with a carbonyl compound (aldehyde or ketone), followed by in situ reduction with a suitable reducing agent. This method avoids the over-alkylation often encountered in direct alkylation with alkyl halides.
Experimental Protocol: Reductive Amination with Aldehydes/Ketones
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), Sodium borohydride (NaBH₄))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH))
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in an anhydrous solvent (DCM, DCE, or MeOH) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated amine.
Representative Data for Reductive Amination
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |
| Primary Amines | Aldehydes/Ketones | NaBH(OAc)₃ | DCE | Not specified | [6] |
| Benzaldehyde | Aniline | NaBH₄ | CPME/MeOH | High | [7] |
| Aldehydes | Various Amines | NaBH₄ | Glycerol | High |
Signaling Pathways and Logical Relationships
The choice of functionalization method depends on the desired final compound and its intended application. The following diagram illustrates the logical relationship between the starting material, the key reaction types, and the resulting classes of functionalized products.
References
- 1. Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the yield for the synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis is typically a multi-step process. A common route involves the formation of the 4-methyl-4H-1,2,4-triazole ring system, followed by formylation to yield 4-methyl-4H-1,2,4-triazole-3-carbaldehyde. The final step is the reductive amination of this aldehyde to produce the desired this compound.
Q2: What are the key intermediates in this synthesis?
A2: The primary key intermediate is 4-methyl-4H-1,2,4-triazole-3-carbaldehyde. The stability and purity of this compound are crucial for the success of the subsequent reductive amination step.
Q3: What are the most critical parameters influencing the overall yield?
A3: The critical parameters include the choice of reducing agent in the reductive amination step, reaction temperature, pH of the reaction medium, and the purity of the starting materials and intermediates.[1] Proper control of these factors is essential for minimizing side reactions and maximizing product yield.
Q4: What safety precautions should be taken during this synthesis?
A4: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Some reagents, like sodium borohydride or other reducing agents, are moisture-sensitive and can release flammable hydrogen gas upon contact with water.
Troubleshooting Guides
Step 1: Synthesis of the 4-Methyl-4H-1,2,4-triazole Ring
Q: I am observing a low yield during the formation of the 4-methyl-4H-1,2,4-triazole ring. What are the possible causes and solutions?
A: Low yields in 1,2,4-triazole synthesis can stem from several factors.[2][3][4]
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction is stalling, consider increasing the reaction time or temperature.
-
Sub-optimal pH: The pH of the reaction can be critical, especially during cyclization.[1] Ensure the pH is maintained within the optimal range for the specific synthetic route being employed.
-
Reagent Purity: Impurities in the starting materials can interfere with the reaction. Use reagents of high purity and ensure solvents are anhydrous if the reaction is moisture-sensitive.
-
Side Reactions: The formation of isomers or other byproducts can reduce the yield of the desired product. Purification techniques such as column chromatography or recrystallization may be necessary to isolate the target compound.
Step 2: Formylation to 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde
Q: My formylation reaction to produce 4-methyl-4H-1,2,4-triazole-3-carbaldehyde is not working efficiently, showing low conversion. What can I do?
A: Low conversion in formylation reactions can be addressed by:
-
Choice of Formylating Agent: Different formylating agents (e.g., Vilsmeier-Haack reagent, Duff reaction conditions) have varying reactivities. If one agent is ineffective, consider trying an alternative.
-
Reaction Conditions: Temperature and reaction time are crucial. For less reactive substrates, higher temperatures and longer reaction times may be necessary. However, be cautious of potential decomposition at elevated temperatures.
-
Activation of the Triazole Ring: The electron density of the triazole ring can influence the ease of formylation. Ensure the reaction conditions are appropriate for the electronic nature of your specific triazole derivative.
Step 3: Reductive Amination to this compound
Q: I am struggling with the final reductive amination step. The yield is poor, and I see multiple spots on my TLC. How can I troubleshoot this?
A: Poor yields and multiple byproducts in reductive amination are common issues.
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB) are commonly used. STAB is often preferred as it is milder and can be used in a one-pot reaction. 1,2,3-triazole-borane complexes have also been shown to be effective reagents for reductive amination.[5][6]
-
pH Control: The pH of the reaction is crucial for the formation of the intermediate imine/iminium ion. For many reductive aminations, a slightly acidic pH (around 5-6) is optimal.
-
Formation of Byproducts: The primary amine product can sometimes react with another molecule of the aldehyde to form a secondary amine. To minimize this, you can try using a large excess of the ammonia source or adding the reducing agent slowly.
-
Reaction Temperature: Lowering the reaction temperature can sometimes help to control the reaction and reduce the formation of byproducts.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Typical Reaction Temperature | pH Range | Typical Yield Range (%) | Notes |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature | 7-9 | 60-85 | Can reduce the aldehyde before imine formation; requires two steps. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Room temperature | 5-7 | 70-90 | More selective for the imine; toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane, THF | Room temperature | 5-6 | 85-95 | Mild and selective; suitable for one-pot reactions. |
| 1,2,3-Triazole-borane complexes | Organic solvents, Water | Room temperature | Neutral | High | Air, moisture, and thermally stable reagents with high efficiency.[5][6] |
Experimental Protocols
Key Experiment: Reductive Amination of 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde
This protocol is a representative method and may require optimization for your specific setup.
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 4-methyl-4H-1,2,4-triazole-3-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Addition of Ammonia Source: To the solution, add a solution of ammonia in methanol (e.g., 7N solution, 5-10 eq) or another ammonia source like ammonium acetate.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of this step can be monitored by TLC.
-
Addition of Reducing Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions. Alternatively, for a one-pot procedure with STAB, the reducing agent can be added along with the ammonia source.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl) at 0 °C to decompose any remaining reducing agent.
-
Work-up: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Mandatory Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the reductive amination step.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 3. chemmethod.com [chemmethod.com]
- 4. chemijournal.com [chemijournal.com]
- 5. 1,2,3-triazole-boranes: stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 1,2,3-Triazole-boranes: stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,2,4-Triazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,2,4-triazoles. Our goal is to help you minimize side reactions and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, their probable causes, and recommended solutions.
Issue 1: Low or No Yield of 1,2,4-Triazole
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Gradually increase the reaction temperature and monitor progress by TLC. Consider using microwave irradiation to shorten reaction times and potentially improve yields.[1] |
| Starting Material Purity | Ensure starting materials, such as hydrazides which can be hygroscopic, are pure and dry.[1] |
| Decomposition | If starting materials or the product are sensitive to high temperatures, consider running the reaction at a lower temperature for a longer duration. |
| Suboptimal Reaction Conditions | Optimize solvent, catalyst, and reaction time. For sluggish reactions, microwave-assisted synthesis can often improve yields.[1] |
Issue 2: Formation of 1,3,4-Oxadiazole Side Product
This is a common side reaction, particularly when using hydrazides, as it arises from a competing cyclization pathway.[1]
| Potential Cause | Recommended Solution |
| Presence of Water | Ensure strictly anhydrous reaction conditions.[1] |
| High Reaction Temperature | Lower the reaction temperature to favor the formation of the 1,2,4-triazole.[1] |
| Acylating Agent | The choice of acylating agent can influence the reaction pathway. Consider alternatives if oxadiazole formation is significant.[1] |
Issue 3: Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation)
In unsubstituted 1,2,4-triazoles, alkylation can occur at both N-1 and N-4 positions, leading to a mixture of products. The regioselectivity is influenced by the electrophile, base, and solvent.
| Potential Cause | Recommended Solution |
| Lack of Regiocontrol | The choice of catalyst can control regioselectivity. For instance, in certain cycloadditions, Ag(I) catalysts can favor specific isomers.[1] |
| Similar Electronic Properties of Substituents (Einhorn-Brunner Reaction) | To improve regioselectivity, maximize the electronic difference between the two acyl groups on the imide starting material. For example, pair a strongly electron-withdrawing group with an electron-donating group.[2] |
| Difficult Separation of Isomers | Optimize column chromatography conditions (e.g., solvent system, stationary phase). Consider preparative HPLC or fractional recrystallization for challenging separations. |
Issue 4: Complex Reaction Mixture with Unidentified Byproducts
| Potential Cause | Recommended Solution |
| Decomposition of Sensitive Functional Groups | Protect sensitive functional groups on the starting materials before the reaction. |
| Side Reactions with Solvent or Impurities | Use a high-purity, inert solvent and ensure all reagents are pure. |
| Thermal Rearrangement | High reaction temperatures can sometimes lead to the thermal rearrangement of the triazole ring. If suspected, run the reaction at a lower temperature for a longer duration.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1,2,4-triazoles?
A1: The most common methods include the Pellizzari reaction (from an amide and an acylhydrazide), the Einhorn-Brunner reaction (from an imide and a hydrazine), and modern methods involving amidines, nitriles, and multicomponent reactions.[3][4] Copper-catalyzed and microwave-assisted syntheses are also widely used to improve efficiency and yields.[5][6]
Q2: How can I minimize the formation of side products in the Pellizzari reaction?
A2: To minimize side products, especially in unsymmetrical reactions, consider the following:
-
Optimize Reaction Temperature: Use the lowest effective temperature to prevent acyl interchange and decomposition.
-
Microwave Synthesis: Employing microwave irradiation can shorten reaction times and reduce the formation of byproducts by minimizing exposure to high temperatures.
-
Use Symmetrical Reactants: If possible, using an amide and a hydrazide with the same acyl group will yield a single 1,2,4-triazole product.
Q3: What determines the regioselectivity in the Einhorn-Brunner reaction?
A3: The regioselectivity is primarily governed by the electronic properties of the two acyl groups on the imide. The initial nucleophilic attack by the hydrazine preferentially occurs at the more electrophilic carbonyl carbon. Therefore, the acyl group derived from the stronger carboxylic acid will preferentially be at the 3-position of the resulting 1,2,4-triazole.[2][7][8]
Q4: Are there greener alternatives for 1,2,4-triazole synthesis?
A4: Yes, microwave-assisted organic synthesis (MAOS) is considered a green chemistry approach as it often reduces reaction times, increases yields, and can be performed with less solvent or even under solvent-free conditions.[5][6] Additionally, methods that utilize catalysts like copper and use molecular oxygen as the oxidant are considered more environmentally friendly.[9]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Nitriles
This protocol is adapted from a method utilizing microwave irradiation for an efficient synthesis.
Materials:
-
Aromatic hydrazide (1.0 eq)
-
Substituted nitrile (1.1 eq)
-
Potassium carbonate (1.1 eq)
-
n-Butanol
Procedure:
-
In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol) in 10 mL of n-butanol.[5]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 2 hours.[5]
-
After cooling, the precipitated product is filtered.
-
The crude product is washed with cold ethanol and then recrystallized from ethanol to yield the pure 3,5-disubstituted-1,2,4-triazole.[5]
Protocol 2: General Procedure for Copper-Catalyzed Synthesis of 1,2,4-Triazoles from Amidines
This protocol describes a copper-catalyzed method for the synthesis of 1,3-disubstituted 1,2,4-triazoles.[3]
Materials:
-
Amidine
-
Trialkylamine, DMF, or DMSO
-
Copper catalyst (e.g., CuCl₂)
-
K₃PO₄ (base)
-
O₂ (oxidant)
Procedure:
-
To a reaction vessel, add the amidine, the copper catalyst, and K₃PO₄ in a suitable solvent (e.g., DMF).
-
Stir the mixture under an atmosphere of O₂.
-
The reaction is typically heated, and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by standard procedures, which may include extraction and purification by column chromatography.
Protocol 3: Synthesis of 1,2,4-Triazole-3-thiols from Thiosemicarbazides
This method involves the cyclization of thiosemicarbazides.[10]
Materials:
-
Thiosemicarbazide
-
Carboxylic acid
-
Polyphosphate ester (PPE)
-
Chloroform
-
Aqueous alkali solution (e.g., NaOH)
Procedure:
-
Acylation: In a hydrothermal reaction vessel, acylate the thiosemicarbazide with a carboxylic acid in chloroform in the presence of PPE at 90 °C.[10]
-
Cyclodehydration: Treat the acylation product with an aqueous alkali solution to induce cyclodehydration.[10]
-
The desired 1,2,4-triazole-3-thiol can be isolated and purified. A potential side product, 1,3,4-thiadiazol-2-amine, is insoluble in the alkaline medium, facilitating its separation.[10]
Visualizations
Caption: Pellizzari Reaction: Main vs. Side Reaction Pathway.
Caption: Regioselectivity in the Einhorn-Brunner Reaction.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. isres.org [isres.org]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 7. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 10. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
preventing byproduct formation when synthesizing (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
The most prevalent methods for synthesizing this compound involve the reduction of a suitable precursor, primarily:
-
Reduction of 4-methyl-4H-1,2,4-triazole-3-carbonitrile: This is a widely used approach where the nitrile group is reduced to a primary amine using reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation with Raney Nickel.
-
Reductive amination of 4-methyl-4H-1,2,4-triazole-3-carbaldehyde: This method involves the reaction of the corresponding aldehyde with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired primary amine.
Q2: What are the potential byproducts I should be aware of during the synthesis?
Byproduct formation is a common challenge. Depending on the synthetic route and reaction conditions, you may encounter:
-
From nitrile reduction:
-
Imines: Incomplete reduction, particularly with milder reducing agents or specific reaction conditions (like inverse addition of LiAlH₄), can lead to the formation of the corresponding imine.[1]
-
Secondary amines: These can form, especially during catalytic hydrogenation, if the initially formed primary amine reacts with the intermediate imine.
-
Alcohols: Though less common in nitrile reductions, over-reduction or side reactions with certain catalysts could potentially lead to the formation of (4-Methyl-4H-1,2,4-triazol-3-yl)methanol.
-
-
From reductive amination:
-
Starting aldehyde: Incomplete reaction can leave unreacted 4-methyl-4H-1,2,4-triazole-3-carbaldehyde in your product mixture.
-
Alcohol: Reduction of the starting aldehyde before imine formation can result in the corresponding alcohol, (4-Methyl-4H-1,2,4-triazol-3-yl)methanol.
-
Secondary and tertiary amines: Over-alkylation of the desired primary amine can occur, leading to the formation of di- and tri-substituted amine byproducts.
-
Q3: How can I minimize the formation of the secondary amine byproduct during catalytic hydrogenation?
The formation of secondary amines during the catalytic hydrogenation of nitriles can be suppressed by conducting the reaction in the presence of ammonia. Ammonia helps to saturate the catalyst surface and shifts the equilibrium away from the formation of the secondary amine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired primary amine | - Incomplete reaction. - Catalyst deactivation. - Suboptimal reaction temperature or pressure. - Formation of soluble byproducts that are lost during workup. | - Extend the reaction time or increase the amount of reducing agent. - Use a fresh batch of catalyst. For Raney Nickel, ensure it is properly activated. - Optimize the reaction temperature and hydrogen pressure (for catalytic hydrogenation). - Analyze the crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify and quantify byproducts. Adjust the workup procedure accordingly. |
| Presence of a significant amount of starting nitrile or aldehyde | - Insufficient amount of reducing agent. - Poor quality or deactivated catalyst. - Reaction time is too short. | - Increase the molar excess of the reducing agent. - Use a fresh, high-activity catalyst. - Monitor the reaction progress by TLC or another suitable analytical method and continue until the starting material is consumed. |
| Formation of the corresponding alcohol as a major byproduct | - In reductive amination, the reduction of the aldehyde is faster than imine formation. - Presence of water in the reaction mixture when using hydride reducing agents. | - For reductive amination, ensure the imine is pre-formed before the addition of the reducing agent. - Use anhydrous solvents and reagents when working with hydride reducing agents like LiAlH₄. |
| Detection of secondary amine byproducts | - In catalytic hydrogenation, the primary amine product reacts with the intermediate imine. | - Add ammonia to the reaction mixture during catalytic hydrogenation to suppress secondary amine formation. |
| Difficult purification of the final product | - Presence of multiple byproducts with similar polarities to the desired amine. | - Optimize the reaction conditions to minimize byproduct formation. - Employ a different purification technique. For basic amines, consider purification via salt formation and recrystallization, followed by liberation of the free base. Ion-exchange chromatography can also be an effective method. |
Data Presentation
Table 1: Comparison of Reduction Methods for the Synthesis of this compound
| Method | Precursor | Reducing Agent | Typical Solvent | Potential Byproducts | Key Considerations |
| Catalytic Hydrogenation | 4-methyl-4H-1,2,4-triazole-3-carbonitrile | Raney Nickel, H₂ | Methanol, Ethanol | Imines, Secondary amines | Reaction is sensitive to catalyst activity and purity. Addition of ammonia can suppress secondary amine formation. |
| Hydride Reduction | 4-methyl-4H-1,2,4-triazole-3-carbonitrile | LiAlH₄ | THF, Diethyl ether | Imines (with inverse addition) | Requires anhydrous conditions. The workup procedure is critical for product isolation. |
| Reductive Amination | 4-methyl-4H-1,2,4-triazole-3-carbaldehyde | NaBH₄, NaBH₃CN, or H₂/Catalyst | Methanol, Ethanol | Starting aldehyde, Alcohol, Secondary/tertiary amines | The pH of the reaction medium can be crucial for imine formation and stability. |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 4-methyl-4H-1,2,4-triazole-3-carbonitrile with LiAlH₄
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of Lithium Aluminum Hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition: A solution of 4-methyl-4H-1,2,4-triazole-3-carbonitrile (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.
-
Isolation: The resulting solid is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Synthesis via Catalytic Hydrogenation of 4-methyl-4H-1,2,4-triazole-3-carbonitrile using Raney Nickel
-
Preparation: A solution of 4-methyl-4H-1,2,4-triazole-3-carbonitrile in methanol or ethanol, saturated with ammonia, is placed in a high-pressure hydrogenation vessel.
-
Catalyst Addition: A slurry of activated Raney Nickel (typically 10-20% by weight of the nitrile) in the same solvent is carefully added to the reaction vessel.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 50-100 psi). The mixture is then stirred and heated to the appropriate temperature (e.g., 50-80 °C).
-
Monitoring: The reaction is monitored by the uptake of hydrogen. Once the theoretical amount of hydrogen has been consumed, the reaction is cooled to room temperature and the vessel is carefully depressurized.
-
Isolation: The catalyst is removed by filtration through a pad of celite. The filter cake should be kept wet with solvent to prevent it from becoming pyrophoric. The filtrate is concentrated under reduced pressure to give the crude product.
-
Purification: The crude amine can be purified by distillation or column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
References
Technical Support Center: (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
A1: While specific experimental data for this compound is limited, based on the degradation of other 1,2,4-triazole derivatives, the following pathways are plausible:
-
Oxidation: The methyl group on the triazole ring or the aminomethyl side chain can be oxidized. Oxidation of the side chain could lead to the formation of a carboxylic acid derivative.
-
N-Dealkylation: The methyl group attached to the nitrogen of the triazole ring could be removed.
-
Ring Cleavage: Although the 1,2,4-triazole ring is generally stable, cleavage can occur under harsh conditions, such as strong oxidative stress or microbial action.
-
Conjugation: In biological systems, the parent compound or its metabolites may undergo conjugation with molecules like glucuronic acid or sulfate to increase water solubility and facilitate excretion.
Q2: What are the common metabolites observed in the degradation of 1,2,4-triazole-containing compounds?
A2: Common metabolites for triazole fungicides include 1,2,4-triazole (TRZ) itself, as well as conjugates like triazole alanine (TA) and triazole acetic acid (TAA).[1] For this compound, one might expect to see metabolites resulting from the modification of the aminomethyl side chain.
Q3: What analytical techniques are most suitable for studying the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly effective method for identifying and quantifying the parent compound and its degradation products.[1][2] For polar metabolites, specialized columns like Hypercarb may be necessary.[3] Differential Mobility Spectrometry (DMS) can also be employed to improve selectivity when dealing with complex matrices.[3][4]
Q4: How can I troubleshoot poor separation or peak shape in my HPLC analysis?
A4: Poor chromatography can be due to several factors. Consider the following:
-
Column Choice: The high polarity of the target compound and its potential metabolites may require a specialized column. A standard C18 column might not provide adequate retention. Consider using a polar-embedded or a graphitized carbon column.
-
Mobile Phase: Optimize the mobile phase composition and pH. For amine-containing compounds, a slightly basic mobile phase might improve peak shape. The use of additives like formic acid or ammonium formate can also be beneficial.
-
Sample Preparation: Ensure your sample preparation method effectively removes interfering matrix components. Solid-phase extraction (SPE) is a common cleanup technique for triazole analysis.[1]
Troubleshooting Guides
Issue 1: No degradation of the parent compound is observed under experimental conditions.
| Possible Cause | Troubleshooting Step |
| Inappropriate stress conditions | For abiotic degradation, ensure the conditions (e.g., pH, temperature, light intensity) are sufficient to induce degradation. For biotic degradation, verify the viability and metabolic activity of the microbial culture or enzyme preparation. |
| High stability of the 1,2,4-triazole ring | The 1,2,4-triazole ring is known for its stability. Consider extending the incubation time or using more stringent stress conditions. However, be aware that overly harsh conditions might lead to unrealistic degradation pathways. |
| Analytical method not sensitive enough | Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method to ensure it can detect small changes in the parent compound concentration. |
Issue 2: Difficulty in identifying unknown degradation products.
| Possible Cause | Troubleshooting Step |
| Low concentration of metabolites | Concentrate the sample before analysis. Use a more sensitive mass spectrometer or optimize the ionization source parameters. |
| Co-elution with matrix components | Improve the sample cleanup procedure. Optimize the chromatographic separation by trying different columns, mobile phases, or gradients. |
| Lack of reference standards | High-resolution mass spectrometry (HR-MS) can be used to determine the elemental composition of the unknown peaks. Further structural elucidation can be achieved using techniques like NMR spectroscopy. |
Data Presentation
Table 1: Hypothetical Degradation of this compound under Biotic Conditions (Example Data)
| Time (days) | Parent Compound (%) | Metabolite A (%) (Oxidized Side Chain) | Metabolite B (%) (N-Dealkylated) |
| 0 | 100 | 0 | 0 |
| 7 | 85 | 10 | 5 |
| 14 | 65 | 25 | 10 |
| 28 | 40 | 45 | 15 |
| 56 | 15 | 60 | 25 |
Table 2: Half-lives of Structurally Related Triazole Compounds in Soil (Literature Data)
| Compound | Soil Type | Half-life (days) | Reference |
| Propiconazole | Sandy Loam | 30-40 | Not available |
| Tebuconazole | Clay Loam | 100-120 | Not available |
| Myclobutanil | Silt Loam | 60-90 | Not available |
Experimental Protocols
Protocol 1: Abiotic Degradation Study (Hydrolysis)
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Incubation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration of 1-10 µg/mL. Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by LC-MS/MS to determine the concentration of the parent compound and any degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time and determine the degradation rate and half-life at each pH.
Protocol 2: Biotic Degradation Study (Soil Metabolism)
-
Soil Characterization: Use a well-characterized soil with known properties (pH, organic matter content, microbial biomass).
-
Treatment: Treat the soil with a solution of this compound to achieve a relevant concentration. A control sample with no compound should also be prepared.
-
Incubation: Incubate the soil samples under controlled aerobic conditions (e.g., 20°C, 40% water holding capacity) in the dark.
-
Extraction: At various time points, extract the compound and its metabolites from soil subsamples using an appropriate solvent (e.g., acetonitrile/water mixture).
-
Cleanup: Clean up the extracts using solid-phase extraction (SPE) to remove interfering substances.
-
Analysis: Analyze the cleaned extracts by LC-MS/MS.
-
Data Analysis: Determine the dissipation half-life (DT50) of the parent compound and identify and quantify the major metabolites.
Mandatory Visualization
Caption: Plausible metabolic pathways of this compound.
References
- 1. Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Stability of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Troubleshooting Guide
Q1: My solution of this compound shows a change in color and reduced activity over a short period. What could be the cause?
A1: A change in color and loss of activity are often indicators of chemical degradation. Several factors could be contributing to the instability of your solution:
-
pH of the Solution: The stability of compounds containing amine and triazole functionalities can be highly dependent on the pH. Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.
-
Exposure to Light (Photodegradation): Many chemical compounds are sensitive to light, particularly UV radiation. Exposure can lead to the formation of degradation products.
-
Presence of Oxidizing Agents: The triazole ring and the aminomethyl group may be susceptible to oxidation. The presence of dissolved oxygen or other oxidizing species in your solvent can lead to degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Solvent Type: The choice of solvent can influence the stability of the compound. Protic solvents, for example, might participate in degradation pathways.
To troubleshoot, it is recommended to conduct systematic stability studies, often referred to as forced degradation studies, to identify the specific cause.[1][2][3]
Q2: I am observing unexpected peaks in my HPLC analysis of a solution containing this compound. How can I determine if these are degradation products?
A2: The appearance of new peaks in an HPLC chromatogram is a strong indication of the formation of new chemical entities, which are likely degradation products. To confirm this, you can perform a forced degradation study.[1][4] This involves subjecting your compound to a variety of stress conditions more severe than typical storage conditions to accelerate degradation.[2]
A general approach involves:
-
Preparing solutions of your compound in different media (e.g., acidic, basic, neutral, oxidative).
-
Exposing these solutions to stress conditions such as elevated temperature and light.
-
Analyzing the samples by a stability-indicating method (like HPLC) at various time points.
-
Comparing the chromatograms of the stressed samples to a control sample (freshly prepared solution).
An increase in the area of the new peaks over time, with a corresponding decrease in the peak area of the parent compound, confirms that they are degradation products. Further characterization of these peaks using techniques like LC-MS can help in elucidating their structures.[1]
Frequently Asked Questions (FAQs)
Q3: What are the recommended storage conditions for solutions of this compound?
-
Store in a tightly sealed container: This prevents solvent evaporation and exposure to atmospheric oxygen and moisture.[5][7][8]
-
Protect from light: Use amber vials or store in the dark to prevent photodegradation.[7]
-
Store at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C) can significantly slow down degradation rates.
-
Use an inert atmosphere: For highly sensitive applications, purging the solution and the headspace of the container with an inert gas like nitrogen or argon can prevent oxidative degradation.[7]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is expected to be pH-dependent due to the presence of the basic aminomethyl group and the triazole ring.
-
Acidic Conditions: In acidic solutions, the amine group will be protonated. While this may protect the amine from certain reactions, strong acidic conditions can lead to hydrolysis of other parts of the molecule or ring-opening of the triazole.
-
Basic Conditions: In basic solutions, the amine group will be in its free base form, which can be more susceptible to oxidation. Strong basic conditions can also promote hydrolysis.
It is crucial to determine the optimal pH range for your specific application through stability studies.
Q5: What are the likely degradation pathways for this compound?
A5: Based on the structure of the molecule and general knowledge of related compounds, potential degradation pathways include:
-
Oxidation: The aminomethyl group and the triazole ring can be susceptible to oxidation, leading to the formation of various oxidized products. Studies on similar benzotriazoles have shown that degradation can be initiated by hydroxyl radicals.[9]
-
Hydrolysis: Although the core structure is generally stable, under harsh acidic or basic conditions, hydrolysis of the molecule could occur, potentially leading to ring opening or other transformations.
-
Photodegradation: Exposure to UV light could induce photochemical reactions, leading to the formation of radicals and subsequent degradation products.
A hypothetical degradation pathway is illustrated in the diagram below.
Experimental Protocols
Protocol 1: Forced Degradation Study in Solution
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in solution.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl, 1 M HCl)
-
Bases (e.g., 0.1 M NaOH, 1 M NaOH)
-
Oxidizing agent (e.g., 3% hydrogen peroxide)
-
Buffers of various pH values
-
Calibrated HPLC system with a suitable column
-
Photostability chamber
-
Temperature-controlled oven or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials. Heat one set of samples at 60°C for a specified time (e.g., 2, 4, 8, 24 hours) and keep another set at room temperature.[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials. Treat the samples as described for acid hydrolysis.[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the samples at room temperature for a specified time.
-
Thermal Degradation: Keep a solution of the compound at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.
-
Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the samples by HPLC. Compare the chromatograms of the stressed samples with that of an unstressed control sample. Calculate the percentage degradation of the parent compound and the formation of any degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Observations
| Stress Condition | Reagent/Parameter | Typical Conditions | Potential Observation on HPLC |
| Acid Hydrolysis | 0.1 M HCl, 1 M HCl | Room Temp, 60°C | Appearance of new, more polar peaks |
| Base Hydrolysis | 0.1 M NaOH, 1 M NaOH | Room Temp, 60°C | Appearance of new peaks |
| Oxidation | 3% H₂O₂ | Room Temperature | Formation of multiple degradation products |
| Thermal | Heat | 60°C, 80°C | Gradual decrease in parent peak area |
| Photolytic | Light Exposure | ICH Q1B specified | Appearance of new peaks |
Note: This table provides a general guideline. Specific conditions and observations will depend on the intrinsic stability of the compound.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
References
- 1. Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of Triazole Compounds
For researchers, scientists, and drug development professionals, the poor aqueous solubility of triazole compounds presents a significant hurdle in experimental assays and formulation development. This guide provides practical troubleshooting strategies and detailed methodologies to address these challenges in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My triazole compound is poorly soluble in aqueous buffers for my biological assay. What are my initial troubleshooting steps?
A1: When encountering poor aqueous solubility, a systematic approach is crucial. Initially, focus on simple and rapid methods to assess and potentially improve solubility for immediate use in assays.
-
Solvent Screening: The first step is to perform a solubility screening in a range of common laboratory solvents to understand your compound's general solubility profile.[1] This will help in preparing a concentrated stock solution.
-
Co-solvent System: If a single solvent is insufficient, a co-solvent system can be employed.[2] Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions, which is then diluted into the aqueous assay buffer. However, be mindful of the final DMSO concentration, as it can be toxic to cells and interfere with assays; it should ideally be kept below 0.5%.[3]
-
pH Adjustment: Many triazole compounds are weakly basic and their solubility can be pH-dependent.[4][5] Lowering the pH of the aqueous medium can protonate the basic nitrogen atoms on the triazole ring, leading to a significant increase in solubility.[6][7]
Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the drug concentration exceeds its thermodynamic solubility in the final aqueous buffer.[1][3]
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO.
-
Use an Intermediate Dilution Step: Instead of diluting directly into the final assay buffer, perform an intermediate dilution in a solvent in which the compound is more soluble, before the final dilution into the aqueous buffer.[3]
-
Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F-127, can help to keep the compound in solution by forming micelles.[8]
Q3: I need to improve the long-term solubility and dissolution rate of my triazole compound for formulation development. What are the most effective techniques?
A3: For formulation development, more advanced techniques are often necessary to achieve a stable and bioavailable product. The choice of method depends on the physicochemical properties of your triazole compound.
-
Solid Dispersion: This technique involves dispersing the drug in an inert hydrophilic carrier matrix at a solid state.[6] This can be achieved through methods like solvent evaporation or hot-melt extrusion.[9][10] The resulting product often has the drug in an amorphous state, which has a higher apparent solubility and faster dissolution rate.[11]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic cavity, forming an inclusion complex with a hydrophilic exterior.[12][13] This complex is more water-soluble and can improve bioavailability.[4][14]
-
Salt Formation: If your triazole compound has an ionizable functional group (typically a basic nitrogen), forming a salt with a pharmaceutically acceptable acid is a highly effective way to increase solubility and dissolution rate.[15][16][17] The pKa difference between the drug and the counter-ion is a critical factor for stable salt formation.[15][18]
Quantitative Solubility Data
The following tables summarize the solubility of common triazole antifungal drugs in various solvents. This data can guide the selection of appropriate solvent systems for your experiments.
Table 1: Solubility of Itraconazole in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water (pH 7) | < 0.001 | 25 |
| Methanol | Fairly High | 25 |
| Ethanol | Slightly Soluble | 25 |
| Chloroform | Soluble | 25 |
| 1,4-Dioxane | Highest among tested solvents | 25 |
| Toluene | High | 25 |
| Isopropyl myristate + Oleic acid (1:1) | 219 ± 1.89 | Not Specified |
Data sourced from multiple references.[19][20][21]
Table 2: Solubility of Voriconazole
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water (pH 7) | 0.61 | 22 |
| Water (pH 1.2) | 2.7 | Not Specified |
| Ethanol | ~20 | Not Specified |
| DMSO | ~20 | Not Specified |
| Methanol | 2 | Not Specified |
| 10% Pluronic F127 Solution | 2 | Ambient |
| 15% Pluronic F127 Solution | 3 | Ambient |
Data sourced from multiple references.[7][12][22][23]
Table 3: Solubility of Posaconazole
| Solvent | Solubility (mg/mL) | pH |
| Aqueous Solution | < 0.001 | Neutral/Basic |
| Aqueous Solution | 0.8 | 1 |
| Aqueous Solution | 3 | 3 |
| DMSO | ~0.5 | Not Applicable |
| Dimethylformamide | ~0.5 | Not Applicable |
| 20% Captisol® Solution | 8.7 | 3.0 |
| 20% Captisol® Solution | 4.0 | 3.6 |
Data sourced from multiple references.[4][6][24]
Experimental Protocols
Protocol 1: Preparation of a Triazole Compound Solid Dispersion by Solvent Evaporation
This protocol describes a common laboratory-scale method for preparing a solid dispersion to enhance the solubility of a poorly soluble triazole compound.
Materials:
-
Poorly soluble triazole compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))
-
Common solvent (e.g., Methanol, Ethanol, Dichloromethane)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the triazole compound and the hydrophilic carrier (e.g., in a 1:1 or 1:4 drug-to-carrier ratio). Dissolve both components in a minimal amount of a common organic solvent in a round-bottom flask.[9]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a clear, solid film is formed on the wall of the flask.[25]
-
Drying: Further dry the solid film under vacuum for several hours to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask. Grind the solid mass into a fine powder using a mortar and pestle.[25]
-
Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Storage: Store the final product in a desiccator to protect it from moisture.
Protocol 2: Cyclodextrin Inclusion Complexation by Kneading Method
This method is suitable for lab-scale preparation and is economical.[13]
Materials:
-
Poorly soluble triazole compound
-
β-Cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Ethanol or Methanol/Water mixture
-
Mortar and pestle
-
Oven
Procedure:
-
Mixing: Accurately weigh the triazole compound and the cyclodextrin in a desired molar ratio (commonly 1:1). Place the mixture in a mortar.
-
Kneading: Add a small amount of a suitable solvent (e.g., a 1:1 ethanol/water mixture) to the powder mixture to form a thick paste. Knead the paste thoroughly for 30-60 minutes.[1][26]
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex using a mortar and pestle and pass it through a sieve to obtain a fine powder.
-
Washing (Optional): To remove any uncomplexed drug, the powder can be washed with a small amount of a solvent in which the drug is sparingly soluble but the complex is not.
-
Storage: Store the final inclusion complex in a well-closed container in a cool, dry place.
Protocol 3: Salt Formation for a Basic Triazole Compound
This protocol outlines a general procedure for forming a salt of a weakly basic triazole compound to improve its aqueous solubility.
Materials:
-
Basic triazole compound
-
Pharmaceutically acceptable acid (e.g., Hydrochloric acid, Methanesulfonic acid, Tartaric acid) as a solution in a suitable solvent (e.g., Ethanol, Isopropanol)
-
Anhydrous organic solvent (e.g., Ethanol, Acetone, Ethyl acetate)
-
Stirring plate and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the basic triazole compound in a suitable anhydrous organic solvent with gentle warming if necessary.
-
Acid Addition: While stirring, slowly add a stoichiometric amount of the acidic solution to the dissolved triazole base. The amount of acid added will depend on whether a mono-salt or di-salt is desired.
-
Precipitation: The salt will often precipitate out of the solution upon addition of the acid or upon cooling. If precipitation does not occur, it can sometimes be induced by adding an anti-solvent (a solvent in which the salt is insoluble).
-
Crystallization: Allow the mixture to stir for a period (e.g., 1-24 hours) at room temperature or in an ice bath to promote complete crystallization.
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing: Wash the salt cake with a small amount of the cold organic solvent to remove any unreacted starting materials.
-
Drying: Dry the salt under vacuum to a constant weight.
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting the poor solubility of triazole compounds.
References
- 1. japsonline.com [japsonline.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. rjpbcs.com [rjpbcs.com]
- 9. rjptonline.org [rjptonline.org]
- 10. crsubscription.com [crsubscription.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. humapub.com [humapub.com]
- 14. mdpi.com [mdpi.com]
- 15. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bjcardio.co.uk [bjcardio.co.uk]
- 17. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. mmcop.edu.in [mmcop.edu.in]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. WO2005051353A2 - Pharmaceutical formulations comprising voriconazole - Google Patents [patents.google.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 26. eijppr.com [eijppr.com]
Technical Support Center: Optimizing N-Methylation of Triazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the N-methylation of triazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used for the N-methylation of triazoles?
A1: Commonly used methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄).[1][2] The choice of base is also critical, with common options being sodium methoxide (NaOMe), sodium hydride (NaH), potassium carbonate (K₂CO₃), and various tertiary amines.[1][3][4][5]
Q2: What are the main challenges encountered during the N-methylation of triazoles?
A2: The primary challenges include controlling regioselectivity, low yields, the need for an excess of reagents, and difficulties in separating the resulting N-methylated isomers.[1][6] For 1,2,4-triazoles, methylation can occur at the N1, N2, or N4 positions, leading to a mixture of products.[1] Similarly, 1,2,3-triazoles can be methylated at the N1 or N2 positions.[7] Over-methylation to form quaternary triazolium salts can also be a significant side reaction.[8][9] Additionally, the water solubility of some starting triazoles and methylated products can complicate the work-up and purification process.[10][11]
Q3: How does the choice of solvent affect the N-methylation reaction?
A3: The solvent can significantly influence the regioselectivity and rate of the reaction.[1] Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are frequently used.[12] For instance, in some cases, polar aprotic solvents have been shown to favor the formation of N2-substituted 1,2,3-triazoles.[12] The choice of solvent can also affect the solubility of the triazole salt formed after deprotonation, which in turn can impact the reaction rate and outcome.[13]
Q4: How can I monitor the progress of my N-methylation reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[1] By comparing the TLC profile of the reaction mixture to that of the starting material, you can observe the consumption of the reactant and the formation of new products. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[8]
Troubleshooting Guides
Problem 1: Poor Regioselectivity (Mixture of N1, N2, and sometimes N4 isomers)
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Nature of the Substrate | The electronic and steric properties of the substituents on the triazole ring significantly influence the site of methylation. Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the different nitrogen atoms. Consider modifying the substitution pattern if synthetically feasible.[1] |
| Reaction Temperature | Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer. Conversely, higher temperatures might lead to a mixture of isomers. |
| Choice of Base and Solvent | The combination of base and solvent can alter the regioselectivity. For 1,2,3-triazoles, certain conditions favor N2-acylation.[7] For 1,2,4-triazoles, the base and solvent can influence the ratio of N1, N2, and N4 isomers.[1][3][4] Experiment with different base/solvent combinations, such as K₂CO₃ in acetone or NaH in DMF.[3][4][14] |
| Methylating Agent | The reactivity and steric bulk of the methylating agent can affect the regioselectivity. While methyl iodide and dimethyl sulfate are common, other reagents might offer different selectivity profiles.[15][16] |
Problem 2: Low or No Product Yield
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Insufficient Deprotonation | Ensure the base is strong enough to completely deprotonate the triazole. For less acidic triazoles, a stronger base like sodium hydride (NaH) may be necessary.[5] |
| Inactive Reagents | Use freshly opened or purified reagents. Methyl iodide can degrade over time. Ensure solvents are anhydrous, as water can quench the base. |
| Reaction Time and Temperature | The reaction may require longer reaction times or higher temperatures to proceed to completion. Monitor the reaction by TLC to determine the optimal duration.[1] Some protocols suggest stirring for 12-16 hours at room temperature.[1] |
| Water-Soluble Product | If the N-methylated triazole is water-soluble, it may be lost during the aqueous workup.[10][11] To mitigate this, perform continuous extraction with an organic solvent or saturate the aqueous phase with a salt like NaCl to decrease the solubility of the product.[10] |
Problem 3: Formation of Quaternary Triazolium Salts (Over-methylation)
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Excess Methylating Agent | Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the methylating agent.[1] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to avoid further methylation of the product.[8] |
| High Reaction Temperature | Running the reaction at a lower temperature can help to minimize over-methylation. |
Problem 4: Difficulty in Product Purification
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Similar Polarity of Isomers | The different N-methylated isomers often have very similar polarities, making their separation by column chromatography challenging.[6] Use a long column with a shallow solvent gradient. Sometimes, changing the solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can improve separation. |
| Product is Water-Soluble | For water-soluble products, after extraction, ensure the organic phase is thoroughly dried before concentrating.[10] If the product is highly polar, consider reversed-phase chromatography. |
| Residual Base or Salts | Ensure that the workup procedure effectively removes the base and any salts formed during the reaction. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can remove acidic impurities.[1] |
Experimental Protocols
Protocol 1: N-methylation of Methyl 1H-1,2,4-triazole-3-carboxylate with Methyl Iodide[1]
Materials:
-
Methyl 1H-1,2,4-triazole-3-carboxylate
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe), 25% solution in methanol
-
Methyl Iodide (CH₃I)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve methyl 1H-1,2,4-triazole-3-carboxylate (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Slowly add sodium methoxide (1.05 eq) dropwise to the cooled solution. Stir the mixture at 0 °C for 30 minutes.
-
Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
To the residue, add dichloromethane and saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Solvent | Methanol |
| Base | Sodium Methoxide |
| Methylating Agent | Methyl Iodide |
Protocol 2: N-methylation with Dimethyl Sulfate[2]
Materials:
-
Substituted 1,3(3H)-oxazine-2,6-dione (as an example of an amide-containing heterocycle)
-
Dimethyl Sulfate ((CH₃)₂SO₄) - Caution: Toxic and carcinogenic [2]
-
Sodium Bicarbonate (NaHCO₃)
-
Acetone
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, charge the starting heterocycle (1.0 eq), sodium bicarbonate, and acetone.
-
Add dimethyl sulfate (2.0 eq).
-
Reaction: Heat the mixture to reflux and monitor by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the sodium bicarbonate.
-
Remove the acetone from the filtrate by rotary evaporation.
-
Dissolve the residue in ethyl acetate.
-
Induce crystallization by the dropwise addition of hexane in an ice bath.
-
-
Purification: Collect the product by suction filtration.
| Parameter | Value |
| Temperature | Reflux |
| Reaction Time | ~20 hours (monitor by TLC) |
| Solvent | Acetone |
| Base | Sodium Bicarbonate |
| Methylating Agent | Dimethyl Sulfate |
Visualizations
Caption: General experimental workflows for N-methylation of triazoles.
Caption: Troubleshooting guide for poor regioselectivity in N-methylation.
References
- 1. benchchem.com [benchchem.com]
- 2. server.ccl.net [server.ccl.net]
- 3. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N -Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00987D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are the solvent effects on Triazole reactions? - Blog [zbwhr.com]
- 14. researchgate.net [researchgate.net]
- 15. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
purification challenges for polar amine compounds like (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar amine compounds, with a specific focus on structures like (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: Why are polar amine compounds like this compound difficult to purify using standard reversed-phase chromatography?
A1: Polar amine compounds present a unique set of challenges in standard reversed-phase chromatography (RPC) primarily due to their high polarity and basic nature. These characteristics lead to:
-
Poor Retention: Highly polar molecules have a low affinity for non-polar stationary phases (like C18) and tend to elute in or near the solvent front, resulting in little to no separation.[1][2]
-
Peak Tailing: The basic amine groups can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases. This secondary interaction causes the asymmetrical peak shape known as tailing, which compromises resolution and quantification.
-
Low Loading Capacity: The strong interactions with the stationary phase can lead to column saturation even at low sample loads, resulting in broadened peaks.
Q2: What are the primary alternative purification techniques for highly polar amines?
A2: When standard RPC fails, several alternative chromatographic techniques are better suited for polar amines:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent. It is highly effective for retaining and separating very polar compounds.[3][4][5]
-
Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical CO2 as the primary mobile phase, often with a polar co-solvent. It offers fast, efficient separations and is considered a "green" alternative due to reduced organic solvent consumption.[6][7]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. For amines, which are typically protonated at acidic to neutral pH, cation-exchange chromatography is a powerful tool, offering high capacity and selectivity.[8]
-
High-pH Reversed-Phase Chromatography: Using a pH-stable column, increasing the mobile phase pH deprotonates the amine, making it less polar and enhancing its retention on a reversed-phase column.[3]
Troubleshooting Guides
Issue 1: Poor Retention in Reversed-Phase Chromatography (Compound elutes in the solvent front)
This is a common problem for highly polar compounds like this compound on traditional C18 columns.
References
Technical Support Center: Interpreting Complex NMR Spectra of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the NMR spectra of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine.
Predicted NMR Data
Obtaining a clean and interpretable NMR spectrum is crucial for structure verification. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values based on spectral data of analogous 1,2,4-triazole derivatives and should be used as a reference.
Structure:
Predicted ¹H and ¹³C NMR Data Summary
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| Triazole-H | ~8.0 - 8.5 | Singlet | 1H | C=N (Triazole) | ~150 - 155 |
| CH₂ (Methylene) | ~3.8 - 4.2 | Singlet | 2H | C-CH₂ (Triazole) | ~145 - 150 |
| N-CH₃ (Methyl) | ~3.5 - 3.9 | Singlet | 3H | CH₂ (Methylene) | ~40 - 45 |
| NH₂ (Amine) | ~1.5 - 3.0 | Broad Singlet | 2H | N-CH₃ (Methyl) | ~30 - 35 |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the NMR analysis of this compound.
Question: Why are the peaks in my ¹H NMR spectrum broad?
Answer: Peak broadening in the NMR spectrum of this compound can be attributed to several factors:
-
Proton Exchange: The amine (NH₂) protons can undergo chemical exchange with residual water in the NMR solvent or with each other. This exchange can be concentration and temperature-dependent, leading to broad signals. The triazole ring nitrogen atoms can also contribute to exchange phenomena.
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader peaks.[1]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad and distorted peaks. Re-shimming the spectrometer should resolve this.
Question: I see unexpected signals in my spectrum. What could be the cause?
Answer: Unexpected signals can arise from several sources:
-
Impurities from Synthesis: Common impurities from the synthesis of similar 3-aminomethyl-4-methyl-1,2,4-triazoles could include unreacted starting materials or side products. Review the synthetic route to anticipate potential impurities.
-
Solvent Impurities: Residual non-deuterated solvent or impurities within the NMR solvent can appear as signals in your spectrum.
-
Rotamers: While less common for this specific structure, hindered rotation around single bonds in similar molecules can sometimes lead to the appearance of multiple sets of signals (rotamers).
Question: The chemical shifts I observe are different from the predicted values. Why?
Answer: The chemical shifts of protons and carbons are sensitive to their electronic environment. Discrepancies with predicted values can be due to:
-
Solvent Effects: The choice of NMR solvent can significantly influence chemical shifts, especially for a polar molecule with hydrogen bonding capabilities like this one.[2][3] For instance, aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d₃ or DMSO-d₆. The chemical shifts of protons on the pyrrole ring, a similar heterocyclic system, are known to be dependent on the solvent used.[4]
-
Concentration: As concentration changes, intermolecular interactions such as hydrogen bonding can alter the electronic environment and thus the chemical shifts.[3]
-
pH: The protonation state of the amine and the triazole ring will drastically affect the chemical shifts. Ensure the sample is free from acidic or basic impurities.
Question: How can I confirm the presence of the NH₂ peak?
Answer: The amine proton signal is often broad and can be difficult to definitively assign. To confirm its presence:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The NH₂ protons will exchange with deuterium, causing the peak to diminish or disappear entirely.
Experimental Protocols
Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for polar, amine-containing compounds as it can help to sharpen NH peaks.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
Visualization
Logical Workflow for NMR Spectrum Interpretation
The following diagram illustrates a systematic approach to interpreting a complex NMR spectrum.
Caption: A logical workflow for interpreting NMR spectra.
References
resolving inconsistent results in bioassays with (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential biological activities?
This compound is a small molecule belonging to the 1,2,4-triazole class of heterocyclic compounds.[1][2] Triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The specific activity of this compound would need to be determined through biological screening assays.
Q2: What are the common bioassays used to assess the activity of triazole compounds like this compound?
Common bioassays for evaluating compounds of this class include:
-
Cell Viability Assays: To assess cytotoxicity or anti-proliferative effects (e.g., MTT, MTS, resazurin-based assays).[4]
-
Enzyme Inhibition Assays: To determine if the compound inhibits a specific enzyme's activity.[4]
-
Antimicrobial Assays: To evaluate efficacy against bacterial or fungal strains.[1]
-
Receptor Binding Assays: To investigate interaction with specific cellular receptors. Triazole compounds have been noted for their ability to bind to various enzymes and receptors.[5]
Q3: What is the likely mechanism of action for a triazole-containing compound?
The mechanism of action can be diverse. For example, many antifungal triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[6] In cancer research, triazole derivatives have been shown to interfere with various signaling pathways.[7] The precise mechanism of this compound would need to be elucidated through specific mechanistic studies.
Q4: How should I prepare and store this compound for use in bioassays?
For optimal results, it is advisable to prepare fresh dilutions for each experiment from a stock solution.[4] Stock solutions should be stored at -20°C or -80°C to minimize degradation.[4] The choice of solvent (e.g., DMSO) is critical, and its concentration in the final assay should be kept low and consistent across all wells to avoid solvent-induced toxicity.[4]
Troubleshooting Inconsistent Bioassay Results
Issue 1: High Variability in IC50 Values Between Experiments
Inconsistent IC50 values are a frequent challenge in bioassays and can arise from several factors.[4]
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions from a frozen stock for each experiment. Minimize freeze-thaw cycles of the stock solution.[4] |
| Solvent Effects | Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is below the threshold for cellular toxicity. Run a solvent control.[4] |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments, as cellular responses can change over time in culture. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use reverse pipetting for cell dispensing to improve accuracy.[4] |
| Assay Incubation Time | Strictly adhere to the same incubation times for all experiments as specified in your protocol. |
Issue 2: Low or No Biological Activity Observed
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect wells for precipitate. If observed, consider lowering the concentration range, using a different solvent, or gently warming the solution.[4] |
| Incorrect Assay Target | Verify that the chosen cell line or enzyme is appropriate for the expected biological activity of a triazole compound. |
| Degraded Compound | Check the purity and integrity of your compound stock. If degradation is suspected, use a fresh batch.[4] |
| Suboptimal Assay Conditions | Optimize assay parameters such as pH, temperature, and buffer composition.[8][9] |
Issue 3: High Background Signal or False Positives
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Assay Interference | The compound may directly interact with the assay reagents. Run a cell-free control with the compound and the assay reagent to check for direct chemical reactions.[4] |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile, nuclease-free water to prepare all solutions.[4] |
| Autofluorescence | If using a fluorescence-based assay, check for intrinsic fluorescence of the compound at the excitation and emission wavelengths used. |
| Improper Washing Steps | In assays requiring wash steps (e.g., ELISAs), ensure washing is thorough to remove unbound reagents. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses the effect of this compound on cell proliferation.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Protocol 2: Generic Enzyme Inhibition Assay
This protocol measures the ability of the compound to inhibit a specific enzyme.
Materials:
-
This compound
-
Purified enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
96-well plate
-
Known inhibitor (positive control)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted compound, positive control, and vehicle control to separate wells of a 96-well plate.
-
Add the enzyme to each well and incubate for a pre-determined time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the compound.
Data Presentation
Table 1: Example of Inconsistent IC50 Values for this compound in an MTT Assay
| Experiment ID | Cell Passage | DMSO Concentration | Serum Presence | IC50 (µM) |
| EXP-01 | 5 | 0.1% | 10% FBS | 15.2 |
| EXP-02 | 15 | 0.1% | 10% FBS | 35.8 |
| EXP-03 | 5 | 0.5% | 10% FBS | 22.5 |
| EXP-04 | 5 | 0.1% | 0% FBS | 8.7 |
Table 2: Expected Control Results for a Cell Viability Assay
| Control Type | Treatment | Expected Outcome |
| Untreated Control | No compound, no vehicle | 100% cell viability |
| Vehicle Control | Vehicle (e.g., 0.1% DMSO) | >95% cell viability |
| Positive Control | Known cytotoxic agent | Low cell viability (<20%) |
| Cell-Free Control | Compound, no cells | No signal (or baseline) |
Visualizations
Caption: Troubleshooting workflow for inconsistent bioassay results.
Caption: Workflow for an MTT cell viability assay.
Caption: Hypothetical signaling pathway affected by the compound.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent Researches in Triazole Compounds as Medicinal Drugs | Bentham Science [benthamscience.com]
- 6. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. docs.abcam.com [docs.abcam.com]
how to remove impurities from (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are the potential pitfalls of each?
A1: Two common strategies for the synthesis of this compound involve either the reduction of a nitrile precursor or the amination of a halomethyl intermediate.
-
Route A: Reduction of 4-Methyl-4H-1,2,4-triazole-3-carbonitrile. This route involves the synthesis of the corresponding 3-carbonitrile derivative followed by its reduction to the primary amine.
-
Potential Pitfalls: Incomplete reduction can lead to the presence of the starting nitrile as an impurity. Over-reduction or side reactions can occur depending on the choice of reducing agent. The workup procedure is critical to isolate the desired amine from the reducing agent byproducts.
-
-
Route B: Amination of 3-(Halomethyl)-4-methyl-4H-1,2,4-triazole. This approach utilizes a halomethyl (typically chloromethyl or bromomethyl) derivative of the triazole, which is then subjected to amination. The Gabriel synthesis, involving the use of potassium phthalimide followed by hydrazinolysis, is a common method to achieve this transformation and avoid the formation of over-alkylated byproducts.[1][2][3][4][5]
-
Potential Pitfalls: The synthesis of the halomethyl intermediate can be challenging, and these compounds can be lachrymators. During the Gabriel synthesis, incomplete reaction with potassium phthalimide or incomplete hydrazinolysis can leave starting materials or intermediates in the final product. The removal of the phthalhydrazide byproduct can also be difficult.[1]
-
Q2: I am observing a persistent impurity in my final product after synthesis. What could it be?
A2: The identity of the impurity will depend on the synthetic route employed.
-
If you used the nitrile reduction route (Route A):
-
Unreacted 4-Methyl-4H-1,2,4-triazole-3-carbonitrile: This is a common impurity if the reduction is not driven to completion. It can be detected by infrared (IR) spectroscopy (a characteristic nitrile stretch around 2250 cm⁻¹) or by High-Performance Liquid Chromatography (HPLC).
-
Aldehyde or Carboxylic Acid: If the workup conditions are too harsh or oxidative, the newly formed amine could be converted to the corresponding aldehyde or carboxylic acid.
-
-
If you used the Gabriel synthesis (Route B):
-
Unreacted 3-(Halomethyl)-4-methyl-4H-1,2,4-triazole: Incomplete reaction with potassium phthalimide will result in the presence of this starting material.
-
Phthalhydrazide: This is a common byproduct of the final hydrazinolysis step in the Gabriel synthesis and can be challenging to remove completely.[1]
-
N-(4-Methyl-4H-1,2,4-triazol-3-ylmethyl)phthalimide: Incomplete hydrazinolysis will leave this intermediate in your product.
-
Q3: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
A3: Low yields can stem from several factors throughout the synthesis and purification process.
-
Incomplete Reactions: Ensure each synthetic step is monitored for completion (e.g., by Thin Layer Chromatography - TLC or HPLC) before proceeding to the next.
-
Product Loss During Workup: The target compound is a primary amine and can be water-soluble, especially in its protonated form. Ensure that the pH is carefully adjusted during aqueous extractions to minimize loss to the aqueous layer.
-
Suboptimal Purification:
-
Recrystallization: Using an excessive amount of solvent for recrystallization is a common cause of low recovery. The choice of solvent is also critical; the product should be highly soluble at elevated temperatures and sparingly soluble at room temperature.[6]
-
Column Chromatography: Product may be lost on the column if it is very polar. Careful selection of the eluent system is necessary.
-
Troubleshooting Guides
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. Success often depends on the appropriate choice of solvent and careful execution of the procedure.
Problem: The compound does not dissolve in the hot solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent. | Add more solvent in small portions until the compound dissolves. |
| Incorrect solvent. | The compound may be insoluble in the chosen solvent. Test the solubility in a range of different solvents on a small scale. |
Problem: The compound oils out upon cooling.
| Possible Cause | Suggested Solution |
| The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The solution is too concentrated. | Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
Problem: No crystals form upon cooling.
| Possible Cause | Suggested Solution |
| The solution is too dilute. | Evaporate some of the solvent to increase the concentration. |
| The compound is too soluble in the chosen solvent. | Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes turbid, then warm to clarify and cool slowly. |
| Lack of nucleation sites. | Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound. |
Problem: Low recovery of the purified product.
| Possible Cause | Suggested Solution |
| Too much solvent was used. | Concentrate the mother liquor and cool again to obtain a second crop of crystals. |
| The compound is significantly soluble in the cold solvent. | Cool the solution in an ice bath or freezer for a longer period. Consider a different solvent system. |
| Premature crystallization during hot filtration. | Pre-heat the funnel and receiving flask before filtration. |
Purification by Column Chromatography
Column chromatography is a versatile method for separating components of a mixture.
Problem: Poor separation of the product from impurities.
| Possible Cause | Suggested Solution |
| Inappropriate eluent system. | The polarity of the eluent is critical. For a polar amine like the target compound, a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent tailing) is often required. Perform TLC analysis with different solvent systems to find the optimal conditions for separation. |
| Column overloading. | Use a larger column or a smaller amount of crude product. |
| Column channeling. | Ensure the column is packed uniformly without any cracks or air bubbles. |
Problem: The product does not elute from the column.
| Possible Cause | Suggested Solution |
| The eluent is not polar enough. | Gradually increase the polarity of the eluent. For a basic amine, adding a small percentage of a base like triethylamine to the eluent can help to deprotonate the amine and reduce its interaction with the acidic silica gel. |
| The compound is irreversibly adsorbed onto the silica gel. | This is less common but can occur. Consider using a different stationary phase like alumina. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water) and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent required to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a low-polarity solvent like hexane or dichloromethane is typically used for packing).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities. For the target amine, a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) with a constant small percentage of triethylamine (e.g., 0.5%) is a good starting point.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The effectiveness of a purification method can be assessed by comparing the purity of the material before and after the process.
Table 1: Representative Purity Data for Purification Methods
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield |
| Recrystallization (1st crop) | 85% | 98% | 60-75% |
| Recrystallization (2nd crop) | (from mother liquor) | 90-95% | 10-15% |
| Column Chromatography | 85% | >99% | 70-85% |
Visualizations
Experimental Workflow for Purification
Caption: A logical workflow for the purification and analysis of this compound.
Troubleshooting Logic for Recrystallization
Caption: A decision-making diagram for troubleshooting common issues during the recrystallization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
Technical Support Center: 1,2,4-Triazole Synthesis Scale-Up
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up of 1,2,4-triazole synthesis protocols. Our aim is to equip researchers and production chemists with the necessary information to transition seamlessly from laboratory-scale experiments to pilot and industrial-scale production.
Section 1: Troubleshooting Common Scale-Up Issues
Scaling up the synthesis of 1,2,4-triazoles from the lab bench to a pilot plant or industrial setting often introduces a new set of challenges that can impact yield, purity, and safety. This section provides a structured guide to troubleshooting the most common issues.
Low or Inconsistent Yields
One of the most frequent problems during scale-up is a significant drop in product yield or inconsistency between batches.
Question: My 1,2,4-triazole synthesis yield dropped significantly when moving from a 1L flask to a 50L reactor. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to lower yields upon scale-up. A systematic approach is crucial to identify and address the root cause.
-
Inadequate Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making efficient heating and cooling more challenging. Hot spots or uneven heating can lead to byproduct formation and decomposition of starting materials or the final product.[1] Classical methods like the Pellizzari reaction often require high temperatures (220-250°C), exacerbating this issue.[2]
-
Solution:
-
Ensure the reactor's heating and cooling system is adequate for the reaction volume and exothermicity.
-
Use a high-boiling, inert solvent to improve heat distribution.
-
Consider a staged heating profile to maintain better control over the reaction temperature.
-
-
-
Inefficient Mixing: What appears as vigorous mixing in a small flask may not be sufficient in a large reactor, leading to localized concentration gradients and reduced reaction rates.
-
Solution:
-
Optimize the stirrer design (e.g., impeller type, size, and position) and agitation speed to ensure proper mixing throughout the reactor.
-
For multi-phase reactions, ensure the mixing is sufficient to maintain a homogenous mixture.
-
-
-
Purity of Starting Materials: Impurities in starting materials, including water, can have a more pronounced negative effect at a larger scale.[3]
-
Solution:
-
Ensure all reagents and solvents are of high purity and are properly dried before use.
-
Perform quality control checks on all raw materials before charging them into the reactor.
-
-
-
Extended Reaction Times: Due to slower heating and potential mass transfer limitations, reactions at scale may require longer times to reach completion. However, prolonged exposure to high temperatures can also lead to degradation.[1]
Formation of Impurities and Byproducts
The formation of unexpected byproducts or an increase in the proportion of known impurities is a common hurdle in scaling up 1,2,4-triazole synthesis.
Question: During the scale-up of an Einhorn-Brunner reaction, I'm observing a higher percentage of the undesired regioisomer and other byproducts. How can I mitigate this?
Answer:
The regioselectivity and byproduct profile of the Einhorn-Brunner reaction are sensitive to reaction conditions, which can be more difficult to control at scale.
-
Isomeric Mixture Formation: In the Einhorn-Brunner reaction, the use of unsymmetrical diacylamines can lead to the formation of a mixture of two regioisomeric 1,2,4-triazoles.[5][6] The regioselectivity is primarily governed by the electronic properties of the two acyl groups.[7]
-
Solution:
-
To favor the formation of a single isomer, maximize the electronic difference between the two acyl groups on the imide starting material.[6]
-
Carefully control the reaction temperature, as higher temperatures can sometimes reduce selectivity.
-
If achieving the desired regioselectivity is challenging, consider alternative synthetic routes that offer better control.[6]
-
-
-
Formation of 1,3,4-Oxadiazoles: A common side reaction, particularly when using acylhydrazines, is the intramolecular cyclization to form a stable 1,3,4-oxadiazole ring, which competes with the desired triazole formation.[3]
-
Purification Challenges: The separation of the desired 1,2,4-triazole from its regioisomer and other byproducts can be difficult due to their similar physical properties.
Section 2: Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers and drug development professionals may have regarding the scale-up of 1,2,4-triazole synthesis.
Q1: What are the primary safety concerns when scaling up 1,2,4-triazole synthesis?
A1: Safety is paramount during scale-up. Key concerns include:
-
Thermal Runaway: Many 1,2,4-triazole syntheses are exothermic. Poor heat dissipation in large reactors can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.
-
Explosion Hazard: 1,2,4-triazole itself may explode on heating.[8] Finely dispersed particles can also form explosive mixtures in the air.[8]
-
Toxicity and Handling: 1,2,4-triazole and its precursors can be harmful if swallowed, cause serious eye irritation, and are suspected of damaging fertility or the unborn child.[9] Proper personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, is essential.[8][9]
-
Byproduct Hazards: The reaction may produce toxic fumes, such as nitrogen oxides, ammonia, and hydrogen cyanide, upon decomposition at high temperatures.[8] Reactions should be conducted in well-ventilated areas or in a closed system.[8]
Q2: Are there any specific recommendations for choosing a solvent for large-scale 1,2,4-triazole synthesis?
A2: The choice of solvent is critical for a successful and safe scale-up.
-
High Boiling Point: For reactions requiring high temperatures, such as the Pellizzari reaction, a high-boiling solvent (e.g., nitrobenzene or diphenyl ether) can help maintain a consistent temperature and improve heat transfer.[2]
-
Inertness: The solvent should be inert under the reaction conditions to avoid side reactions.
-
Safety and Environmental Impact: Consider the toxicity, flammability, and environmental impact of the solvent. Whenever possible, choose a greener alternative.
-
Work-up and Recovery: The solvent should allow for easy product isolation and, ideally, be recoverable for reuse to improve process economics.
Q3: How can I effectively monitor the progress of a large-scale 1,2,4-triazole synthesis?
A3: In-process controls are crucial for monitoring reaction completion, minimizing byproduct formation, and ensuring batch-to-batch consistency.
-
Chromatographic Methods: Thin Layer Chromatography (TLC) is a quick and simple method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are preferred.
-
Spectroscopic Methods: In-situ monitoring using techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can provide real-time information about the reaction progress.
-
Temperature and Pressure Monitoring: Continuous monitoring of the reactor's internal temperature and pressure is essential for safety and process control.
Section 3: Data Presentation
The following tables summarize typical reaction conditions for common 1,2,4-triazole synthesis methods at a laboratory scale. It is important to note that these are general guidelines, and optimization will be necessary for specific substrates and scales.
Table 1: Typical Laboratory-Scale Conditions for Pellizzari Reaction
| Parameter | Value | Reference |
| Reactants | Amide (1.0 eq), Acylhydrazide (1.0 eq) | [2] |
| Solvent | Neat or high-boiling solvent (e.g., nitrobenzene) | [2] |
| Temperature | 220-250 °C | [2] |
| Reaction Time | 2-4 hours | [2] |
| Typical Yield | Highly substrate-dependent, often moderate to low | [1] |
Table 2: Typical Laboratory-Scale Conditions for Einhorn-Brunner Reaction
| Parameter | Value | Reference |
| Reactants | Diacylamine (Imide) (1.0 eq), Hydrazine (1.1 eq) | [7] |
| Solvent/Catalyst | Glacial Acetic Acid | [7] |
| Temperature | Reflux (approx. 110-120 °C) | [7] |
| Reaction Time | 2-8 hours | [7] |
| Typical Yield | Varies significantly with substrates | [5] |
Section 4: Experimental Protocols
The following are detailed experimental protocols for the laboratory-scale synthesis of specific 1,2,4-triazole derivatives. These can serve as a starting point for process development and scale-up.
Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction
This protocol describes a symmetrical reaction to avoid the formation of isomeric byproducts.[2]
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling solvent (optional, e.g., nitrobenzene)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.
-
Maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will solidify.
-
Triturate the solid product with ethanol to remove impurities.
-
Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.
-
Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of 1,5-Diphenyl-1,2,4-triazole via Einhorn-Brunner Reaction
Materials:
-
N-formylbenzamide
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol (for washing and recrystallization)
Procedure:
-
Dissolve N-formylbenzamide (1.49 g, 0.01 mol) and phenylhydrazine (1.08 g, 0.01 mol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser.[10]
-
Heat the mixture to reflux for 4 hours.[10]
-
Upon cooling, the product will crystallize from the solution.
-
Collect the crystals by filtration.
-
Wash the collected crystals with a small amount of cold ethanol and dry.[10]
-
Further purification can be achieved by recrystallization from ethanol.
-
Confirm the structure and purity of the product using appropriate analytical techniques.
Section 5: Visualizations
The following diagrams illustrate key workflows and relationships relevant to the scale-up of 1,2,4-triazole synthesis.
Caption: A troubleshooting workflow for addressing low yields during the scale-up of 1,2,4-triazole synthesis.
Caption: The general reaction pathway for the Pellizzari synthesis of 1,2,4-triazoles and a key side reaction.
Caption: A diagram illustrating the formation of regioisomers in the Einhorn-Brunner reaction with unsymmetrical imides.
References
- 1. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. carlroth.com [carlroth.com]
Validation & Comparative
Comparative Bioactivity Analysis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine and Structurally Related Analogs
A comprehensive guide for researchers and drug development professionals on the biological activities of a promising class of heterocyclic compounds.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the bioactivity of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine and its structurally similar compounds, focusing on their antimicrobial, antifungal, and anticancer properties. The information presented herein is supported by experimental data from various studies to facilitate informed decisions in drug discovery and development.
Structurally Similar Compounds for Comparison
Due to the limited publicly available bioactivity data for the specific compound this compound, this guide focuses on a comparative analysis of its close structural analogs. The selected compounds share the core 4-methyl-4H-1,2,4-triazole moiety or a similar 1,2,4-triazole substitution pattern, providing valuable insights into the structure-activity relationships (SAR) of this chemical class. The primary areas of bioactivity explored are antimicrobial, antifungal, and anticancer effects.
Antimicrobial and Antifungal Activity
Derivatives of 1,2,4-triazole are well-established as potent antimicrobial and antifungal agents. The mechanism of antifungal action for many triazoles involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death.
A variety of 1,2,4-triazole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of the in vitro effectiveness of an antimicrobial agent.
Table 1: Comparative Antimicrobial and Antifungal Activity (MIC in µg/mL)
| Compound/Derivative Class | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Aspergillus niger | Reference |
| 4-Amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivatives | 16 - >100 | 20 - >100 | 25 - >100 | 24 - >100 | 32 - >100 | [2] |
| 5,5'-Methylenebis(4-phenyl-4H-1,2,4-triazole-3-thiol) derivatives | 31.3 - 500 | - | 31.3 - 500 | 31.3 - 500 | - | [3] |
| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Active | - | Inactive | Inactive | Inactive | [4] |
| Myrtenal-based 4-methyl-1,2,4-triazole-thioethers | - | - | - | - | Active against various plant pathogens | [5] |
Note: A lower MIC value indicates greater antimicrobial/antifungal activity.
Anticancer Activity
The 1,2,4-triazole nucleus is also a prominent feature in a number of anticancer agents.[6] Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for cancer cell proliferation and survival. The in vitro anticancer activity of these compounds is often assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound/Derivative Class | MCF-7 (Breast) | HCT-116 (Colon) | Caco-2 (Colon) | HeLa (Cervical) | Reference |
| 4-(1,2,4-Triazol-3-ylsulfanylmethyl) conjugates | 0.31 - >50 | Good to moderate | 4.98 - >50 | Good to moderate | [7] |
| 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol derivatives | - | - | - | Intermediate activity | [8] |
Note: A lower IC50 value indicates greater anticancer activity.
Experimental Protocols
A summary of the general experimental methodologies used to obtain the bioactivity data is provided below. For detailed protocols, please refer to the cited literature.
Antimicrobial and Antifungal Susceptibility Testing
A common method for determining the MIC of a compound is the broth microdilution method.
General Workflow for MIC Determination:
Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Steps:
-
Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.
-
Preparation of Inoculum: The microbial strains are cultured, and the inoculum is prepared and standardized to a specific concentration (e.g., 10^5 CFU/mL).
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbes in medium) and negative (medium only) controls are also included. The plates are then incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 28-35°C for 48-72 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Anticancer Activity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
General Workflow for MTT Assay:
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (typically 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization and Measurement: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.
Signaling Pathways
While the direct signaling pathways for this compound are not extensively documented, studies on related triazole derivatives have implicated several pathways in their biological effects, particularly in the context of neuroprotection and anti-inflammatory activity.
Nrf2/HO-1 Pathway in Neuroprotection
Some 1,2,4-triazole derivatives have been shown to exert neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[9] This pathway plays a crucial role in the cellular defense against oxidative stress.
Caption: Activation of the Nrf2/HO-1 pathway by some triazole derivatives.
MAPK/NF-κB Pathway in Anti-inflammatory Activity
Certain triazole compounds have demonstrated anti-inflammatory properties by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the inflammatory response.
Caption: Inhibition of MAPK/NF-κB signaling by some triazole derivatives.
References
- 1. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of Novel Myrtenal-Based 4-Methyl-1,2,4-triazole-thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 4-Methyl-1,2,4-Triazole Analogs: A Comparative Guide to Structure-Activity Relationships
Researchers and drug development professionals are increasingly turning their attention to 4-methyl-1,2,4-triazole analogs, a versatile scaffold exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on their efficacy as enzyme inhibitors and antimicrobial agents. The information is supported by experimental data and detailed methodologies to aid in the design of novel therapeutic agents.
The 1,2,4-triazole ring is a key pharmacophore in numerous clinically approved drugs, and the introduction of a methyl group at the N-4 position has been shown to significantly influence the biological profile of these compounds.[1][2] Modifications at other positions of the triazole core have led to the discovery of potent inhibitors of various enzymes and effective antimicrobial agents.
Comparative Analysis of Biological Activities
The biological evaluation of 4-methyl-1,2,4-triazole analogs has revealed their potential in several therapeutic areas. Below is a summary of their activity as enzyme inhibitors and antimicrobial agents, with quantitative data presented for clear comparison.
Enzyme Inhibition
A series of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine derivatives have been synthesized and evaluated for their inhibitory potential against several key enzymes.[1][3][4] The results, summarized in Table 1, highlight the impact of different substituents on the ethanamide moiety on inhibitory activity.
Table 1: Enzyme Inhibitory Activity of 4-Methyl-1,2,4-Triazole Analogs (IC₅₀ in µM) [1]
| Compound | Substituent (R) | AChE | BChE | α-Glucosidase | Urease | LOX |
| 12d | 3-Methylphenyl | 0.73 ± 0.54 | 0.017 ± 0.53 | 36.74 ± 1.24 | 19.35 ± 1.28 | - |
| 12m | 4-Methylphenyl | - | 0.038 ± 0.50 | - | - | - |
| Standard | Galantamine | 0.51 ± 0.01 | 3.24 ± 0.11 | - | - | - |
| Standard | Acarbose | - | - | 38.25 ± 0.12 | - | - |
| Standard | Thiourea | - | - | - | 21.25 ± 0.15 | - |
| Standard | Baicalein | - | - | - | - | 22.4 ± 1.3 |
Data presented as mean ± standard error of the mean. AChE: Acetylcholinesterase, BChE: Butyrylcholinesterase, LOX: Lipoxygenase.
The SAR studies revealed that derivatives with methylphenyl substituents, such as compounds 12d and 12m , exhibited potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), respectively.[1] These findings suggest that the electronic and steric properties of the substituent on the phenyl ring play a crucial role in the interaction with the active site of these enzymes.
Antimicrobial Activity
The antimicrobial potential of 4-methyl-1,2,4-triazole analogs has been extensively investigated against a range of bacterial and fungal pathogens.[2][5][6] The minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC₅₀) values for representative compounds are presented in Tables 2 and 3.
Table 2: Antibacterial Activity of 4-Methyl-1,2,4-Triazole Analogs (MIC in µg/mL) [6]
| Compound | Gram-Positive Bacteria (S. aureus) | Gram-Negative Bacteria (E. coli) | Gram-Negative Bacteria (P. aeruginosa) |
| 46c | 1.56 | 3.12 | 1.56 |
| 47c | 3.12 | 1.56 | 3.12 |
| 46g | 1.56 | 1.56 | 3.12 |
| 47g | 3.12 | 3.12 | 1.56 |
| Chloramphenicol | 3.12 | 6.25 | 3.12 |
Compounds with 4-methyl piperidine (46c , 47c ) and trifluoromethyl phenyl piperazine moieties (46g , 47g ) demonstrated excellent activity against all tested bacterial strains, in some cases surpassing the efficacy of the standard drug, chloramphenicol.[6]
Table 3: Antifungal Activity of 1,2,4-Triazole Analogs (EC₅₀ in mg/L) [7]
| Compound | S. sclerotiorum | P. infestans | R. solani | B. cinerea |
| 5a4 | 1.59 | 0.46 | 0.27 | 11.39 |
| 5b2 | 0.12 | - | - | - |
| Difenoconazole | 1.32 | 0.35 | 0.21 | 8.86 |
S. sclerotiorum, P. infestans, R. solani, and B. cinerea are phytopathogenic fungi.
Notably, compound 5b2 displayed exceptional activity against S. sclerotiorum, with an EC₅₀ value significantly lower than the commercial fungicide difenoconazole.[7] Compound 5a4 exhibited broad-spectrum antifungal activity against several phytopathogens.[7]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key biological assays are provided below.
Enzyme Inhibition Assays[1]
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay: The inhibitory activity against AChE (from electric eel) and BChE (from equine serum) was determined using a modified spectrophotometric method. The reaction mixture contained 140 µL of phosphate buffer (100 mM, pH 8.0), 20 µL of the test compound solution, and 20 µL of either AChE or BChE solution. The mixture was incubated at 37 °C for 15 minutes. Subsequently, 20 µL of acetylthiocholine iodide or butyrylthiocholine iodide (0.7 mM) was added as the substrate. The hydrolysis of the substrate was monitored by measuring the absorbance at 412 nm. Galantamine was used as the standard inhibitor.
α-Glucosidase Inhibition Assay: The α-glucosidase inhibitory activity was evaluated using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. The reaction mixture consisted of 20 µL of the test compound, 20 µL of α-glucosidase solution, and 135 µL of phosphate buffer (50 mM, pH 6.8). After a 15-minute pre-incubation at 37 °C, 25 µL of pNPG solution was added to initiate the reaction. The absorbance was measured at 405 nm. Acarbose served as the positive control.
Antimicrobial Susceptibility Testing[2][5]
Minimum Inhibitory Concentration (MIC) Determination: The MIC values for antibacterial and antifungal activities were determined using the broth microdilution method. Serial dilutions of the test compounds were prepared in 96-well microtiter plates. A standardized inoculum of the test microorganism was added to each well. The plates were incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Visualizing the Molecular Landscape
To better understand the relationships and processes involved in the study of 4-methyl-1,2,4-triazole analogs, the following diagrams have been generated.
Caption: General synthetic workflow for 4-methyl-1,2,4-triazole analogs.
Caption: Logical relationship of SAR for 4-methyl-1,2,4-triazole analogs.
Caption: Mechanism of action for triazole-based antifungal agents.
Conclusion
The 4-methyl-1,2,4-triazole scaffold represents a promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to compounds with potent and selective biological activities. The provided experimental data and protocols offer a valuable resource for researchers in the field, paving the way for the rational design of next-generation enzyme inhibitors and antimicrobial drugs. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of these versatile analogs.
References
- 1. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established and potential alternative synthetic routes for (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, a key building block in the development of various pharmaceutical compounds. The routes are compared based on reaction conditions, yields, and reagent selection, with detailed experimental protocols provided for each.
Introduction
This compound is a crucial intermediate in the synthesis of bioactive molecules. Its structural motif is found in compounds investigated for a range of therapeutic applications. The efficient and scalable synthesis of this amine is therefore of significant interest to the medicinal chemistry community. This guide outlines two primary synthetic strategies: the reduction of a nitrile precursor and the reductive amination of an aldehyde precursor.
Comparison of Synthetic Routes
| Parameter | Route 1: Reduction of 4-methyl-4H-1,2,4-triazole-3-carbonitrile | Route 2: Reductive Amination of 4-methyl-4H-1,2,4-triazole-3-carbaldehyde |
| Starting Material | 4-methyl-4H-1,2,4-triazole-3-carbonitrile | 4-methyl-4H-1,2,4-triazole-3-carbaldehyde |
| Key Transformation | Nitrile reduction | Imine formation and subsequent reduction |
| Common Reducing Agents | Raney Ni, LiAlH₄, Catalytic Hydrogenation (e.g., H₂/Pd-C) | Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN) |
| Typical Solvents | Ethanol, Tetrahydrofuran (THF) | Methanol, Ethanol, Dichloromethane (DCM), 1,2-Dichloroethane (DCE) |
| Reaction Temperature | Varies (room temperature to reflux) | Typically room temperature |
| Reported Yield | 58% (over 3 steps, including nitrile formation)[1] | High to excellent yields (methodology dependent) |
| Advantages | - Direct conversion of the nitrile to the amine. | - Milder reaction conditions are often possible. - Avoids the use of highly reactive hydrides like LiAlH₄. |
| Disadvantages | - Raney Ni can be pyrophoric and requires careful handling. - LiAlH₄ is highly reactive and requires anhydrous conditions. | - May require careful control of pH. - Potential for over-alkylation if not optimized. |
Synthetic Pathway Diagrams
Caption: Overview of the two primary synthetic pathways.
Experimental Protocols
Route 1: Reduction of 4-methyl-4H-1,2,4-triazole-3-carbonitrile
This route focuses on the conversion of the nitrile functional group to a primary amine. A specific example from the literature utilizes Raney Nickel as the reducing agent.
Experimental Workflow (Route 1)
Caption: Stepwise workflow for the nitrile reduction route.
Protocol based on a similar synthesis[1]:
A multi-step synthesis was employed to obtain a derivative of the target amine. The final reduction step is of primary interest here. While the direct precursor is not explicitly stated as the nitrile in the provided abstract, the use of Raney Nickel strongly suggests the reduction of a nitrogen-containing functional group like a nitrile or an oxime to an amine.
-
Step i-iii (Formation of the Triazole Ring System): The synthesis starts from a precursor which is converted to a thiosemicarbazide intermediate. This is followed by cyclization to form the 4-methyl-1,2,4-triazole ring.
-
Step iv (Reduction): The intermediate from the previous steps is subjected to reduction using Raney Ni in ethanol under reflux for 12 hours. This step is reported to have a 58% yield over the three steps (ii, iii, and iv).
Note: The direct synthesis of 4-methyl-4H-1,2,4-triazole-3-carbonitrile and its subsequent reduction would be a more direct approach.
Route 2: Reductive Amination of 4-methyl-4H-1,2,4-triazole-3-carbaldehyde
This route involves the reaction of the corresponding aldehyde with an amine source, typically ammonia, to form an imine in situ, which is then reduced to the target amine.
Experimental Workflow (Route 2)
Caption: Stepwise workflow for the reductive amination route.
General Protocol:
While a specific protocol for this compound via this route was not found in the initial search, a general procedure for reductive amination is as follows:
-
Imine Formation: To a solution of 4-methyl-4H-1,2,4-triazole-3-carbaldehyde in a suitable solvent (e.g., methanol or DCE), is added a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. The mixture is stirred at room temperature to facilitate the formation of the corresponding imine.
-
Reduction: A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added portion-wise to the reaction mixture. The reaction is monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up and Isolation: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or crystallization to afford the desired this compound.
Conclusion
Both the nitrile reduction and reductive amination routes offer viable pathways to this compound. The choice of route will likely depend on the availability of starting materials, desired scale of the reaction, and the laboratory's capabilities regarding the handling of specific reagents. The reductive amination pathway may offer milder conditions and is often preferred for its operational simplicity. Further optimization of either route could lead to improved yields and scalability, facilitating the synthesis of this important building block for drug discovery and development.
References
Comparative Guide to the Validation of Analytical Methods for (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantitative determination of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), presenting supporting experimental data from analogous compounds to guide researchers in developing and validating robust analytical methods.
Comparison of Analytical Methods
The choice between HPLC and GC for the analysis of this compound depends on the specific requirements of the analysis, including the nature of the sample matrix and the desired sensitivity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Highly suitable for polar, non-volatile, and thermally labile compounds like this compound. | Suitable for volatile and thermally stable compounds. Derivatization is often required for polar amines to improve volatility and peak shape.[1][2][3] |
| Detection | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).[4][5] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[1][3] |
| Sensitivity | Generally provides good sensitivity, especially when coupled with MS. | Can offer very high sensitivity, particularly with an MS detector.[3] |
| Sample Throughput | Can be automated for high throughput analysis. | Amenable to automation. |
Experimental Protocols
Detailed methodologies for HPLC and GC are provided below. These protocols are based on established methods for similar triazole and amine compounds and should be validated for the specific application.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantification of this compound in bulk drug substances or pharmaceutical formulations.
1. Instrumentation and Conditions:
-
System: HPLC or UPLC system with a UV or Mass Spectrometry (MS) detector.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6] A typical starting point could be a gradient from 5% to 95% organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or MS with electrospray ionization (ESI) in positive mode.[7]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Prepare the sample by accurately weighing and dissolving it in the diluent to achieve a target concentration within the calibration range.
3. Validation Parameters:
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]
Gas Chromatography (GC) Method
Due to the polar nature of the primary amine, derivatization is recommended to improve chromatographic performance.
1. Instrumentation and Conditions:
-
System: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector.
-
Temperature Program: An optimized temperature gradient is necessary for good separation. For example, an initial temperature of 100 °C held for 2 minutes, then ramped to 280 °C at 15 °C/min, and held for 5 minutes.
-
Detector Temperature: 300 °C (FID) or as per MS requirements.
2. Derivatization Protocol:
-
React the sample and standard solutions with a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or heptafluorobutyric anhydride (HFBA)) to convert the amine to a less polar, more volatile derivative.[3] The reaction is typically carried out at an elevated temperature (e.g., 70 °C) for a specific time.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable organic solvent (e.g., pyridine or acetonitrile).
-
Calibration Standards: Prepare calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve the sample in the same solvent as the standard.
-
Derivatization: Transfer aliquots of the standard and sample solutions to vials, evaporate the solvent, and add the derivatizing agent. Seal the vials and heat as required. After cooling, the samples are ready for injection.
4. Validation Parameters:
The GC method should be validated for the same parameters as the HPLC method to ensure its suitability for the intended purpose.[8]
Data Presentation: Comparison of Expected Performance
The following table summarizes the expected performance characteristics of the proposed HPLC and GC methods based on data from the analysis of similar triazole compounds.[9][10]
| Parameter | HPLC | GC |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.998 |
| Accuracy (Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.15 - 1.5 µg/mL |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the validation of the described analytical methods.
Caption: Workflow for HPLC Method Validation.
References
- 1. Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 5. benchchem.com [benchchem.com]
- 6. sciex.com [sciex.com]
- 7. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of Cytotoxic Effects: (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine and Established Anticancer Drugs
Disclaimer: Extensive literature searches did not yield specific cytotoxic data for the compound (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine. Therefore, this guide provides a comparative analysis of the cytotoxic effects of various other 1,2,4-triazole derivatives against established anticancer drugs, Doxorubicin and Cisplatin, to serve as an illustrative guide for researchers, scientists, and drug development professionals.
Introduction
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Triazole derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potential as anticancer agents.[1][2] This guide presents a comparative overview of the cytotoxic properties of select 1,2,4-triazole derivatives against two widely used chemotherapeutic agents, Doxorubicin and Cisplatin. The comparison is based on their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Furthermore, this guide details the common experimental protocol for assessing cytotoxicity and illustrates the key signaling pathways involved in drug-induced cell death.
Comparative Cytotoxicity Data
The cytotoxic activity of a compound is typically quantified by its IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for various 1,2,4-triazole derivatives, Doxorubicin, and Cisplatin against several human cancer cell lines.
Table 1: Cytotoxicity of 1,2,4-Triazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| (S)-4-(2,4-dichlorophenyl)-5-[1-(6-methoxynaphthalen-2-yl)ethyl]-4H-1,2,4-triazole-3-thione (4b) | MDA-MB-231 (Breast) | 9.89 ± 2.4 | [3] |
| 1,2,4-Triazole Derivative 17 | MCF-7 (Breast) | 0.31 | [4] |
| 1,2,4-Triazole Derivative 22 | MCF-7 (Breast) | 0.31 | [4] |
| 1,2,4-Triazole Derivative 25 | MCF-7 (Breast) | 0.31 | [4] |
| 1,2,4-Triazole Derivative 17 | Caco-2 (Colon) | 4.98 | [4] |
| N-arylated 1,2,4-triazole coupled acetamide (7f) | HepG2 (Liver) | 16.782 µg/mL | [5] |
| N'-((1H-pyrrol-2-yl)methylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | IGR39 (Melanoma) | EC50: 2–17 µM | [6] |
| N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide (HIT104310526) | A549 (Lung) | 37.74 | [7] |
Table 2: Cytotoxicity of Established Drugs against Common Cancer Cell Lines
| Drug | Cell Line | IC50 (µM) | Incubation Time | Reference |
| Doxorubicin | MCF-7 (Breast) | 2.50 ± 1.76 | 24 h | [8] |
| Doxorubicin | HepG2 (Liver) | 12.18 ± 1.89 | 24 h | [8] |
| Doxorubicin | A549 (Lung) | > 20 | 24 h | [8] |
| Doxorubicin | HepG2 (Liver) | 0.62 ± 0.06 | 48 h | [9] |
| Doxorubicin | MCF-7 (Breast) | 8.306 | 48 h | [10] |
| Cisplatin | A549 (Lung) | 16.48 | 24 h | [11] |
| Cisplatin | A549 (Lung) | 6.14 | Not Specified | [12] |
| Cisplatin | MCF-7 (Breast) | Varies Greatly | 48 h / 72 h | [13] |
| Cisplatin | HepG2 (Liver) | Varies Greatly | 48 h / 72 h | [13] |
Note: IC50 values can vary significantly between different studies due to variations in experimental conditions such as cell passage number and assay duration.[8][13]
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., the triazole derivative or established drug) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the culture medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength between 500 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualization of Signaling Pathways and Workflows
Signaling Pathways in Drug-Induced Apoptosis
Cytotoxic drugs often induce apoptosis, or programmed cell death, through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
Conclusion
While specific cytotoxic data for this compound remains elusive in the public domain, the broader family of 1,2,4-triazole derivatives demonstrates significant anticancer potential against a range of cancer cell lines. Several derivatives exhibit potent cytotoxicity with IC50 values in the low micromolar and even nanomolar range, comparable to or, in some cases, exceeding the potency of established drugs like Doxorubicin and Cisplatin against specific cell lines.
The established drugs, Doxorubicin and Cisplatin, remain cornerstones of chemotherapy, but their efficacy is often accompanied by significant toxicity and the development of drug resistance. The diverse mechanisms of action of triazole derivatives, which can include inhibition of key enzymes like tubulin and various kinases, offer promising avenues for developing novel therapeutics.[14]
Further research is warranted to synthesize and evaluate the cytotoxic effects of this compound and its analogs to fully elucidate their therapeutic potential. The methodologies and comparative data presented in this guide provide a foundational framework for such future investigations.
References
- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts for triazole synthesis
A Comparative Guide to Catalyst Efficacy in Triazole Synthesis
For researchers, scientists, and drug development professionals, the synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition is a cornerstone of modern chemistry, valued for its reliability and versatility in creating stable molecular linkages. The choice of catalyst is a critical decision that dictates the reaction's regioselectivity, efficiency, and applicability. This guide provides an objective comparison of common catalytic systems, supported by experimental data and detailed protocols, to aid in the selection of the optimal catalyst for specific research needs.
The two most prominent catalytic systems are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). CuAAC, the quintessential "click chemistry" reaction, is known for its high yields and exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] In contrast, RuAAC provides access to the complementary 1,5-disubstituted regioisomers, which is invaluable when the substitution pattern is crucial for biological activity or material properties.[1][3]
Data Presentation: Comparative Catalyst Performance
The efficacy of a catalyst is measured by several parameters, including reaction yield, time, and the conditions required. The following table summarizes performance data for various catalysts used in triazole synthesis, compiled from different studies. It is important to note that direct comparison should be made with caution, as substrate scope and reaction conditions vary between reports.
| Catalyst System | Substrates (Azide + Alkyne) | Solvent | Temp. (°C) | Time | Yield (%) | Regioselectivity | Key Features & Notes |
| Copper Catalysts | |||||||
| CuSO₄·5H₂O / Sodium Ascorbate | Benzyl Azide + Phenylacetylene | t-BuOH/H₂O | Room Temp. | Varies | Moderate to Excellent | 1,4-isomer | Inexpensive, common in situ generation of Cu(I).[2][4] |
| CuI | Benzyl Azide + Phenyl Propargyl Ether | Neat | Room Temp. | Varies | Moderate to Excellent | 1,4-isomer | Commercially available Cu(I) source.[2] |
| Amberlyst-A-21•CuI | Various Azides + Alkynes | THF | 50 | Minutes | ~99% | 1,4-isomer | Solid-supported, reusable catalyst; simplifies product purification.[5][6] |
| Fe₃O₄@AG/AP-Cu(I) | Various Alkynes + Sodium Azide + Alkyl Halide | H₂O | Room Temp. | 60 min | ~95% | 1,4-isomer | Magnetic nanocatalyst, reusable for at least six runs, eco-friendly.[7] |
| Ionic Liquid-Supported Cu(II) | Benzyl Halide + NaN₃ + Phenylacetylene | Methanol | Microwave | Varies | ~95% | 1,4-isomer | High yield with microwave assistance.[8] |
| Ruthenium Catalysts | |||||||
| Cp*RuCl(PPh₃)₂ | Oleanolic Acid Alkyne + Aromatic Azides | Dioxane | 80 (Microwave) | 3-6 min | 84-96% | 1,5-isomer | Provides access to the alternative regioisomer.[3][4] |
| Other Metal Catalysts | |||||||
| Ag(I) | Aryl Diazonium Salts + Isocyanide | Not specified | Not specified | Varies | ~88% | 1,3-disubstituted-1,2,4-triazole | Synthesizes 1,2,4-triazoles.[9] |
| Zn(OAc)₂ | Alkyl/Aryl Azides + Terminal/Internal Alkynes | H₂O | Not specified | Varies | Good | 1,4- and 1,4,5-substituted | An alternative to copper for 1,4-disubstituted triazoles.[10] |
| Metal-Free Systems | |||||||
| Strain-Promoted (SPAAC) | Cyclooctyne + Azide | Biological conditions | Varies | Slower than CuAAC | Varies | N/A | Catalyst-free, ideal for bioconjugation in living systems.[11] |
Mandatory Visualizations
The following diagrams illustrate key workflows and mechanisms in catalyzed triazole synthesis.
Caption: Workflow for comparing triazole synthesis catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. ilacadofsci.com [ilacadofsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 6. Automated Synthesis of a 96 Product-Sized Library of Triazole Derivatives Using a Solid Phase Supported Copper Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast synthesis of [1,2,3]-triazole derivatives on a Fe/Cu-embedded nano-catalytic substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 10. Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the In Vitro and In Vivo Activity of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine and Related Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
While specific experimental data on the in vitro and in vivo activity of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is not extensively available in publicly accessible literature, the broader class of 1,2,4-triazole derivatives has been the subject of intensive research, revealing a wide spectrum of biological activities. This guide provides a comparative overview of the performance of various 1,2,4-triazole derivatives, with a primary focus on their well-documented antifungal properties, alongside insights into other potential therapeutic applications such as anticancer activity.
Antifungal Activity of 1,2,4-Triazole Derivatives
The most prominent and widely studied biological activity of 1,2,4-triazole derivatives is their antifungal efficacy.[1][2] These compounds are a cornerstone in the management of fungal infections.[1]
In Vitro Antifungal Activity
The in vitro antifungal activity of triazole derivatives is commonly assessed by determining their Minimum Inhibitory Concentration (MIC) against various fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates a higher potency of the compound.
Several studies have synthesized novel 1,2,4-triazole derivatives and evaluated their antifungal potential against a range of pathogenic fungi, often comparing them to established antifungal drugs like fluconazole.
Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Representative 1,2,4-Triazole Derivatives
| Compound/Drug | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Reference |
| Compound 5k | 0.125 | 0.125 | 8.0 | [3] |
| Compound 6c | 0.0625 | 0.0625 | 4.0 | [3] |
| Fluconazole | 0.5 - >64.0 | 4.0 | >64.0 | [3] |
| Compound 9A16 | 0.0156-8 | 0.0156-8 | 0.0156-8 | [4] |
| Methylenebis-4H-1,2,4-triazole derivatives | 31.3 - 500 | - | - | [5] |
Note: The data presented is a summary from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
In Vivo Antifungal Efficacy
The in vivo efficacy of these compounds is typically evaluated in animal models of systemic fungal infections, most commonly in mice. The primary endpoint is often the survival rate of the infected animals after treatment with the test compound.
Table 2: In Vivo Antifungal Efficacy of Selected 1,2,4-Triazole Derivatives in a Murine Model of Systemic Candidiasis
| Compound | Dosage (mg/kg) | Survival Rate (%) | Reference |
| Compound 6c | 0.5 | Not specified, but effective protection | [3] |
| Compound 6c | 1.0 | Not specified, but effective protection | [3] |
| Compound 6c | 2.0 | Not specified, but effective protection | [3] |
| Compound 9A16 | Not specified | Powerful efficacy | [4] |
| Fluconazole | Not specified | Varies with dosage and infection severity |
Mechanism of Antifungal Action
The primary mechanism of action for most antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth or causing cell death.
References
- 1. isres.org [isres.org]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profile of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of the novel compound, (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine. As direct experimental data for this specific molecule is not yet publicly available, this document serves as a template, outlining the essential studies, presenting hypothetical yet plausible data based on the known activities of the 1,2,4-triazole scaffold, and offering detailed experimental protocols.
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including antifungal, anticancer, and anxiolytic effects.[1][2][3] This broad activity underscores the importance of a thorough cross-reactivity assessment to ensure the selectivity and safety of any new therapeutic candidate based on this core structure.[2][4] Compounds containing nitrogen heterocycles are known to interact with a variety of biological targets, making early, comprehensive off-target screening critical to mitigate potential adverse drug reactions.[5][6][7][8][9]
Hypothetical Cross-Reactivity Data Summary
To guide the initial assessment of this compound, we present hypothetical data from a standard in vitro safety pharmacology panel, such as those offered by commercial providers.[10][11][12][13] This panel typically includes a range of G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters that are commonly associated with adverse drug events.
For the purpose of this guide, we will assume the primary target of this compound is "Target X," a hypothetical protein kinase.
Table 1: Selectivity Profile against a Panel of Protein Kinases
| Target Kinase | IC50 (nM) | % Inhibition at 1 µM |
| Target X (Hypothetical Primary Target) | 50 | 95% |
| PKA | >10,000 | <10% |
| PKCα | 8,500 | 15% |
| CDK2/cyclin A | >10,000 | <5% |
| VEGFR2 | 5,200 | 25% |
| EGFR | >10,000 | <5% |
| SRC | 7,800 | 18% |
Table 2: Cross-Reactivity Profile against a Broad Safety Panel
| Target Class | Target | Assay Type | Kᵢ (nM) or % Inhibition at 10 µM |
| GPCRs | Adenosine A1 | Radioligand Binding | >10,000 |
| Adrenergic α1A | Radioligand Binding | >10,000 | |
| Adrenergic β2 | Radioligand Binding | 8,900 | |
| Dopamine D2 | Radioligand Binding | >10,000 | |
| Serotonin 5-HT2A | Radioligand Binding | 6,500 | |
| Muscarinic M1 | Radioligand Binding | >10,000 | |
| Cannabinoid CB1 | Radioligand Binding | >10,000 | |
| Ion Channels | hERG | Electrophysiology | 22% |
| Nav1.5 | Electrophysiology | <10% | |
| Cav1.2 | Radioligand Binding | >10,000 | |
| Enzymes | CYP3A4 | Enzyme Inhibition | 4,800 (IC50) |
| PDE4 | Enzyme Inhibition | >10,000 | |
| MAO-A | Enzyme Inhibition | 9,200 | |
| Transporters | SERT | Radioligand Binding | >10,000 |
| NET | Radioligand Binding | >10,000 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cross-reactivity. Below are representative protocols for key assay types.
Protocol 2.1: Radioligand Binding Assay for GPCRs
This protocol describes a competitive binding assay to determine the affinity of a test compound for a GPCR, using a known radioligand.[14][15][16][17]
Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of GPCRs.
Materials:
-
GPCR-expressing cell membranes (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the target GPCR (e.g., [³H]-DPCPX for Adenosine A1).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filter mats (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Compound Plating: Add 2 µL of serially diluted test compound in DMSO to the wells of a 96-well plate. For control wells, add 2 µL of DMSO.
-
Reaction Setup: In a separate plate, add 150 µL of the cell membrane preparation (5-20 µg protein/well) to each well.
-
Add Test Compound: Transfer the diluted test compound from the compound plate to the reaction plate.
-
Add Radioligand: Add 50 µL of the specific radioligand at a concentration equal to its Kₔ value to each well.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mat using a cell harvester. Wash the filters four times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting: Dry the filter mat, place it in a scintillation vial or bag with scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding. Determine the IC₅₀ value by non-linear regression and convert it to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2.2: In Vitro Kinase Inhibition Assay
This protocol outlines a method to measure the inhibitory activity of a compound against a protein kinase.[18][19][20][21][22]
Objective: To determine the IC₅₀ value of this compound against a panel of protein kinases.
Materials:
-
Recombinant protein kinase.
-
Specific kinase substrate (peptide or protein).
-
Kinase Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
ATP solution.
-
Test Compound: this compound, serially diluted.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system.
-
White, opaque 96-well or 384-well plates.
-
Plate-reading luminometer.
Procedure:
-
Compound and Enzyme Preparation: Add test compound and kinase enzyme solution to the wells of a white microplate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.
-
Kinase Reaction Incubation: Incubate the plate for 30-60 minutes at 30°C.
-
Detection of Kinase Activity:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Visualizations
Diagram 1: Experimental Workflow for Cross-Reactivity Profiling
Caption: Workflow for assessing the cross-reactivity of a new chemical entity.
Diagram 2: Hypothetical Signaling Pathway Modulation
References
- 1. researchgate.net [researchgate.net]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alprazolam - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchtrendsjournal.com [researchtrendsjournal.com]
- 9. Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 14. multispaninc.com [multispaninc.com]
- 15. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Receptor-Ligand Binding Assays [labome.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bioassaysys.com [bioassaysys.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of the Biological Activities of Triazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry. Their two primary isomers, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffolds in the development of a diverse array of therapeutic agents. The distinct arrangement of nitrogen atoms within the triazole ring profoundly influences the physicochemical properties and, consequently, the biological activities of these isomers. This guide provides a comparative analysis of the anticancer and antifungal activities of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to inform the strategic design of novel drug candidates.
Core Structural Differences
The fundamental difference between the two isomers lies in the positioning of the nitrogen atoms. In 1,2,3-triazoles, the three nitrogen atoms are adjacent to one another, whereas in 1,2,4-triazoles, one nitrogen atom is separated from the other two.[1] This seemingly subtle structural variation significantly impacts the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, leading to distinct pharmacological profiles.[1] The advent of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, has notably advanced the synthesis of 1,4-disubstituted 1,2,3-triazoles, accelerating research into their therapeutic potential.[1]
Comparative Anticancer Activity
Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, frequently by inducing cell cycle arrest and apoptosis.[1]
1,2,3-Triazole Derivatives: A growing body of research highlights the antiproliferative effects of 1,2,3-triazole-containing compounds across various cancer cell lines.[2][3] For instance, certain 1,2,3-triazole derivatives have shown moderate activity against melanoma, colon, and breast cancer cell lines.[2]
1,2,4-Triazole Derivatives: The 1,2,4-triazole scaffold is also a wellspring of anticancer compounds. Hybrid molecules incorporating a 1,2,4-triazole ring have displayed significant dose-dependent cytotoxicity against breast cancer cells.[4]
Below is a summary of the anticancer activity of representative triazole derivatives from various studies.
| Isomer Type | Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,3-Triazole | Phosphonate derivative | HT-1080 (Fibrosarcoma) | 15.13 | [3] |
| 1,2,3-Triazole | Phosphonate derivative | A-549 (Lung Carcinoma) | 21.25 | [3] |
| 1,2,3-Triazole | Phosphonate derivative | MCF-7 (Breast Adenocarcinoma) | 18.06 | [3] |
| 1,2,3-Triazole | Phosphonate derivative | MDA-MB-231 (Breast Adenocarcinoma) | 16.32 | [3] |
| 1,2,4-Triazole | Hybrid with oxime moiety (19c) | MCF-7 (Breast Adenocarcinoma) | 9-16 | [4] |
| 1,2,4-Triazole | Hybrid with oxime moiety (19f) | MCF-7 (Breast Adenocarcinoma) | 9-16 | [4] |
| 1,2,4-Triazole | Hybrid with oxime moiety (19h) | HEP-3B (Hepatocellular Carcinoma) | 4.5-14 | [4] |
| 1,2,4-Triazole | Hybrid with oxime moiety (19l) | HEP-3B (Hepatocellular Carcinoma) | 4.5-14 | [4] |
Comparative Antifungal Activity
The 1,2,4-triazole ring is a well-established pharmacophore in antifungal drug design, forming the core of market-leading azole antifungals.[1] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] While the 1,2,4-triazole isomer is more prevalent in clinically used antifungals, 1,2,3-triazole derivatives have also demonstrated notable antifungal properties.
The following table summarizes the minimum inhibitory concentration (MIC) values for various triazole derivatives against different fungal strains.
| Isomer Type | Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 1,2,3-Triazole | Containing 1,2,3-benzotriazine-4-one | Candida albicans | 0.0156 - 2.0 | [5] |
| 1,2,3-Triazole | Containing 1,2,3-benzotriazine-4-one | Cryptococcus neoformans | 0.0156 - 2.0 | [5] |
| 1,2,4-Triazole | Thiazolo[4,5-d]pyrimidine hybrid (2a, methyl) | Various fungi | 0.06 - 2.0 (Excellent) | [5] |
| 1,2,4-Triazole | Thiazolo[4,5-d]pyrimidine hybrid (2b, fluoro) | Various fungi | 0.06 - 2.0 (Excellent) | [5] |
| 1,2,4-Triazole | Thiazolo[4,5-d]pyrimidine hybrid (2c, chloro) | Various fungi | 0.06 - 2.0 (Excellent) | [5] |
| 1,2,4-Triazole | Schiff base derivative (5b, monochloro) | Microsporum gypseum | Superior to Ketoconazole | [6] |
| 1,2,4-Triazole | Schiff base derivative (5c, 2,4-dichloro) | Microsporum gypseum | Superior to Ketoconazole | [6] |
| 1,2,4-Triazole | Schiff base derivative (5d, 4-fluoro) | Microsporum gypseum | Superior to Ketoconazole | [6] |
Experimental Protocols
MTT Assay for Cytotoxicity
The antiproliferative activity of triazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized triazole compounds.
-
Incubation: Incubate the treated cells for 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7] Incubate for 15 minutes at 37°C with shaking.[7]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Caption: General workflow for determining anticancer activity using the MTT assay.
Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI Guidelines)
The minimum inhibitory concentration (MIC) of antifungal agents is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antifungal Agent Dilutions: Prepare serial twofold dilutions of the triazole compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture.
-
Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.
-
Incubation: Incubate the plates at a specified temperature and duration (e.g., 35°C for 24-48 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control.
Caption: Workflow for antifungal susceptibility testing by broth microdilution.
Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for azole antifungals, particularly the 1,2,4-triazole derivatives, is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The triazole nitrogen atom binds to the heme iron in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This disruption of ergosterol biosynthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.
Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole antifungals.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
Benchmarking (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine Against Betahistine for Histamine H3 Receptor Antagonism
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a framework for the objective comparison of the novel compound, (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, against the well-characterized inhibitor, Betahistine, for its potential activity as a histamine H3 receptor (H3R) antagonist. This document outlines the necessary experimental data and protocols to facilitate a comprehensive evaluation for researchers, scientists, and drug development professionals.
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters in the central nervous system.[1][2] This regulatory role makes the H3R a significant therapeutic target for a range of neurological disorders, including vestibular disorders, narcolepsy, and cognitive impairment.[3][4][5] H3R antagonists, by blocking the inhibitory action of the receptor, can increase the release of neurotransmitters, leading to enhanced wakefulness and cognitive functions.[3][4][6]
The Benchmark Inhibitor: Betahistine
Betahistine is a histamine analogue that acts as a potent antagonist of the histamine H3 receptor and a weak agonist of the histamine H1 receptor.[7] It is clinically used for the treatment of Ménière's disease and vestibular vertigo.[7][8] Betahistine's mechanism of action is thought to involve the enhancement of histamine turnover in the brain by blocking H3 autoreceptors, which leads to an increase in the release of histamine.[8][9] In vitro studies have characterized its interaction with the H3 receptor, revealing a mixed profile of inverse agonism and partial agonism.[10]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key in vitro and in vivo pharmacological parameters for Betahistine and provide a template for the data that should be generated for this compound.
Table 1: In Vitro Receptor Binding Affinity
This table presents the binding affinities (Ki) of the compounds for the histamine H3 receptor. Lower Ki values indicate a higher binding affinity.
| Compound | H3 Receptor Ki (µM) |
| Betahistine | ~1.9 - 6.9[10] |
| This compound | Data to be determined |
Table 2: In Vitro Functional Activity
This table summarizes the functional activity of the compounds at the H3 receptor, typically determined through assays measuring the modulation of second messengers like cyclic AMP (cAMP).
| Compound | Functional Assay (IC50/EC50) | Assay Type |
| Betahistine | Inverse Agonist (cAMP): Nanomolar range; Agonist (cAMP): Micromolar range[10] | cAMP formation, Arachidonic acid release[10] |
| This compound | Data to be determined | e.g., cAMP accumulation assay |
Table 3: In Vivo Efficacy in Animal Models
This table compares the efficacy of the compounds in a relevant animal model for cognitive enhancement, such as the Novel Object Recognition (NOR) test.
| Compound | Animal Model | Effective Dose Range | Observed Effect |
| Betahistine | Various preclinical models | ED50 of 2 mg/kg (oral, acute) for increasing t-MeHA levels in mouse brain[9] | Enhances histamine neuron activity[9][11] |
| This compound | e.g., Rat, NOR test | Data to be determined | e.g., Improvement in discrimination index |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure standardized and reproducible data generation.
In Vitro Assays
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
-
Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand that specifically binds to the H3 receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human or rat H3 receptor (e.g., CHO or HEK293 cells).
-
Incubation: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the test compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
-
2. Functional Assay: cAMP Accumulation Assay
-
Objective: To assess the functional activity of this compound at the H3 receptor (i.e., as an antagonist, inverse agonist, or agonist).
-
Principle: The H3 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. An antagonist will block the effect of an agonist, while an inverse agonist will inhibit the basal activity of the receptor.
-
Methodology:
-
Cell Culture: Use a cell line stably expressing the H3 receptor.
-
Treatment: Treat the cells with the test compound alone (to test for agonist or inverse agonist activity) or in the presence of an H3 receptor agonist (e.g., (R)-α-methylhistamine) to test for antagonist activity.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.
-
In Vivo Assays
1. Novel Object Recognition (NOR) Test
-
Objective: To evaluate the pro-cognitive effects of this compound in a rodent model of learning and memory.
-
Principle: This test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.
-
Methodology:
-
Habituation: Individually habituate the animals (e.g., rats) to the testing arena in the absence of any objects.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore them freely for a set period. Administer the test compound or vehicle at a specified time before this phase.
-
Testing Phase: After a retention interval, replace one of the familiar objects with a novel object and record the time the animal spends exploring each object.
-
Data Analysis: Calculate a discrimination index (DI), which represents the proportion of time spent exploring the novel object relative to the total exploration time. A higher DI indicates better memory.
-
Visualizing Key Processes
To further aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Histamine H3 Receptor Signaling Pathway and Antagonist Action.
Caption: Workflow for In Vitro Benchmarking of H3R Antagonists.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. US8119668B2 - Treatment methods employing histamine H3 receptor antagonists, including betahistine - Google Patents [patents.google.com]
- 9. Effects of betahistine at histamine H3 receptors: mixed inverse agonism/agonism in vitro and partial inverse agonism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] Effects of Betahistine at Histamine H3 Receptors: Mixed Inverse Agonism/Agonism In Vitro and Partial Inverse Agonism In Vivo | Semantic Scholar [semanticscholar.org]
Unveiling the Selectivity of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine Derivatives as Potent Kinase Inhibitors
For Immediate Release
In the landscape of modern drug discovery, the quest for highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive assessment of the selectivity of a prominent (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine derivative, TG101348, a potent Janus Kinase 2 (JAK2) inhibitor. Through a comparative analysis with the well-established JAK1/JAK2 inhibitor, Ruxolitinib, this report offers researchers, scientists, and drug development professionals a clear, data-driven overview of TG101348's performance, supported by detailed experimental methodologies.
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties. TG101348 emerges from this class as a molecule of significant interest due to its targeted activity against JAK2, a key enzyme in the signaling pathways of several cytokines and growth factors implicated in myeloproliferative neoplasms.
Comparative Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. To quantitatively assess the selectivity of TG101348, its inhibitory activity against a panel of kinases is compared with that of Ruxolitinib. The data, presented in Table 1, showcases the half-maximal inhibitory concentrations (IC50) of both compounds against their primary targets and a selection of off-target kinases.
| Kinase | TG101348 IC50 (nM) | Ruxolitinib IC50 (nM) |
| JAK2 | 3 | 3.3 |
| JAK1 | 160 | 2.8 |
| JAK3 | 150 | 428 |
| TYK2 | 1100 | 19 |
| c-Met | >10,000 | - |
| VEGFR2 | >10,000 | - |
Table 1: Comparative in vitro kinase inhibitory activity of TG101348 and Ruxolitinib. Data is compiled from publicly available sources. A higher IC50 value indicates lower potency.
As the data illustrates, TG101348 exhibits potent and selective inhibition of JAK2, with an IC50 of approximately 3 nM. Its selectivity for JAK2 over other members of the Janus kinase family is noteworthy, particularly when compared to Ruxolitinib, which demonstrates potent inhibition of both JAK1 and JAK2. This differential selectivity profile suggests that TG101348 may offer a more targeted therapeutic approach with a potentially different side-effect profile.
Experimental Methodologies
The determination of kinase inhibitor selectivity relies on robust and reproducible experimental protocols. The following sections detail the methodologies typically employed for generating the type of data presented in this guide.
Biochemical Kinase Assays for IC50 Determination
Biochemical assays are fundamental for determining the potency of an inhibitor against a purified kinase. Radiometric assays are a common and sensitive method for this purpose.
Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound being tested.
Generalized Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), and a buffer solution.
-
Inhibitor Addition: The test compound (e.g., TG101348) is added at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Target Engagement Assays
To confirm that an inhibitor interacts with its intended target within a complex cellular environment, target engagement assays are crucial. The NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA) are two powerful techniques for this purpose.
Principle: This assay measures the binding of a compound to a target protein in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
Generalized Protocol:
-
Cell Preparation: Cells are engineered to express the kinase of interest fused to NanoLuc® luciferase.
-
Tracer and Compound Addition: The fluorescent tracer and varying concentrations of the test compound are added to the cells.
-
Incubation: The mixture is incubated to allow the compounds to enter the cells and reach binding equilibrium with the target kinase.
-
Luminescence Measurement: A substrate for NanoLuc® luciferase is added, and the BRET signal is measured using a plate reader capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The BRET ratio is calculated, and the data is plotted against the compound concentration to determine the IC50 value for target engagement in a cellular context.
Principle: CETSA is based on the principle that the binding of a ligand to a protein increases its thermal stability. When cells are heated, proteins denature and aggregate. A ligand-bound protein will be more resistant to heat-induced aggregation.
Generalized Protocol:
-
Cell Treatment: Intact cells or cell lysates are treated with the test compound or a vehicle control.
-
Heat Challenge: The samples are heated to a range of temperatures.
-
Lysis and Separation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting, mass spectrometry, or proximity extension assays.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The this compound derivative, TG101348, is a potent and selective inhibitor of JAK2. Its distinct selectivity profile, particularly when compared to broader-spectrum inhibitors like Ruxolitinib, highlights the potential for developing more targeted therapies. The experimental methodologies outlined in this guide provide a framework for the rigorous assessment of kinase inhibitor selectivity, a critical step in the development of novel therapeutics. This comparative analysis underscores the importance of the 1,2,4-triazole scaffold in designing next-generation kinase inhibitors with improved precision and potentially enhanced safety profiles.
Comparative Guide to the Synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic protocols for obtaining (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, a key building block in the development of novel therapeutics. The reproducibility and efficiency of two primary synthetic routes are evaluated based on available literature, offering insights into methodological choices.
Executive Summary
Two principal synthetic pathways for the target compound have been identified and analyzed.
-
Route A initiates from the commercially available 4H-1,2,4-triazole-3-carbonitrile. This route involves a two-step sequence of N-methylation of the triazole ring followed by the reduction of the nitrile functional group. This pathway is advantageous due to the accessibility of the starting material and the well-established nature of the chemical transformations involved.
-
Route B proposes an alternative pathway commencing with 4-methyl-4H-1,2,4-triazole-3-carbaldehyde. The target methanamine is then synthesized via reductive amination. While conceptually straightforward, the synthesis of the starting aldehyde is a critical preceding step that must be considered.
This guide will delve into the detailed experimental protocols for each route, presenting a comparison of reagents, reaction conditions, and potential yields to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: Comparison of Synthetic Protocols
| Parameter | Route A1: N-Methylation & LiAlH₄ Reduction | Route A2: N-Methylation & Catalytic Hydrogenation | Route B: Reductive Amination of Aldehyde |
| Starting Material | 4H-1,2,4-triazole-3-carbonitrile | 4H-1,2,4-triazole-3-carbonitrile | 4-methyl-4H-1,2,4-triazole-3-carbaldehyde |
| Key Intermediates | 4-methyl-4H-1,2,4-triazole-3-carbonitrile | 4-methyl-4H-1,2,4-triazole-3-carbonitrile | Imine intermediate |
| N-Methylation Reagents | Base (e.g., NaOMe, K₂CO₃), Methylating Agent (e.g., CH₃I)[1][2] | Base (e.g., NaOMe, K₂CO₃), Methylating Agent (e.g., CH₃I)[1][2] | N/A |
| Reduction/Amination | Lithium aluminum hydride (LiAlH₄) in THF[3][4] | H₂ gas, Catalyst (e.g., Raney Ni, Pd/C)[3] | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), Ammonia source[5][6] |
| Reported Yields | Yields for individual steps are generally moderate to high. | Yields are catalyst and condition dependent. | Typically moderate to high yields for reductive amination. |
| Scalability | Use of LiAlH₄ can pose challenges for large-scale synthesis.[3] | Generally well-suited for larger scale reactions. | Readily scalable. |
| Safety Considerations | LiAlH₄ is highly reactive with water and requires careful handling.[3] | H₂ gas is flammable and requires specialized equipment. | Cyanoborohydrides are toxic and should be handled with care. |
Experimental Protocols
Route A: From 4H-1,2,4-triazole-3-carbonitrile
This route is a two-stage process involving N-methylation followed by nitrile reduction.
Step 1: Synthesis of 4-methyl-4H-1,2,4-triazole-3-carbonitrile (General Protocol)
-
Method 1: Using Sodium Methoxide and Methyl Iodide [2]
-
To a solution of 4H-1,2,4-triazole-3-carbonitrile in anhydrous methanol, add one equivalent of sodium methoxide at 0 °C.
-
After stirring for a short period, add a slight excess (1.1 equivalents) of methyl iodide.
-
Allow the reaction to proceed at room temperature until completion, as monitored by TLC.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by chromatography.
-
-
Method 2: Using Potassium Carbonate and Methyl Iodide [1]
-
Dissolve 4H-1,2,4-triazole-3-carbonitrile in a suitable solvent such as acetonitrile or DMF.
-
Add an excess of potassium carbonate (e.g., 2-3 equivalents).
-
Add a slight excess of methyl iodide (e.g., 1.2 equivalents).
-
Heat the mixture (e.g., to 50 °C) and stir until the reaction is complete.
-
Filter off the inorganic salts and concentrate the filtrate. The product can be isolated and purified by standard methods.
-
Step 2: Synthesis of this compound
-
Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄) [3][4]
-
Suspend a slight excess of LiAlH₄ in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-methyl-4H-1,2,4-triazole-3-carbonitrile in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, the reaction mixture may be stirred at room temperature or gently refluxed to ensure complete reduction.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
-
Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine. Purification can be achieved by distillation or chromatography.
-
-
Method 2: Catalytic Hydrogenation [3]
-
Dissolve 4-methyl-4H-1,2,4-triazole-3-carbonitrile in a suitable solvent (e.g., methanol or ethanol) containing a catalyst such as Raney Nickel or Palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (pressure will vary depending on the catalyst and substrate).
-
Heat and/or agitate the mixture until the uptake of hydrogen ceases.
-
Filter the catalyst from the reaction mixture.
-
Concentrate the filtrate under reduced pressure to yield the desired amine.
-
Route B: From 4-methyl-4H-1,2,4-triazole-3-carbaldehyde
This route involves a one-pot reductive amination of the corresponding aldehyde.
Step 1 (Prerequisite): Synthesis of 4-methyl-4H-1,2,4-triazole-3-carbaldehyde A detailed, reproducible protocol for this specific aldehyde was not prominently available in the initial literature search. However, general methods for the formylation of azoles or oxidation of corresponding methyl-triazoles could be applicable.
Step 2: Reductive Amination (General Protocol) [5][6]
-
Dissolve 4-methyl-4H-1,2,4-triazole-3-carbaldehyde in a suitable solvent, such as methanol or 1,2-dichloroethane.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Add a reducing agent. For in-situ imine formation and reduction, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Perform an aqueous work-up, adjusting the pH to be basic to ensure the amine is in its free base form.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude amine.
-
Purify the product as necessary.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Experimental workflow for the synthesis via Route A.
References
- 1. scispace.com [scispace.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine: A Procedural Guide
The proper handling and disposal of laboratory chemicals are paramount for ensuring personnel safety and environmental protection. For a compound like (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, a cautious and systematic approach based on established protocols for hazardous materials is required. This involves a multi-step process encompassing waste identification, proper segregation and storage, and ultimately, disposal through a licensed facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with appropriate personal protective equipment (PPE).[4] Based on data from structurally similar compounds, this substance should be treated as potentially hazardous.[4] Always work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4]
Essential Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Disposable gloves should be changed frequently and immediately if contaminated.[5][6] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory.[5][7] If there is a splash hazard, a face shield should be worn in addition to goggles.[3][6] |
| Skin and Body Protection | A lab coat should be worn at all times.[2] For handling larger quantities or when there is a significant risk of contamination, a chemical-resistant apron or suit may be necessary.[7] |
| Respiratory Protection | If handling procedures are likely to generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.[5][7] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[4]
-
Waste Identification and Characterization : Determine if the waste is in solid or liquid form and if it is mixed with any other solvents or reagents.[2] This compound should be considered hazardous waste.
-
Segregation : Keep this compound waste separate from other waste streams to prevent potentially dangerous reactions.[3][4][8] In particular, do not mix it with incompatible materials such as strong oxidizing agents, acids, or caustics.[2][3] It is best practice to collect halogenated and non-halogenated solvent wastes in separate containers.[4]
-
Container Selection and Labeling :
-
Use a designated, compatible, and sealable waste container.[4] The container must be in good condition and properly capped at all times when not in use.[3][9]
-
For liquid waste, ensure the container is designed for liquids.[4] If possible, use the original container, provided it is intact.[4]
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other components in the waste mixture.[2][3]
-
-
Storage :
-
Disposal :
-
Spill Management :
-
Empty Container Disposal :
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selecting PPE When Using Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ethz.ch [ethz.ch]
- 10. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
This guide provides crucial safety protocols and logistical plans for the handling and disposal of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, a compound intended for research and development purposes. Given the absence of a specific Safety Data Sheet (SDS) for this novel chemical, the following recommendations are based on the hazardous properties of structurally similar aminotriazole and methyltriazole compounds. Researchers, scientists, and drug development professionals should handle this compound with caution, adhering to the principle of treating unknown substances as potentially hazardous.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous compounds such as 4-Amino-4H-1,2,4-triazole, 3-Amino-1,2,4-triazole, and 4-Methyl-4H-1,2,4-triazole-3-thiol, this compound should be presumed to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.
Potential Hazards Include:
-
Skin irritation and potential for allergic skin reaction.[1][2]
-
Some triazole derivatives are suspected of causing cancer or reproductive harm through prolonged or repeated exposure.[1][7]
The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently. |
| Eyes | Safety glasses with side shields or goggles | Essential to protect against splashes and airborne particles.[2][5] |
| Respiratory | NIOSH-approved respirator | A dust mask (e.g., N95) should be used for handling solids to prevent inhalation of dust.[3][5] For operations that may generate vapors or aerosols, a respirator with an organic vapor cartridge is recommended. |
| Body | Laboratory coat | A standard lab coat should be worn to protect against minor spills. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety. The following steps outline the recommended procedure for handling this compound.
-
Preparation :
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the appropriate PPE as detailed in the table above.
-
-
Handling :
-
Handle the compound exclusively within a well-ventilated fume hood to minimize inhalation exposure.[5]
-
Avoid the formation of dust when working with the solid form.[5][6] If the compound is a solid, handle it gently.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[8]
-
-
Post-Handling :
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation :
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a designated, labeled hazardous waste container.
-
Collect all liquid waste (e.g., reaction mixtures, solvent washes) in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Management :
-
Ensure waste containers are made of a material compatible with the chemical.
-
Keep waste containers securely sealed when not in use and store them in a designated secondary containment area.
-
-
Disposal :
-
Dispose of all waste in accordance with local, state, and federal regulations.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 4-甲基-4H-3-巯基-1,2,4-三唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
